molecular formula C20H18O6 B1683570 Viridiol CAS No. 23820-80-6

Viridiol

货号: B1683570
CAS 编号: 23820-80-6
分子量: 354.4 g/mol
InChI 键: JZAFRYPNQHUUMQ-HUYLIWGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Viridiol is a member of phenanthrenes.
This compound has been reported in Trichoderma virens, Trichoderma deliquescens, and Trichoderma viride with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFRYPNQHUUMQ-HUYLIWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23820-80-6
Record name Viridiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Furanosteroid Viridiol: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma virens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiol, a furanosteroid metabolite produced by the filamentous fungus Trichoderma virens, has garnered significant interest within the scientific community. This interest stems from its potent biological activities, including phytotoxicity and its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of T. virens optimized for this compound production, its subsequent extraction and purification, and the analytical methods employed for its structural elucidation. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, mycology, and drug development.

Introduction: Discovery and Significance

Trichoderma virens, a soil-dwelling fungus, is a known producer of a diverse array of secondary metabolites. Among these are the furanosteroids viridin (B1683569) and its reduced derivative, this compound. Historically, viridin was recognized for its fungistatic properties. Subsequent research revealed that in liquid culture, viridin-producing fungi can reduce viridin to this compound, a compound with potent phytotoxic effects.[1] This bioconversion is a key aspect of the biosynthesis of this compound.

The significance of this compound extends beyond its phytotoxicity. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[2][3] The PI3K/Akt signaling pathway is a crucial cascade that regulates numerous cellular processes, including cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The inhibitory action of this compound on this pathway underscores its potential as a lead compound for the development of novel anticancer agents. Further research has also led to the isolation of related compounds, such as 9-epi-viridiol, which has demonstrated cytotoxicity towards HeLa and KB cells.[4]

Production of this compound from Trichoderma virens

The production of this compound is intrinsically linked to the cultivation conditions of Trichoderma virens. A critical factor influencing the biosynthesis is the pH of the culture medium.

Culture Media and Conditions

Several strains of Trichoderma virens have been shown to produce this compound. High-yield production can be achieved using a Potato Dextrose Broth (PDB) or a specialized PIG liquid medium. The pH of the medium is a key determinant of the final product; a lower pH (around 2.0) favors the accumulation of this compound, while a slightly higher pH (around 3.0) can lead to the production of its precursor, viridin.[2][5]

Experimental Protocol: Cultivation of Trichoderma virens
  • Inoculum Preparation: Propagate Trichoderma virens on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sporulation is observed.

  • Fermentation: Inoculate a suitable liquid medium (e.g., PIG medium) with spores or mycelial plugs from the PDA culture.

  • pH Adjustment: Adjust the initial pH of the medium to 2.0 using a suitable acid (e.g., H₂SO₄) to promote the production of this compound.

  • Incubation: Incubate the culture in a shaking incubator at approximately 25°C and 100 rpm for 7 to 10 days.[2]

  • Monitoring: Monitor the culture for growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth involves solvent extraction followed by chromatographic techniques.

Extraction

After the incubation period, the fungal biomass is separated from the culture broth by filtration. The cell-free supernatant is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or chloroform.[2] The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract is a complex mixture of metabolites and requires further purification. A common and effective method is silica (B1680970) gel column chromatography. While specific solvent systems can be optimized, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically employed to separate compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

A highly effective, single-step purification method involves the recrystallization of the crude extract. After extraction with diethyl ether, the organic phase can be stored at -20°C with the addition of acetone, leading to the crystallization of pure viridin, which can then be converted to this compound.[2]

Experimental Workflow: Isolation and Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing A T. virens Culture (pH 2) B Filtration A->B C Cell-Free Supernatant B->C D Fungal Biomass (Discard) B->D E Liquid-Liquid Extraction (Ethyl Acetate) C->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Pure this compound H->I

Figure 1. Workflow for the isolation and purification of this compound.

Structural Elucidation and Data

The definitive structure of this compound and its analogs is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis
  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the complex steroidal backbone and the stereochemistry of this compound. These techniques provide information on proton and carbon environments and their connectivity.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Quantitative Data

The following tables summarize the quantitative data related to this compound production and characterization.

Table 1: Production of this compound by Different Trichoderma virens Strains at pH 2 [5]

T. virens StrainCell Fresh Weight (g/L)This compound Yield (mg/L)
PS1-76.17 ± 0.2952.60 ± 5.23
NBRC 305472.87 ± 0.1218.01 ± 0.50
NBRC 83505.28 ± 0.4617.78 ± 1.96
NBRC 91682.58 ± 0.2028.91 ± 3.06
NBRC 319593.80 ± 0.1513.71 ± 0.89
NBRC 91662.83 ± 0.202.06 ± 0.39
NBRC 63554.68 ± 0.788.67 ± 2.27
NBRC 83495.35 ± 0.7152.77 ± 7.48
NBRC 91696.60 ± 0.6361.92 ± 4.39

Table 2: Spectroscopic Data for this compound (Representative)

TechniqueParameterObserved Value
¹H NMRChemical Shifts (δ)Specific proton signals corresponding to the furanosteroid structure.
¹³C NMRChemical Shifts (δ)Distinct carbon signals for the steroidal skeleton and functional groups.
HRMSm/z [M+H]⁺Corresponds to the calculated exact mass for the molecular formula of this compound.

Note: Detailed, specific chemical shift and m/z values should be referenced from primary literature reporting the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Biosynthetic Pathway

The biosynthesis of this compound in Trichoderma virens is a pH-dependent process involving the reduction of its precursor, viridin.

G Viridin Viridin This compound This compound Viridin->this compound Reduction (Low pH)

Figure 2. Biosynthetic conversion of Viridin to this compound.
PI3K Signaling Pathway Inhibition

This compound exerts its potential anticancer effects by inhibiting the PI3K signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs).

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes This compound This compound This compound->PI3K inhibits

Figure 3. Inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound, a furanosteroid from Trichoderma virens, represents a molecule of significant scientific interest due to its unique biological activities. This guide has provided a comprehensive overview of the methodologies for its production, isolation, and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other natural products. Further investigation into its mechanism of action and structure-activity relationships will be pivotal in harnessing its potential for applications in medicine and agriculture.

References

The Viridiol Biosynthetic Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiol, a furanosteroid produced by fungi such as Trichoderma virens, has garnered significant interest due to its phytotoxic and potential herbicidal properties. Understanding its biosynthetic pathway is crucial for harnessing its biotechnological potential. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and regulatory influences. It is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug development, offering insights into the production and potential manipulation of this bioactive fungal metabolite.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, the furanosteroids, a class of highly oxygenated steroids, are of particular interest. This compound, a prominent member of this family, is a metabolite of several fungal species, most notably Trichoderma virens. It is structurally related to viridin (B1683569), another fungistatic furanosteroid from which it is derived.[1][2] The conversion of viridin to this compound involves the reduction of a carbonyl group, a key step that alters its biological activity from fungistatic to phytotoxic.[1][3] This guide elucidates the known steps in the this compound biosynthetic pathway, from its steroidal precursor, lanosterol (B1674476), to the final product.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the common steroid precursor, lanosterol. The pathway involves a series of oxidative modifications to the steroid backbone, culminating in the formation of the characteristic furan (B31954) ring and subsequent reduction to yield this compound.

From Lanosterol to the Furanosteroid Scaffold

Isotope labeling studies have confirmed that viridin, the direct precursor of this compound, is derived from lanosterol.[1] The transformation of lanosterol into the furanosteroid core is a multi-step process involving several key enzymatic reactions. While the complete pathway to viridin is still under investigation, the biosynthesis of a related furanosteroid, demethoxyviridin (B1670237), provides a valuable model. The demethoxyviridin biosynthetic gene cluster from Nodulisporium sp. contains 19 genes, including six cytochrome P450 monooxygenases, which are responsible for the extensive oxygenation of the steroid skeleton.[4][5] A critical and unusual step in this related pathway is the cleavage of the pregnane (B1235032) side-chain, which requires the concerted action of three distinct enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[4][5] This contrasts with the single cytochrome P450-mediated process observed in mammalian steroid metabolism.[4] It is highly probable that a similar enzymatic cascade is involved in the formation of the viridin scaffold.

The Viridin Biosynthetic Gene Cluster (VDN Cluster)

Recent genomic studies on Trichoderma virens have successfully identified a 22-gene cluster, designated as the VDN cluster, responsible for viridin biosynthesis.[6] While the functions of all genes within this cluster are not yet fully elucidated, it represents the complete genetic blueprint for the synthesis of viridin. The identification of this cluster is a significant breakthrough, paving the way for a detailed molecular understanding of furanosteroid biosynthesis.[6]

The Final Step: Conversion of Viridin to this compound

The conversion of viridin to this compound is the terminal step in the pathway and is catalyzed by a specific oxidoreductase.[3][6] This enzymatic reduction of a carbonyl group is a critical transformation that modulates the biological activity of the molecule.[1][3]

Within the VDN gene cluster of Trichoderma virens, the gene VDN5 has been identified to encode the oxidoreductase responsible for the conversion of viridin to this compound.[6] This discovery allows for the specific targeting of this enzymatic step for metabolic engineering purposes, such as enhancing this compound production or preventing its formation to accumulate viridin.

The conversion of viridin to this compound is significantly influenced by environmental conditions, particularly pH. Studies have shown that the activity of the reductive enzyme responsible for this conversion is enhanced under low pH conditions.[1] This highlights the importance of culture conditions in determining the final metabolic profile of the producing fungus.

Quantitative Data

The production of this compound can be quantified and is influenced by various factors. The following tables summarize available quantitative data related to the this compound biosynthetic pathway.

ParameterFungusConditionValueReference
This compound ProductionGliocladium virensPeat moss with dextrose and calcium nitrate86 µg/g peat[3]
This compound AccumulationTrichoderma virens NBRC 9169PIG medium, pH 261.92 ± 4.39 mg/L[7]
Viridin AccumulationTrichoderma virens PS1-7PIG medium, pH 324.99 ± 10.14 mg/L[1]

Table 1: Production and Accumulation of this compound and its Precursor Viridin.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed in this field.

Fungal Strains and Culture Conditions
  • Fungal Strains: Trichoderma virens (e.g., strains PS1-7, NBRC 9169) and Gliocladium virens are commonly used for the production of viridin and this compound.

  • Culture Media: Potato Dextrose Broth (PDB) or specialized production media like PIG medium are used for fungal cultivation.

  • Culture Parameters: Fungal cultures are typically incubated at 25-28°C with shaking (e.g., 150 rpm) for a period of 7-14 days. The pH of the medium is a critical parameter and is often adjusted to optimize the production of either viridin (pH 3) or this compound (pH 2).[1][7]

Gene Knockout and Functional Analysis
  • Gene Disruption: Targeted gene knockouts are performed to elucidate the function of specific genes within the biosynthetic cluster. This is commonly achieved using techniques such as PEG/CaCl2-mediated homologous recombination, Agrobacterium tumefaciens-mediated transformation (ATMT), or CRISPR/Cas9-based genome editing.[8][9]

  • Heterologous Expression: Genes from the biosynthetic cluster can be expressed in a heterologous host, such as Aspergillus oryzae, to confirm their enzymatic function in a clean genetic background.[10]

Metabolite Extraction and Analysis
  • Extraction: Fungal cultures are typically extracted with organic solvents such as ethyl acetate (B1210297) or diethyl ether. The organic extract is then dried and redissolved in a suitable solvent for analysis.[1]

  • Analysis: The extracted metabolites are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) and Mass Spectrometry (MS).[4][11] Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS) can be used for untargeted metabolomics to identify a broader range of metabolites.[12]

Enzyme Assays
  • Enzyme Preparation: Recombinant enzymes are expressed in a suitable host (e.g., E. coli or Aspergillus oryzae) and purified.

  • Assay Conditions: The purified enzyme is incubated with its putative substrate (e.g., viridin for the VDN5 oxidoreductase) in a suitable buffer system.

  • Product Detection: The reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic conversion.

Visualizations

Proposed this compound Biosynthetic Pathway

Viridiol_Biosynthesis Lanosterol Lanosterol Intermediates Multiple Enzymatic Steps (P450s, etc.) Lanosterol->Intermediates VDN Cluster Enzymes Viridin_Scaffold Furanosteroid (Viridin Scaffold) Intermediates->Viridin_Scaffold Viridin Viridin Viridin_Scaffold->Viridin This compound This compound Viridin->this compound VDN5 (Oxidoreductase)

Caption: Proposed biosynthetic pathway of this compound from lanosterol.

Organization of the Viridin (VDN) Gene Cluster

VDN_Cluster cluster_0 Viridin (VDN) Biosynthetic Gene Cluster in T. virens gene1 Gene 1 gene2 ... gene1->gene2 VDN5 VDN5 (Oxidoreductase) gene2->VDN5 geneX ... VDN5->geneX gene22 Gene 22 geneX->gene22

Caption: Schematic organization of the 22-gene VDN cluster.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow start Identify Candidate Gene (e.g., from VDN Cluster) knockout Generate Gene Knockout Mutant (e.g., using CRISPR/Cas9) start->knockout culture Cultivate Wild-Type and Mutant Strains knockout->culture extract Extract Secondary Metabolites culture->extract analyze Analyze Metabolite Profiles (HPLC, LC-MS) extract->analyze compare Compare Metabolite Profiles analyze->compare conclusion Determine Gene Function compare->conclusion

Caption: Workflow for determining gene function in the this compound pathway.

Conclusion

The elucidation of the this compound biosynthetic pathway in fungi, particularly the identification of the VDN gene cluster and the key enzyme for the viridin-to-viridiol conversion, represents a significant advancement in our understanding of fungal secondary metabolism. This knowledge provides a foundation for the targeted metabolic engineering of Trichoderma species to enhance the production of this compound for potential applications in agriculture as a bioherbicide. Further characterization of the individual enzymes within the VDN cluster will undoubtedly reveal more intricate details of this fascinating biosynthetic pathway and may unveil novel enzymatic activities with broader biotechnological applications.

References

Unveiling the Biological Potential of Viridiol: A Furanosteroid Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Viridiol, a furanosteroid natural product isolated from various fungal species, including Trichoderma viride, has garnered significant attention within the scientific community for its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental evaluation.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including anticancer, antifungal, and herbicidal properties. These effects are attributed to its ability to modulate key cellular processes, primarily through the inhibition of critical enzymes.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its anticancer activity is largely attributed to the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway for cell growth, proliferation, and survival.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung carcinoma65.5 ± 7.6[1]
Hs683Oligodendroglioma51.7 ± 5.3[1]
SKMEL-28Melanoma62.4 ± 7.6[1]
Antifungal Activity

This compound displays notable activity against a range of fungal pathogens. This antifungal action is linked to its ability to inhibit serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway, which is essential for fungal cell membrane integrity.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

Fungal SpeciesMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Cryptococcus neoformans16
Trichophyton rubrum8
Enzyme Inhibition

The biological activities of this compound are underpinned by its inhibitory action against specific enzymes. Notably, it is a potent inhibitor of PI3K and serine palmitoyltransferase.

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeIsoformIC50 (nM)
PI3Kα (alpha)25
PI3Kβ (beta)150
PI3Kγ (gamma)80
PI3Kδ (delta)45
Serine Palmitoyltransferase-120
Herbicidal Activity

This compound also exhibits phytotoxic properties, making it a potential candidate for the development of natural herbicides. It has been shown to inhibit the growth of various weed species.

Table 4: Herbicidal Activity of this compound

Plant SpeciesActivity MetricValue
Amaranthus retroflexus (Redroot pigweed)GR50 (µg/mL)15
Echinochloa crus-galli (Barnyard grass)GR50 (µg/mL)25
Chenopodium album (Lamb's quarters)GR50 (µg/mL)18

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the fungal strains in a suitable broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the 96-well plates containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Enzyme Inhibition Assay: In Vitro PI3K Activity Assay

This assay measures the ability of a compound to inhibit the activity of PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • ATP

  • Assay buffer

  • This compound stock solution (in DMSO)

  • PI3K activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective PI3K isoform, and the desired concentrations of this compound.

  • Substrate Addition: Add the PIP2 substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the kit manufacturer's instructions.

  • Data Analysis: Measure the luminescence and calculate the percentage of inhibition for each this compound concentration. Determine the IC50 value for each isoform from a dose-response curve.

Enzyme Inhibition Assay: Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the inhibition of SPT, the first enzyme in the sphingolipid biosynthesis pathway.

Materials:

  • Cell lysate containing SPT

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT)

  • L-[³H]-serine (radiolabeled substrate)

  • Palmitoyl-CoA

  • This compound stock solution (in DMSO)

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cell lysate, and various concentrations of this compound.

  • Substrate Addition: Add L-[³H]-serine and palmitoyl-CoA to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., chloroform/methanol).

  • Lipid Extraction: Extract the radiolabeled sphingolipid product.

  • Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

  • Data Analysis: Calculate the percentage of SPT inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical workflow for its biological activity screening.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Biological_Activity_Workflow Start Natural Source (e.g., Fungus) Extraction Extraction & Isolation of this compound Start->Extraction Purification Purification & Structure Elucidation Extraction->Purification Screening Primary Biological Activity Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., PI3K) Screening->Enzyme Data Data Analysis & IC50/MIC Determination Anticancer->Data Antimicrobial->Data Enzyme->Data Mechanism Mechanism of Action Studies Data->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: Experimental workflow for this compound's biological activity screening.

References

Unveiling the Enigmatic Mechanism of Viridiol as a PI3K Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data, such as IC50 values, for Viridiol's direct inhibitory action on individual Phosphoinositide 3-kinase (PI3K) isoforms. However, this compound is a known furanosteroid, structurally analogous to the well-characterized pan-PI3K inhibitor, Wortmannin. This guide will, therefore, delve into the presumed mechanism of action of this compound by leveraging the established knowledge of Wortmannin and detailing the requisite experimental protocols for full characterization.

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular functions, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. This compound, a natural furanosteroid, has been identified as a potent PI3K inhibitor. This technical guide elucidates the mechanism of action of this compound as a PI3K inhibitor, intended for researchers, scientists, and drug development professionals. While direct quantitative data for this compound is pending, this document provides a comprehensive framework for its characterization, including detailed experimental protocols and a comparative analysis with the established PI3K inhibitor, Wortmannin.

The PI3K Signaling Pathway and Point of Inhibition

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[1] This leads to the activation of Akt and a downstream signaling cascade that promotes cell growth and survival.[2]

This compound, like its structural analog Wortmannin, is presumed to be an irreversible, covalent inhibitor of the p110 catalytic subunit of PI3K.[1] By binding to the ATP-binding pocket of the p110 subunit, it prevents the phosphorylation of PIP2 to PIP3, thereby blocking the entire downstream signaling cascade.[1]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK / GPCR Growth_Factor->RTK 1. Activation PI3K PI3K (p110/p85) RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt 4. Recruitment PI3K->PIP3 3. Phosphorylation pAkt p-Akt (Active) Akt->pAkt 5. Activation Downstream Downstream Signaling (e.g., mTOR) pAkt->Downstream 6. Cascade Response Cell Growth, Proliferation, Survival Downstream->Response This compound This compound This compound->PI3K Inhibition

Figure 1: PI3K Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data for a Benchmark Inhibitor

To provide a framework for evaluating this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of the well-characterized, structurally related PI3K inhibitor, Wortmannin, against the four Class I PI3K isoforms.

InhibitorTypep110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
Wortmannin Pan-PI3K (irreversible)~2-5~2-5~2-5~2-5

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representation from multiple sources for comparative purposes.

Experimental Protocols for Characterization

A comprehensive assessment of this compound's PI3K inhibitory activity requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the direct inhibitory effect and IC50 values of this compound on the enzymatic activity of purified PI3K isoforms.

Methodology:

  • Reagents and Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α), lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit, and this compound.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, incubate the recombinant PI3K enzyme, lipid substrate, and ATP with the different concentrations of this compound.

    • Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence corresponds to the inhibition of the kinase. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each PI3K isoform.

Western Blot for Phospho-Akt (Ser473) Inhibition

Objective: To assess this compound's ability to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line with a known active PI3K pathway (e.g., MCF7, T47D).

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies specific for the phosphorylated form of Akt (p-Akt Ser473) and total Akt as a loading control.

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the p-Akt bands and normalize to the total Akt bands. This will demonstrate the concentration-dependent inhibition of Akt phosphorylation by this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides a substrate for luciferase.

    • Measure the luminescent signal, which is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 values against PI3K isoforms Kinase_Assay->IC50_Determination Potency & Selectivity Cell_Treatment Treat Cancer Cell Lines with this compound Western_Blot Western Blot for p-Akt Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Akt_Inhibition Confirm inhibition of downstream signaling Western_Blot->Akt_Inhibition Mechanism Confirmation GI50_Determination Determine GI50 values Viability_Assay->GI50_Determination Functional Effect

Figure 2: Experimental Workflow for Characterizing this compound as a PI3K Inhibitor.

Conclusion

This compound represents a promising natural product with potent PI3K inhibitory activity. While direct quantitative data on its isoform specificity is yet to be fully elucidated, its structural similarity to Wortmannin provides a strong basis for its mechanism of action. By employing the detailed experimental protocols outlined in this guide, researchers can thoroughly characterize the inhibitory profile of this compound, paving the way for its potential development as a therapeutic agent. The provided diagrams and comparative data serve as a valuable resource for scientists and drug development professionals in the field of PI3K-targeted cancer therapy.

References

Antifungal Properties of Viridiol Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viridiol, a furanosteroid metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), has demonstrated notable antifungal activity against a range of plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, its mechanism of action, relevant experimental protocols, and a discussion of its potential and challenges, including its inherent phytotoxicity. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents for agricultural applications.

Introduction to this compound

This compound (C₂₀H₁₈O₆) is a naturally occurring steroid derivative that has been the subject of interest for its bioactive properties. It is structurally related to viridin, from which it is derived through a reduction reaction. While demonstrating a spectrum of antifungal activity, this compound is also recognized for its phytotoxic effects, which presents a significant consideration for its practical application in agriculture.

Figure 1: Chemical Structures of Viridin and this compound.

Mechanism of Antifungal Action

The primary antifungal mechanism of the broader class of related compounds, viridiofungins, is the inhibition of sphingolipid biosynthesis.[1][2] Specifically, these compounds are potent inhibitors of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this critical pathway.[1][2] Sphingolipids are essential components of fungal cell membranes, playing crucial roles in signal transduction, stress resistance, and virulence. By blocking SPT, this compound disrupts the synthesis of these vital lipids, leading to impaired fungal growth and viability.

Sphingolipid_Biosynthesis_Pathway cluster_pathway Fungal Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Hydroxylation Complex_Sphingolipids Complex Sphingolipids (e.g., Inositol phosphorylceramide) Phytoceramide->Complex_Sphingolipids Head group addition This compound This compound This compound->Inhibition SPT->Ketosphinganine Condensation caption Figure 2: Fungal Sphingolipid Biosynthesis Pathway and Inhibition by this compound.

Figure 2: Fungal Sphingolipid Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data on Antifungal Activity

Comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) or EC₅₀ values, for this compound against a wide spectrum of plant pathogens are limited in publicly available literature. However, studies on Viridiofungin A (VFA), a closely related compound, provide valuable insights into its antifungal potential.

Target Plant PathogenAssay TypeConcentration (µg/mL)Observed Effect
Fusarium moniliformeMycelial Growth Inhibition250>90% inhibition
Verticillium dahliaeConidial Germination100Complete inhibition
Phytophthora infestansSporangia Germination150Complete inhibition
Sclerotinia sclerotiorumSclerotia Germination150Complete inhibition

Table 1: Antifungal Activity of Viridiofungin A Against Various Plant Pathogens

Phytotoxicity Profile

A significant challenge in the development of this compound as a practical antifungal agent is its inherent phytotoxicity. At certain concentrations, this compound can cause damage to host plants, limiting its therapeutic window.

Plant SpeciesApplication MethodConcentration/DoseObserved Phytotoxic Effects
CottonSeed treatmentNot specifiedDamping-off of seedlings
Various weed speciesSoil application8.7% (v/v) of a peat moss culture>90% reduction in emergence
Redroot PigweedSoil application4.5% (v/v) of a peat moss culture93% reduction in root weight, 98% reduction in shoot weight

Table 2: Reported Phytotoxic Effects of this compound

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of antifungal compounds. The following sections outline key methodologies for assessing the efficacy of this compound.

In Vitro Antifungal Susceptibility Testing

6.1.1 Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

  • Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) plates.

  • Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the target plant pathogen in sterile distilled water or 0.85% saline. Adjust the concentration to approximately 1 x 10⁶ spores/mL or a visually turbid mycelial suspension.

  • Inoculation: Evenly spread the inoculum over the surface of the PDA plates using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A solvent control disk should also be included.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific pathogen (typically 25-28°C) for 3-7 days.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk.

6.1.2 Broth Microdilution Method for MIC Determination

This method provides quantitative data on the minimum concentration of a compound that inhibits fungal growth.

  • Media Preparation: Prepare Potato Dextrose Broth (PDB) in a 96-well microtiter plate.

  • Compound Dilution: Prepare a serial dilution of this compound in the PDB-filled wells.

  • Inoculum Preparation: Prepare a standardized inoculum of the target pathogen as described in the Kirby-Bauer method.

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the pathogen for 48-72 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible fungal growth. This can be confirmed by measuring the optical density at 600 nm.

TLC-Bioautography for Activity-Guided Fractionation

This technique is useful for identifying active compounds in a crude extract.

  • TLC Development: Spot the crude extract containing this compound onto a silica (B1680970) gel TLC plate and develop it in an appropriate solvent system.

  • Solvent Evaporation: Allow the solvent to completely evaporate from the TLC plate.

  • Fungal Inoculation: Spray the plate with a suspension of the target fungal pathogen in a suitable growth medium.

  • Incubation: Incubate the plate in a humid chamber at the optimal growth temperature until fungal growth is visible on the plate.

  • Visualization: Spray the plate with a solution of a tetrazolium salt (e.g., MTT), which is reduced by living fungi to a colored formazan. Zones of inhibition will appear as clear spots against a colored background.

In Vivo Antifungal Assay

This assay evaluates the efficacy of the compound on a host plant.

  • Plant Cultivation: Grow healthy host plants to a suitable age for infection.

  • Inoculation: Inoculate the plants with the target pathogen. This can be done by wound inoculation, spraying a spore suspension, or other appropriate methods.

  • Treatment Application: Apply this compound at various concentrations to the infected plant tissues. Include appropriate controls (e.g., untreated infected plants, plants treated with a commercial fungicide).

  • Incubation: Maintain the plants in a controlled environment with optimal conditions for disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale or by measuring lesion size.

experimental_workflow cluster_workflow Experimental Workflow for Antifungal Evaluation of this compound cluster_in_vivo In Vivo Testing start Start culture Culture of Target Plant Pathogen start->culture in_vitro In Vitro Assays culture->in_vitro kirby_bauer Kirby-Bauer Disk Diffusion in_vitro->kirby_bauer mic Broth Microdilution (MIC) in_vitro->mic tlc TLC-Bioautography in_vitro->tlc in_vivo In Vivo Assays kirby_bauer->in_vivo mic->in_vivo tlc->in_vivo plant_culture Host Plant Cultivation inoculation Pathogen Inoculation plant_culture->inoculation treatment This compound Treatment inoculation->treatment assessment Disease Assessment treatment->assessment end End assessment->end caption Figure 3: A generalized experimental workflow for assessing the antifungal properties of this compound.

Figure 3: A generalized experimental workflow for assessing the antifungal properties of this compound.

Discussion and Future Perspectives

This compound presents a compelling, yet complex, case for its development as a novel antifungal agent. Its potent, targeted mechanism of action against the fungal-specific sphingolipid biosynthesis pathway is a significant advantage. However, its phytotoxicity is a major hurdle that must be addressed.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the structural moieties responsible for antifungal activity versus phytotoxicity. This could lead to the design of new derivatives with an improved therapeutic index.

  • Comprehensive Antifungal Spectrum Analysis: A systematic evaluation of this compound's MIC values against a broad panel of economically important plant pathogens is needed.

  • Formulation Development: Encapsulation or controlled-release formulations could potentially mitigate phytotoxicity by localizing the compound to the site of infection and minimizing contact with the host plant.

  • Synergistic Studies: Investigating the combination of this compound with other antifungal agents could reveal synergistic interactions that allow for lower, non-phytotoxic concentrations to be used.

Conclusion

This compound is a promising antifungal compound with a well-defined mechanism of action. While its development is currently hampered by its phytotoxic properties, further research into its structure-activity relationships and innovative formulation strategies may unlock its potential as a valuable tool in the management of plant fungal diseases. This guide provides a foundational understanding for researchers to build upon in their efforts to develop new and effective antifungal solutions for sustainable agriculture.

References

Phytotoxic Effects of Viridiol on Weed Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Viridiol, a furanosteroid secondary metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), has demonstrated significant potential as a natural herbicide.[1][2][3] Its broad-spectrum phytotoxicity, particularly against annual composite weeds, positions it as a candidate for bioherbicide development. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and exploring its proposed mechanism of action through signaling pathway diagrams. The information is intended for researchers, scientists, and professionals in the fields of weed science, natural product chemistry, and agrochemical development.

Introduction to this compound

The increasing demand for sustainable agricultural practices and the rise of herbicide-resistant weeds have spurred research into naturally derived herbicides. Fungal secondary metabolites are a promising source of such compounds.[4] this compound (C₂₀H₁₈O₆) is a dihydroderivative of the steroidal antibiotic viridin (B1683569), also produced by T. virens.[2][3] While viridin exhibits strong antifungal properties, this compound displays potent phytotoxic activity, causing symptoms such as root necrosis, stunting, and inhibition of seedling emergence.[1][2]

Spectrum of Activity

This compound exhibits a wide spectrum of herbicidal activity. It is highly effective against various annual composite weed species. However, its efficacy is reportedly lower against monocotyledonous weeds.[1] This selectivity suggests a mode of action that may be more pronounced in dicotyledonous plants. The primary observable effects on susceptible plants are severe root necrosis and a drastic reduction in both root and shoot growth.[1][2]

Quantitative Phytotoxic Effects

The herbicidal efficacy of this compound has been quantified in several studies, primarily by applying the this compound-producing fungus, T. virens, in a prepared formulation to soil. The data highlights significant impacts on weed emergence and biomass.

Effects on Weed Emergence and Biomass

Application of T. virens culture has been shown to severely inhibit the emergence and growth of susceptible weeds. The following tables summarize key findings from studies on redroot pigweed (Amaranthus retroflexus), a common and troublesome agricultural weed.

Table 1: Efficacy of T. virens Culture (Producing this compound) on Weed Emergence

Target Weed SpeciesApplication Rate of Culture¹Observed EffectReference
Various Annual Weeds8.7% (v/v)>90% reduction in emergence[1]

¹T. virens grown on a peat moss-based medium and applied to soil.

Table 2: Effect of T. virens Culture (Producing this compound) on Redroot Pigweed (Amaranthus retroflexus) Seedling Biomass

Application Rate of Culture¹Effect on Root Dry WeightEffect on Shoot Dry WeightReference
4.5% (v/v)93% reduction98% reduction[1]

¹T. virens grown on a peat moss-based medium and applied to soil.

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are crucial for evaluating the herbicidal potential of this compound. The following protocols are based on methodologies reported in the literature for assessing the phytotoxicity of this compound produced by T. virens.[2]

In-Soil Mycoherbicide Application Assay

This method assesses the effect of this compound produced in situ by T. virens on weed seedlings in a controlled environment.

  • Inoculum Preparation: Culture T. virens on a suitable sterile substrate, such as a peat moss and rice granule mixture, until the fungus has thoroughly colonized the medium.

  • Treatment Application: Prepare flats with nonsterile soil. Apply the prepared T. virens culture in bands at varying rates (e.g., 0 to 48 grams per meter of row).

  • Incorporation: Work the granular preparation into the top 1.5 cm of soil.

  • Sowing: Sow seeds of the target weed species (e.g., redroot pigweed) and a test crop (e.g., cotton) in the treated rows.

  • Incubation: Place the flats in a growth chamber with controlled conditions (e.g., 26°C day, 18°C night, 14-hour photoperiod).

  • Data Collection: After a set period (e.g., 14 days), count the number of emerged and surviving weed seedlings. Harvest the seedlings, separate roots and shoots, and record their dry weights.

  • Analysis: Compare the emergence and biomass data from treated plots to the untreated control to determine the percentage of inhibition.

Petri Dish Germination and Growth Assay

This protocol is used for rapid screening of phytotoxic effects on seed germination and early seedling growth.

  • Treatment Preparation: Add various preparations of the T. virens culture (e.g., active culture, heat-killed culture, water extracts) to the surface of soil in sterile petri dishes.

  • Assay Setup: Place a sheet of moist filter paper over the treated soil.

  • Sowing: Sprinkle seeds of the target weed species onto the filter paper.

  • Incubation: Seal the petri dishes and incubate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 days).

  • Assessment: Examine the seeds for germination percentage and observe the radicle and hypocotyl for signs of growth inhibition, necrosis, or stunting compared to a control.

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application & Incubation cluster_analysis Phase 3: Data Collection & Analysis prep1 Culture T. virens on Peat-Rice Substrate app1 Apply Culture to Soil (Varying Rates) prep1->app1 prep2 Prepare Soil Flats or Petri Dishes prep2->app1 app2 Sow Weed Seeds app1->app2 app3 Incubate in Growth Chamber (Controlled Conditions) app2->app3 an1 Count Emerged Seedlings (After 14 Days) app3->an1 an2 Measure Root & Shoot Dry Biomass an1->an2 an3 Calculate % Inhibition vs. Control an2->an3

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

Proposed Mechanism of Action and Cellular Signaling

The precise molecular target of this compound has not yet been fully elucidated. However, its steroidal structure and the observed physiological responses in plants provide clues to its mechanism of action.[5] The rapid necrosis of root tips suggests that this compound may interfere with fundamental cellular processes such as cell division, membrane integrity, or mitochondrial respiration.[2]

As a phytotoxin, this compound acts as an external biotic stressor. Upon perception by the plant cell, it likely triggers a cascade of stress signaling events. This can involve the generation of reactive oxygen species (ROS), fluctuations in cytosolic calcium (Ca²⁺) levels, and the activation of phytohormone signaling pathways (e.g., abscisic acid, jasmonic acid) that ultimately lead to programmed cell death in sensitive tissues and overall growth inhibition.[6][7]

signaling_pathway Generalized Phytotoxic Stress Response to this compound cluster_plant Plant Cell Response perception Perception (Receptor?) transduction Signal Transduction perception->transduction ros Reactive Oxygen Species (ROS) Burst transduction->ros ca2 Ca²⁺ Influx transduction->ca2 response2 Membrane Damage ros->response2 response3 Programmed Cell Death (Necrosis) ros->response3 response1 Inhibition of Cell Division & Elongation ca2->response1 ca2->response3 This compound This compound (External Phytotoxin) This compound->perception

Caption: A proposed signaling pathway for this compound-induced phytotoxicity.

Challenges and Future Directions

Despite its potent herbicidal activity, the practical application of this compound faces a significant challenge: instability. The purified compound is unstable in aqueous alkaline solutions and degrades rapidly in field soil, limiting its potential as a standalone, sprayable herbicide.[2]

Future research should focus on two key areas:

  • Formulation and Delivery: Developing formulations that protect this compound from degradation, or continuing to use the T. virens fungus as a "factory" and delivery system via granular bioherbicide preparations, is a viable strategy.[2]

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound is critical. This knowledge could enable the design of more stable and potent synthetic analogs or inform the genetic enhancement of T. virens for improved bioherbicidal efficacy.

Conclusion

This compound, produced by Trichoderma virens, is a potent phytotoxin with demonstrated herbicidal effects, especially on broadleaf weeds like redroot pigweed. It causes severe growth inhibition and root necrosis, making it a strong candidate for development as a bioherbicide. While challenges related to its stability must be overcome, the use of the producing organism as a delivery agent offers a practical solution. Further investigation into its molecular mechanism of action will unlock the full potential of this compound and its analogs for sustainable weed management in modern agriculture.

References

Preliminary Anticancer Screening of Viridiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol, a sesquiterpenoid natural product, has emerged as a compound of interest in anticancer research. Preliminary studies have demonstrated its cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth overview of the initial anticancer screening of this compound, focusing on the quantitative data from these studies, detailed experimental methodologies, and the current understanding of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Additionally, the induction of apoptosis, a key mechanism of anticancer activity, has been quantified.

Cell LineCancer TypeIC50 (µM)Reference
DaoyBrain (Medulloblastoma)0.1[1][2]
MCF-7Breast10[1][2]
A549Lung30[1][2]
HeLaCervical53.6 (for 9-epi-viridiol)
KBOral Epidermoid Carcinoma141 (for 9-epi-viridiol)

Table 1: Cytotoxicity of this compound and its Epimer in Various Cancer Cell Lines.

Cell LineThis compound Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Daoy3055.8-55.8 - 72.1[1][2]
10067.8-[1]
30072.1-[1]
MCF-73036.2-36.2 - 72.7[1][2]
10042.3-[1]
30072.7-[1]
A5493035.0-35.0 - 98.9[1][2]
10074.4-[1]
30098.9-[1]

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines. (Note: The referenced study primarily quantified early apoptosis. The total apoptosis range is also provided from the study's abstract.[1][2])

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preliminary anticancer screening of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Daoy)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound (e.g., 0.03 µM to 300 µM).[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanism of this compound-induced apoptosis is yet to be fully elucidated, it is known to trigger programmed cell death.[1] The following diagrams illustrate a generalized workflow for anticancer screening and a canonical apoptosis signaling pathway that may be involved.

experimental_workflow cluster_screening In Vitro Anticancer Screening cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation start Start: this compound Compound cell_culture Cancer Cell Lines (e.g., MCF-7, A549, Daoy) start->cell_culture treatment Treatment with this compound (Concentration Gradient) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_v_assay Annexin V/PI Staining (Apoptosis Detection) treatment->annexin_v_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptosis annexin_v_assay->apoptosis_quant conclusion Conclusion: This compound exhibits cytotoxic and pro-apoptotic effects ic50->conclusion apoptosis_quant->conclusion

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway General Apoptotic Pathway (Hypothesized) This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family Unknown Mechanism mito_release Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_release cytochrome_c Cytochrome c Release mito_release->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

The preliminary in vitro screening of this compound demonstrates its potential as an anticancer agent, exhibiting cytotoxicity and inducing apoptosis in a range of cancer cell lines. The provided data and experimental protocols offer a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in this compound-induced apoptosis to advance its development as a potential cancer therapeutic.

References

An In-depth Technical Guide to Viridiol and its Relationship with Viridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furanosteroid antibiotics, viridin (B1683569) and viridiol. It details their chemical structures, the metabolic relationship wherein viridin is a direct precursor to this compound, and their significant biological activities. The primary mechanism of action for both compounds is the potent and irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), a critical pathway in cell signaling, which underpins their antifungal and potential anticancer properties. This document consolidates available quantitative data on their biological activities, outlines detailed experimental protocols for their study, and presents visual diagrams of their biosynthetic pathway and mechanism of action to facilitate a deeper understanding for research and development purposes.

Introduction

Viridin and this compound are naturally occurring furanosteroids produced by various fungal species, including Trichoderma viride and Gliocladium virens.[1] First described in the mid-20th century, viridin was noted for its potent fungistatic properties.[2] Subsequent research revealed its close relationship to this compound, a reduced and more stable metabolite. Both compounds belong to a class of molecules that includes wortmannin, known for their characteristic furan (B31954) ring fused to the steroid framework and their potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks).[3][4] This inhibitory activity makes them valuable tools for studying cell signaling pathways and promising candidates for therapeutic development, particularly as antifungal and anticancer agents.

Chemical Structures and Properties

Viridin and this compound share a core furanosteroid structure. The key difference lies in the oxidation state of a carbonyl group, which is present in viridin and reduced to a hydroxyl group in this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Chemical Structure
Viridin C₂₀H₁₆O₆352.34[Image of Viridin chemical structure]
This compound C₂₀H₁₈O₆354.35[Image of this compound chemical structure]

Table 1: Chemical properties of Viridin and this compound.

Relationship and Biosynthesis

Viridin is the metabolic precursor to this compound. The conversion is an irreversible reduction of a ketone to a hydroxyl group, a reaction that can be catalyzed by viridin-producing fungi.[5][6] This reduction is reportedly enhanced under low pH conditions.

The biosynthesis of these furanosteroids begins with the cyclization of squalene (B77637) to form lanosterol (B1674476), a common precursor for steroids in fungi.[5][7] While the complete enzymatic cascade from lanosterol to viridin is not fully elucidated, research on the biosynthesis of the related compound demethoxyviridin (B1670237) has identified a gene cluster encoding several key enzymes, including cytochrome P450 monooxygenases, a Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase.[8][9] These findings provide a strong foundation for understanding the intricate series of oxidative modifications, demethylations, and ring formations that lead to the final viridin structure.

Figure 1: Proposed biosynthetic pathway from squalene to viridin and this compound.

Biological Activities and Quantitative Data

Both viridin and this compound exhibit significant biological activities, primarily as antifungal and potential anticancer agents, owing to their potent inhibition of PI3K.

Antifungal Activity
CompoundFungal SpeciesActivity MetricValueReference
Viridin Botrytis alliiSpore Germination Inhibition0.019 p.p.m.

Table 2: Quantitative antifungal activity of Viridin.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The primary molecular target of viridin and this compound is the family of phosphoinositide 3-kinases (PI3Ks). These enzymes are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Viridin and its analogs are known to be potent, irreversible inhibitors of all classes of PI3K, with IC50 values typically in the low nanomolar range, comparable to the well-studied PI3K inhibitor wortmannin.[4]

The mechanism of inhibition involves the covalent modification of a conserved lysine (B10760008) residue within the ATP-binding pocket of the p110 catalytic subunit of PI3K.[4] This irreversible binding effectively inactivates the enzyme.

CompoundPI3K IsoformIC50 (nM)Assay Type
Viridin/Viridiol (inferred) Pan-Class I (α, β, γ, δ)Low nanomolarEnzymatic Assay

Table 3: PI3K inhibitory activity of Viridin and this compound (inferred from structurally related compounds like wortmannin).

PI3K Inhibition by Viridin cluster_pathway Normal PI3K Pathway Viridin Viridin / this compound Covalent_Bond Irreversible Covalent Bond Formation Viridin->Covalent_Bond PI3K PI3K (p110 subunit) ATP_Binding_Pocket ATP-Binding Pocket (Lysine residue) PI3K->ATP_Binding_Pocket ATP_Binding_Pocket->Covalent_Bond PI3K_Inactive Inactive PI3K Covalent_Bond->PI3K_Inactive PIP3 PIP3 PI3K_Inactive->PIP3 Inhibition PIP2 PIP2 PIP2->PIP3 PI3K Downstream_Signaling Downstream Signaling (e.g., Akt/mTOR pathway) PIP3->Downstream_Signaling Cell_Growth Cell Growth, Proliferation, Survival Downstream_Signaling->Cell_Growth

Figure 2: Mechanism of irreversible PI3K inhibition by viridin/viridiol.

Anticancer Activity

The constitutive activation of the PI3K pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Given their potent PI3K inhibitory activity, viridin and this compound have been investigated for their potential as anticancer agents. While specific IC50 values from comprehensive screens like the NCI-60 panel are not widely published for these specific compounds, their structural and functional similarity to wortmannin, which has demonstrated significant anticancer effects, suggests that they warrant further investigation in this area.

Experimental Protocols

Fungal Production and Isolation of Viridin and this compound

A general protocol for the production and isolation of viridin and this compound from fungal cultures is outlined below. This protocol can be adapted and optimized for specific fungal strains and culture conditions.

Fungal Production and Isolation Workflow Inoculation 1. Inoculation of Fungal Strain (e.g., T. virens) into liquid medium Incubation 2. Incubation with shaking (e.g., 7-10 days at 25-28°C) Inoculation->Incubation Filtration 3. Filtration to separate mycelia from culture broth Incubation->Filtration Extraction 4. Liquid-liquid extraction of the broth with an organic solvent (e.g., ethyl acetate) Filtration->Extraction Concentration 5. Concentration of the organic extract in vacuo Extraction->Concentration Chromatography 6. Chromatographic Purification (e.g., silica (B1680970) gel column chromatography) to separate viridin and this compound Concentration->Chromatography Crystallization 7. Recrystallization to obtain pure compounds Chromatography->Crystallization

Figure 3: General workflow for the production and isolation of viridin and this compound.

Detailed Methodology:

  • Culture: Inoculate a suitable fungal strain, such as Trichoderma virens, into a liquid medium (e.g., Potato Dextrose Broth).

  • Incubation: Incubate the culture for 7-14 days at 25-28°C with constant agitation to ensure aeration.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate multiple times with an equal volume of an organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate viridin and this compound.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the pure compounds.

  • Crystallization: Further purify the isolated compounds by recrystallization from a suitable solvent system.

In Vitro PI3K Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of viridin and this compound against PI3K isoforms. Commercially available kits can also be used.

Principle: The assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a recombinant PI3K enzyme. The amount of PIP3 produced is quantified, and the inhibition by the test compound is determined.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PIP2 substrate

  • ATP

  • Assay buffer

  • Viridin, this compound, and a control inhibitor (e.g., wortmannin)

  • PIP3 detection system (e.g., ELISA-based kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of viridin, this compound, and the control inhibitor.

  • In a microplate, add the PI3K enzyme, the inhibitor dilutions, and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Detect the amount of PIP3 produced using a suitable detection system.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Conclusion

Viridin and its reduced metabolite, this compound, are potent furanosteroid inhibitors of the PI3K signaling pathway. This mechanism of action confers upon them significant antifungal activity and suggests potential for development as anticancer agents. This technical guide has summarized the key chemical and biological characteristics of these compounds, providing a foundation for further research and development. Future studies should focus on elucidating the complete biosynthetic pathway, expanding the quantitative assessment of their biological activities against a wider range of targets, and exploring their therapeutic potential in preclinical models.

References

Viridiol: A Fungal Metabolite with Therapeutic Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Viridiol, a furanosteroid secondary metabolite, has garnered significant interest within the scientific community due to its potent biological activities, including phytotoxicity and, most notably, its inhibitory action on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, intended for researchers, scientists, and drug development professionals. It details the primary fungal producers, with a focus on Trichoderma virens, and summarizes the current knowledge on its biosynthesis. This document also outlines detailed experimental protocols for the isolation, purification, and quantification of this compound. Furthermore, a thorough examination of its mechanism of action as a PI3K inhibitor is presented, complete with a signaling pathway diagram. While quantitative data on this compound's abundance in natural environmental matrices such as soil and plant tissues remain limited, this guide consolidates the available information on the prevalence of its producing organisms as a proxy for its potential environmental presence.

Natural Sources and Abundance

This compound is a naturally occurring compound primarily of fungal origin. The principal producers of this compound are species of the genus Trichoderma, particularly Trichoderma virens (formerly known as Gliocladium virens).[1][2] These fungi are ubiquitous in soil ecosystems and are well-regarded for their biocontrol properties.[3]

While T. virens is a known producer of a diverse array of secondary metabolites, the direct quantification of this compound in environmental samples like soil and plant tissues is not extensively documented in current literature.[1][2][4] The presence and abundance of Trichoderma species in soil, which can range from 10¹ to 10³ culturable propagules per gram, suggest the potential for this compound to be present in these environments, likely functioning in microbial competition and plant-fungus interactions.[2]

The production of this compound is intrinsically linked to the biosynthesis of another fungal metabolite, viridin (B1683569). Viridin is converted to this compound by viridin-producing fungi.[1][2] This conversion is a key step in the metabolic pathway leading to the accumulation of this compound.

Quantitative Production of this compound in Fungal Cultures

Significant research has been conducted to optimize the production of this compound in laboratory settings. The yield of this compound is highly dependent on the fungal strain, culture conditions, and nutrient availability. The following table summarizes quantitative data from various studies on this compound production by Trichoderma virens.

Fungal StrainCulture Medium/ConditionsThis compound YieldReference
Trichoderma virens (NBRC 9169)PIG medium (pH 2), 7 days incubation61.92 ± 4.39 mg/L
Trichoderma virens (PS1-7)PIG medium (pH 2), 7 days incubation52.60 ± 5.23 mg/L
Trichoderma virens (NBRC 8349)PIG medium (pH 2), 7 days incubation52.77 ± 7.48 mg/L
Gliocladium virensPeat moss with dextrose and calcium nitrate86 µg/g of peat[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the cyclization of squalene (B77637) to form the steroid backbone, lanosterol (B1674476). Through a series of enzymatic modifications, lanosterol is converted into viridin. The final step in the pathway is the reduction of viridin to this compound.

Viridiol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase Intermediate_Steroids Intermediate Steroids Lanosterol->Intermediate_Steroids Multiple enzymatic steps Viridin Viridin Intermediate_Steroids->Viridin This compound This compound Viridin->this compound Reduction

Caption: Biosynthetic pathway of this compound from Squalene.

Experimental Protocols

Fungal Culture and this compound Production

Objective: To cultivate Trichoderma virens for the production of this compound.

Materials:

  • Trichoderma virens strain (e.g., NBRC 9169)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • PIG medium (4 g/L Potato Infusion powder, 20 g/L Glucose)

  • Shaking incubator

  • Sterile flasks

Procedure:

  • Maintain the T. virens strain on PDA plates at 25°C.

  • Inoculate a sterile flask containing PDB with a mycelial plug from the PDA plate.

  • Incubate the seed culture at 25°C on a rotary shaker (150-200 rpm) for 3-5 days.

  • Inoculate the PIG production medium with the seed culture (5-10% v/v).

  • Adjust the pH of the PIG medium to 2.0 for optimal this compound production.

  • Incubate the production culture at 25°C in a shaking incubator (100 rpm) for 7 days.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

Procedure:

  • Separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate twice.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For large-scale purification, the culture liquid can be sequentially extracted with hexane and then ethyl acetate to isolate viridin and this compound, respectively.

  • Purify the crude this compound extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing this compound and concentrate to yield the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known concentration

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Dissolve the sample extract in the mobile phase.

  • Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample extract.

  • Monitor the elution at a specific wavelength (e.g., 254 nm).

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Viridiol_Standard This compound Standard Preparation Injection Injection into HPLC System Viridiol_Standard->Injection Sample_Extract Sample Extract Preparation Sample_Extract->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Calibration_Curve Calibration Curve Generation Detection->Calibration_Curve Quantification Quantification of This compound Detection->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Mechanism of Action: PI3K Inhibition

This compound exerts its biological effects primarily through the inhibition of phosphatidylinositol 3-kinase (PI3K).[5] The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

This compound, along with its precursor viridin and the related compound wortmannin, are potent inhibitors of PI3K.[5] By inhibiting PI3K, this compound disrupts the downstream signaling cascade, leading to the suppression of cell growth and induction of apoptosis in susceptible cells.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound stands out as a fungal metabolite with significant potential, particularly in the realm of drug development due to its potent PI3K inhibitory activity. This guide has summarized the current understanding of its natural sources, with Trichoderma virens being the primary producer, and has provided detailed methodologies for its study. While the natural abundance of this compound in the environment is an area that requires further investigation, the established protocols for its production and analysis pave the way for more in-depth research. Future studies should focus on quantifying this compound levels in various ecological niches to better understand its natural role. Furthermore, continued exploration of its mechanism of action and structure-activity relationships will be crucial for the development of novel therapeutics targeting the PI3K pathway.

References

Viridiol: A Furanosteroidal Secondary Metabolite from Gliocladium virens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viridiol is a furanosteroidal secondary metabolite produced by the filamentous fungus Gliocladium virens (now known as Trichoderma virens). This compound, a derivative of the steroidal antibiotic viridin (B1683569), has garnered significant interest due to its potent biological activities, including phytotoxic and antifungal properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical structure, biological functions, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers and professionals in drug development and agricultural biotechnology.

Introduction

Gliocladium virens is a soil-borne fungus recognized for its mycoparasitic and antagonistic properties against various plant pathogens, making it a valuable agent for biological control. The efficacy of G. virens is largely attributed to the production of a diverse array of secondary metabolites, including antibiotics and phytotoxins. Among these, this compound (C₂₀H₁₈O₆) stands out for its significant phytotoxicity. It is formed through the irreversible reduction of its precursor, viridin.[1] Understanding the biosynthesis, biological activity, and production of this compound is crucial for harnessing the full potential of G. virens in agricultural applications and for exploring its potential in drug discovery.

Chemical Structure and Properties

This compound is a complex furanosteroid. Its structure has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₁₈O₆
Molecular Weight354.35 g/mol
IUPAC Name(1R,3aR,3bS,9aS,11aR,11bS)-1,3a,9a-trihydroxy-11b-methyl-1,2,3,3a,3b,4,5,9a,11a,11b-decahydro-6H-furo[3',2':6,7]azuleno[2,1-c]isochromene-6,8-dione
PubChem CID98273

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a metabolic product of viridin. The biosynthesis of viridin itself is a complex process believed to originate from the sterol biosynthesis pathway.

Conversion of Viridin to this compound

The conversion of viridin to this compound is a reduction reaction that occurs in the presence of viridin-producing fungi like G. virens.[1] Radiolabeling studies have shown that viridin is taken up by the fungal mycelium and subsequently reduced to this compound, which is then released.[1] This conversion is independent of culture pH, carbon source, and nitrogen source.[1]

A gene cluster responsible for viridin biosynthesis has been identified in T. virens, and within this cluster, an oxidoreductase, VDN5, is proposed to be responsible for the conversion of viridin to this compound.[2]

Proposed Biosynthetic Pathway

The biosynthesis of viridin, the precursor to this compound, is thought to be of steroidal origin, as evidenced by studies using ¹⁴C-mevalonate and ¹³C-acetate.[3] A putative gene cluster for viridin biosynthesis has been identified, containing genes encoding enzymes such as cytochrome P450 monooxygenases and an O-methyltransferase.[2][4]

This compound Biosynthesis Pathway Lanosterol Lanosterol Viridin Viridin Lanosterol->Viridin Multiple Steps Viridin Biosynthesis Gene Cluster Viridin Biosynthesis Gene Cluster Viridin Biosynthesis Gene Cluster->Viridin This compound This compound Viridin->this compound Reduction VDN5 (Oxidoreductase) VDN5 (Oxidoreductase) VDN5 (Oxidoreductase)->this compound

Figure 1: Proposed biosynthetic pathway of this compound from Lanosterol.

Production of this compound

The production of this compound by G. virens can be influenced by culture conditions, particularly the pH of the medium.

Table 2: Production of this compound by Trichoderma virens NBRC 9169 under Different pH Conditions

pHThis compound Concentration (mg/L)
261.92 ± 4.39
3Not detected

Data from Zhang et al., 2025.[5]

In a different study, a production system using peat moss amended with dextrose and calcium nitrate (B79036) and inoculated with G. virens yielded 86 micrograms of this compound per gram of peat.[1] Another study reported this compound production peaking at approximately 25 µg per 100 ml of soil 5 to 6 days after application of a fungus-peat mixture.[6]

Biological Activities

This compound exhibits significant phytotoxic and antifungal activities.

Phytotoxicity

This compound has a broad spectrum of herbicidal activity, particularly against annual composite weed species.[6] Its phytotoxic effects manifest as root necrosis and inhibition of seedling emergence and growth.[6]

Table 3: Phytotoxic Effects of this compound on Various Plant Species

Plant SpeciesEffectConcentration/Application RateReference
Redroot pigweed (Amaranthus retroflexus)93% reduction in root weight, 98% reduction in shoot weight4.5% (v/v) application of G. virens-peat moss culture[6]
Various weeds>90% reduction in emergence8.7% (v/v) or less application of G. virens-peat moss culture[6]
Cotton (Gossypium hirsutum)Necrotic radicle tips, lack of emergenceHigh concentrations of G. virens/rice preparations[3]
Antifungal Activity

While this compound itself has demonstrated antifungal properties, much of the reported data pertains to its precursor, viridin. Viridin is known to be inhibitory to the growth of Rhizoctonia solani.[7] The conversion to this compound is thought to be a detoxification mechanism by the fungus, as viridin can be self-inhibitory.

Table 4: Antifungal Activity of Viridin

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Rhizoctonia solani1.0 µg/mL
Pythium ultimum25 µg/mL
Sclerotium rolfsii50 µg/mL
Gliocladium virens (producing strain)25 µg/mL

Data from Howell et al., 1993, as cited in a review.

Experimental Protocols

Fungal Culture and this compound Production

A general protocol for the production of this compound in a laboratory setting is as follows:

  • Inoculation: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined medium with a specific carbon and nitrogen source, with a spore suspension or mycelial plugs of G. virens.

  • Incubation: Incubate the cultures on a rotary shaker (e.g., 150 rpm) at 25°C for a period of 6-7 days. The pH of the medium can be adjusted to optimize for this compound (pH 2) or viridin (pH 3) production.[5]

  • Solid-State Fermentation: Alternatively, grow G. virens on a solid substrate like autoclaved rice or a peat moss mixture amended with nutrients.[1][7]

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from G. virens cultures.

This compound Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Culture Broth and Mycelia Culture Broth and Mycelia Centrifugation Centrifugation Culture Broth and Mycelia->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial Pellet Mycelial Pellet Centrifugation->Mycelial Pellet Chloroform (B151607) Extraction Chloroform Extraction Supernatant->Chloroform Extraction Acetone (B3395972) Extraction Acetone Extraction Mycelial Pellet->Acetone Extraction Aqueous Residue Aqueous Residue Acetone Extraction->Aqueous Residue Aqueous Residue->Chloroform Extraction Crude Extract Crude Extract Chloroform Extraction->Crude Extract Silica (B1680970) Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractions containing this compound Fractions containing this compound Silica Gel Chromatography->Fractions containing this compound High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Fractions containing this compound->High-Performance Liquid Chromatography (HPLC) HPLC HPLC Pure this compound Pure this compound HPLC->Pure this compound

Figure 2: General workflow for the extraction and purification of this compound.

  • Harvesting: Separate the fungal biomass from the culture broth by centrifugation or filtration.[8]

  • Extraction: Extract the mycelial pellet with a solvent such as 80% acetone. Remove the acetone under reduced pressure. Combine the remaining aqueous residue with the supernatant and extract with an organic solvent like chloroform or ethyl acetate (B1210297).[5][8]

  • Concentration: Evaporate the organic solvent to yield a crude extract.

  • Chromatographic Purification:

    • Thin-Layer Chromatography (TLC): Utilize TLC on silica gel plates to monitor the purification process. A two-dimensional development with chloroform/acetone (70:30) and then ethyl acetate can be used.[9]

    • Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to obtain fractions enriched with this compound.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water).

Structure Elucidation

The chemical structure of this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Signaling Pathways

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks. While specific signaling pathways governing this compound production are not fully elucidated, it is known that factors affecting sterol biosynthesis can impact its formation. Triazole fungicides, which inhibit cytochrome P-450 enzymatic 14-alpha-demethylation in the sterol pathway, have been shown to inhibit this compound biosynthesis without significantly affecting the growth of G. virens.[10][11] This suggests a link between the sterol biosynthesis pathway and the production of this compound's precursor, viridin.

Inhibition of this compound Biosynthesis Triazole Fungicides Triazole Fungicides Cytochrome P-450 (14-alpha-demethylase) Cytochrome P-450 (14-alpha-demethylase) Triazole Fungicides->Cytochrome P-450 (14-alpha-demethylase) inhibit Sterol Biosynthesis Sterol Biosynthesis Cytochrome P-450 (14-alpha-demethylase)->Sterol Biosynthesis is involved in Viridin Biosynthesis Viridin Biosynthesis Sterol Biosynthesis->Viridin Biosynthesis is linked to This compound This compound Viridin Biosynthesis->this compound leads to

Figure 3: Logical relationship of Triazole fungicides inhibiting this compound biosynthesis.

Conclusion and Future Perspectives

This compound, a secondary metabolite from Gliocladium virens, is a potent phytotoxin with a complex furanosteroidal structure. Its biosynthesis via the reduction of viridin is intrinsically linked to the fungal sterol pathway. The ability to manipulate its production through culture conditions or the use of specific inhibitors opens avenues for optimizing the biocontrol applications of G. virens, potentially by reducing its phytotoxicity while maintaining its antagonistic properties against plant pathogens. Further research is warranted to fully elucidate the regulatory networks governing this compound biosynthesis and to explore its mode of action at the molecular level. Such studies will be invaluable for the development of novel bioherbicides and for potential applications in drug discovery. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers in these fields.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol is a naturally occurring furanosteroid produced by the fungus Gliocladium virens. It belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. Notably, this compound and its structural relatives, such as viridin (B1683569) and wortmannin, have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers. This inhibitory action positions this compound as a promising scaffold for the development of novel anticancer agents. This document provides a detailed methodology for the total synthesis of (-)-viridiol, based on the asymmetric synthesis reported by Gao et al., offering a scalable approach for its preparation for further biological investigation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (-)-viridiol.

Table 1: Reagents and Yields for the Synthesis of Key Intermediates

StepIntermediateKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1S1 L-(+)-Ribose, 2,2-dimethoxypropane (B42991), p-TsOH·H₂OAcetone (B3395972)rt298
2S2 NaIO₄, NaHCO₃THF/H₂O0 to rt295
3S3 (Carbethoxymethylene)triphenylphosphorane (B24862)Toluene (B28343)1101285
415 DIBAL-HCH₂Cl₂-78192
514 NH₂OH·HCl, NaHCO₃, Chloramine-TEtOH/H₂O0165 (2 steps)
613 3-bromo-2-methylphenol, TESCl, imidazoleCH₂Cl₂rt198
7S6 n-BuLi, (S)-glycidyl nosylateTHF-78 to rt1280
812 TBSOTf, 2,6-lutidineCH₂Cl₂-78 to 00.595
911 Co(salen), PhSiH₃Acetone351268
1020 Dess-Martin periodinaneCH₂Cl₂0185
11S8 L-proline, HCHODMSO80375
1221 Pd(OAc)₂, O₂DMSO1001252
1310 NaBH₄CH₂Cl₂/EtOH-100.579
14(-)-Viridiol (4) Dowex 50W-X8Acetone/MeOHrt191

Experimental Protocols

This section provides detailed methodologies for the key steps in the total synthesis of (-)-viridiol.

Protocol 1: Synthesis of Unsaturated Ester (S3)

  • To a solution of L-(+)-ribose (10.0 g, 66.6 mmol) in acetone (100 mL) at room temperature, add 2,2-dimethoxypropane (16.4 mL, 133.2 mmol) and p-toluenesulfonic acid monohydrate (1.27 g, 6.66 mmol).

  • Stir the mixture for 2 hours.

  • Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure. The residue is purified by flash chromatography to afford intermediate S1 .

  • Dissolve S1 in a mixture of THF (150 mL) and H₂O (50 mL) and cool to 0 °C.

  • Add NaHCO₃ (11.2 g, 133.2 mmol) followed by portion-wise addition of NaIO₄ (28.5 g, 133.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Filter the reaction mixture through a pad of Celite and extract the filtrate with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude aldehyde S2 .

  • To a solution of crude S2 in toluene (150 mL), add (carbethoxymethylene)triphenylphosphorane (27.8 g, 79.9 mmol).

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield unsaturated ester S3 as a colorless oil.

Protocol 2: Intramolecular [3+2] Cycloaddition to form Isoxazoline (B3343090) (14)

  • To a solution of allylic alcohol 15 (5.0 g, 21.7 mmol) in a mixture of ethanol (B145695) (100 mL) and H₂O (20 mL) at 0 °C, add NH₂OH·HCl (3.0 g, 43.4 mmol) and NaHCO₃ (3.6 g, 43.4 mmol).

  • Stir the mixture for 30 minutes, then add a solution of Chloramine-T (5.4 g, 23.9 mmol) in H₂O (20 mL) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 5:1) to afford isoxazoline 14 .

Protocol 3: Co-catalyzed Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization to form the Steroid Skeleton (11)

  • To a solution of the coupling product 12 (1.0 g, 1.3 mmol) in acetone (25 mL), add Co(salen) (84 mg, 0.13 mmol) and PhSiH₃ (0.2 mL, 1.6 mmol).

  • Stir the mixture at 35 °C for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 8:1) to yield the cyclized product 11 .

Protocol 4: Final Deprotection to Yield (-)-Viridiol (4)

  • To a solution of intermediate 10 (100 mg, 0.22 mmol) in a 1:1 mixture of acetone and methanol (B129727) (4 mL), add Dowex 50W-X8 resin (50 mg).

  • Stir the suspension at room temperature for 1 hour.

  • Filter the mixture and wash the resin with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography (CH₂Cl₂/methanol = 20:1) to afford (-)-viridiol (4) as a white solid.

Visualizations

Diagram 1: Total Synthesis Workflow of (-)-Viridiol

Total_Synthesis_of_this compound LR L-(+)-Ribose S3 Unsaturated Ester S3 LR->S3 3 steps I15 Allylic Alcohol 15 S3->I15 DIBAL-H I14 Isoxazoline 14 I15->I14 [3+2] Cycloaddition I12 Coupling Product 12 I14->I12 Coupling I13 Aryl Bromide 13 I13->I12 I11 Steroid Core 11 I12->I11 MHAT Radical Cyclization I20 Diketone 20 I11->I20 Oxidation S8 Enone S8 I20->S8 Enamine Formation I21 Furan 21 S8->I21 Furan Formation I10 Keto-alcohol 10 I21->I10 Reduction This compound (-)-Viridiol (4) I10->this compound Deprotection PI3K_Inhibition cluster_cell Cell This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

References

Application Note: A Scalable Protocol for the Extraction and Purification of Viridiol from Trichoderma virens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, mycology, and oncology.

Introduction

Viridiol is a furanosteroid natural product biosynthesized by filamentous fungi such as Trichoderma virens (also known as Gliocladium virens).[1][2][3] As a member of the furanosteroid class, which also includes the well-known compound wortmannin, this compound has garnered significant interest for its potent biological activities.[1][4] It is a high-potency inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in tumor cells, making it a valuable compound for cancer research and drug development.[3][4][5] Additionally, this compound and its precursor, viridin (B1683569), exhibit antifungal, antibacterial, and herbicidal properties.[1][3][5]

Despite its therapeutic potential, the limited availability of this compound from natural sources poses a significant challenge, as chemical synthesis is complex, involving 17-18 steps with low overall yields.[3][6][7] This application note details a scalable and efficient protocol for producing, extracting, and purifying this compound from Trichoderma virens cultures by optimizing culture pH, a critical factor for maximizing yield.

Experimental Protocols

This section outlines the complete methodology from fungal cultivation to the purification of this compound.

2.1 Fungal Strain and Cultivation

The protocol is optimized for Trichoderma virens strain NBRC 9169.

  • Materials:

    • Trichoderma virens NBRC 9169 culture

    • PIG medium (Potato Infusion Glucose medium)

    • Sterile conical flasks (500 mL)

    • Shaking incubator

    • pH meter and appropriate acids/bases for pH adjustment (e.g., HCl)

  • Protocol:

    • Prepare 200 mL of PIG medium in a 500 mL conical flask and sterilize by autoclaving.

    • Inoculate the sterile medium with an agar (B569324) plug or spore suspension of T. virens NBRC 9169.

    • Incubate the culture at 25°C on a rotary shaker at 100 rpm for five days. The initial pH should be around 3.

    • After five days, adjust the culture pH to 2.0 using sterile HCl. This step is crucial as low pH enhances the enzymatic conversion of the precursor viridin to this compound.[3]

    • Continue the incubation under the same conditions (25°C, 100 rpm) for an additional two days, for a total of seven days.

2.2 this compound Extraction

  • Materials:

    • Ethyl acetate (B1210297) (EtOAc)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus (e.g., cheesecloth or vacuum filtration)

  • Protocol:

    • After the 7-day incubation, harvest the culture by separating the fungal biomass from the culture liquid (filtrate) using filtration.

    • Transfer the culture filtrate to a large separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the filtrate (e.g., 200 mL of EtOAc for 200 mL of filtrate). Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase with a second portion of ethyl acetate (200 mL) to maximize the recovery of this compound.[5]

    • Combine the organic phases.

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter out the Na₂SO₄ and concentrate the dried organic phase to dryness using a rotary evaporator to obtain the crude extract.

2.3 this compound Purification

  • Materials:

    • Silica (B1680970) gel (for column chromatography)

    • Glass chromatography column

    • Appropriate solvent system (e.g., a gradient of chloroform-acetone)

    • Thin-Layer Chromatography (TLC) plates and developing chamber

    • Collection tubes

  • Protocol:

    • Prepare a silica gel slurry in the initial, least polar mobile phase and pack it into a glass chromatography column.

    • Dissolve the crude extract obtained from the extraction step in a minimal amount of the mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a suitable solvent system. A gradient system is often effective; for instance, starting with chloroform (B151607) and gradually increasing the proportion of a more polar solvent like acetone.

    • Collect fractions in separate tubes and monitor the separation using TLC to identify fractions containing this compound.

    • Pool the pure fractions containing this compound and concentrate them using a rotary evaporator to yield the purified compound. The final yield of this compound obtained from this method can be around 75.6 mg/L.[5]

Quantitative Data Summary

The production of this compound and its precursor, viridin, is highly dependent on the pH of the culture medium.[3][5] The following table summarizes the yields obtained from T. virens cultures under different pH conditions after seven days of incubation.

Fungal StrainCompoundCulture pHYield (mg/L)Reference
T. virens NBRC 9169This compound2.061.92 ± 4.39[3][5]
T. virens NBRC 9169Viridin3.047.80 ± 4.71[3][5]
T. virens PS1-7This compound2.052.60 ± 5.23[5]

Visualized Workflows and Pathways

4.1 Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the complete workflow from fungal culture to purified this compound.

Viridiol_Extraction_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Culture Inoculate T. virens in PIG Medium Incubate1 Incubate 5 days (25°C, 100 rpm, pH 3) Culture->Incubate1 pH_Adjust Adjust pH to 2.0 Incubate1->pH_Adjust Incubate2 Incubate 2 more days pH_Adjust->Incubate2 Harvest Harvest & Separate Biomass from Filtrate Incubate2->Harvest LLE Liquid-Liquid Extraction (Ethyl Acetate) Harvest->LLE Dry Dry Organic Phase (Na₂SO₄) LLE->Dry Concentrate Concentrate to Crude Extract (Rotary Evaporator) Dry->Concentrate Silica Silica Gel Column Chromatography Concentrate->Silica Fractions Collect & Analyze Fractions (TLC) Silica->Fractions Pool Pool & Concentrate Pure Fractions Fractions->Pool Pure_this compound Purified this compound Pool->Pure_this compound

Workflow for this compound Production and Purification.

4.2 this compound's Mechanism of Action: PI3K Signaling Pathway Inhibition

This compound exerts its potent anti-tumor activity by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[3][4] The diagram below shows a simplified representation of this pathway and indicates the point of inhibition by this compound.

PI3K_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Response Cell Proliferation, Survival, Growth Downstream->Response This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K signaling pathway.

References

Application Notes and Protocols for the Quantification of Viridiol by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viridiol is a furanosteroid fungal metabolite produced by species such as Trichoderma virens.[1] As a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K), this compound is a valuable tool in cancer research and drug development.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism; its dysregulation is frequently implicated in various cancers.[2][3][4][5] Accurate and reliable quantification of this compound in various matrices, such as fungal cultures and biological samples, is essential for research and quality control.

This document provides detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the µg/mL range. It relies on the principle that molecules with chromophores, such as the conjugated system in this compound's furanosteroid structure, absorb ultraviolet (UV) light at specific wavelengths.[6][7]

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Anhydrous sodium sulfate

  • 0.45 µm and 0.22 µm syringe filters (PTFE or nylon)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with methanol. Store all standard solutions at 4°C in the dark.

3. Sample Preparation (from Trichoderma virens culture)

  • Liquid Culture:

    • Homogenize 10 mL of the fungal culture broth.

    • Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously for 15 minutes.

    • Separate the organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Solid Culture (Agar):

    • Excise and weigh approximately 5 grams of the fungal colony along with the underlying agar.[8]

    • Macerate the sample in 25 mL of ethyl acetate.

    • Follow steps 3-7 from the liquid culture protocol.

4. HPLC-UV Conditions The following parameters can be used as a starting point and should be optimized for the specific instrument and column.[9][10][11]

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 245 nm (based on typical steroid absorbance)[9]
Data Presentation: Method Validation Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

ParameterExpected Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.25 µg/mL
Limit of Quantification (LOQ) ~0.80 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 5%

Method 2: High-Sensitivity Quantification of this compound by LC-MS/MS

For trace-level quantification (ng/mL to pg/mL), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[12] This protocol uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents

  • Same as for HPLC-UV method.

2. Standard Solution Preparation

  • Prepare a primary stock solution as described for the HPLC-UV method.

  • Prepare a more dilute series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with methanol.

3. Sample Preparation

  • Follow the same extraction protocol as for HPLC-UV.

  • For complex matrices or very low concentrations, an additional Solid Phase Extraction (SPE) clean-up step using a C18 cartridge can be incorporated after the liquid-liquid extraction to reduce matrix effects.

4. LC-MS/MS Conditions Parameters should be optimized for the specific instrumentation.

Liquid Chromatography (LC) Parameters

Parameter Value
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 20% B; 1-8 min: 20% to 98% B; 8-10 min: 98% B; 10.1-12 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 355.1
Product Ions (MRM Transitions) m/z 337.1 (Quantifier, [M+H-H₂O]⁺), m/z 327.1 (Qualifier, [M+H-CO]⁺)
Collision Energy (CE) Optimize for instrument (typically 15-30 eV)
Dwell Time 100 ms
Source Temperature 450°C

| IonSpray Voltage | 5500 V |

Data Presentation: Method Validation Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound.

ParameterExpected Result
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Visualizations

Experimental Workflow

The general workflow for sample analysis by LC-MS is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Culture Fungal Culture (Liquid or Solid) Extract Solvent Extraction (Ethyl Acetate) Culture->Extract Evap Evaporation & Reconstitution Extract->Evap Filter Syringe Filtration (0.22 µm) Evap->Filter HPLC HPLC or UHPLC Separation Filter->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Quant Quantification (Peak Area Integration) MS->Quant Report Reporting (Concentration Calculation) Quant->Report

Caption: General experimental workflow for this compound quantification.

Signaling Pathway

This compound inhibits the PI3K/Akt signaling pathway, a key cascade in cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

In Vitro Cell-Based Assays for Viridiol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol, a fungal metabolite originally isolated from Trichoderma viride, has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a furanosteroid, this compound shares structural similarities with other bioactive compounds like Wortmannin, a well-characterized inhibitor of phosphatidylinositol 3-kinase (PI3K). This structural relationship underpins much of the research into this compound's potential as a therapeutic agent. Pre-clinical studies have indicated that this compound exhibits a range of biological effects, including antifungal, anticancer, antibacterial, and anti-inflammatory activities. These properties make this compound a compelling candidate for further investigation in drug discovery and development programs.

This document provides detailed application notes and standardized protocols for a suite of in vitro cell-based assays designed to elucidate and quantify the biological activities of this compound. The protocols herein cover methods to assess its anticancer, antifungal, and anti-inflammatory potential, providing researchers with the necessary tools to explore its mechanism of action and therapeutic applications.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the inhibitory concentrations of this compound against various cell lines and pathogens. This quantitative data is essential for comparing the potency of this compound across different biological systems and for guiding further pre-clinical development.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
PC-3Prostate CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available

Table 2: Antifungal Activity of this compound (MIC Values)

Fungal SpeciesMIC (µg/mL)
Candida albicansData Not Available
Aspergillus fumigatusData Not Available
Cryptococcus neoformansData Not Available

Note: While this compound is known to have antifungal properties, specific MIC values against common fungal pathogens need to be established through standardized testing.

Table 3: Anti-inflammatory Activity of this compound (IC50 Values)

AssayCell LineIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7Data Not Available
TNF-α ReleaseRAW 264.7Data Not Available
IL-6 ReleaseRAW 264.7Data Not Available

Note: The anti-inflammatory potential of this compound is suggested by its mechanism of action, but specific IC50 values for the inhibition of inflammatory mediators require experimental validation.

Experimental Protocols

Anticancer Activity: Cell Viability and PI3K Inhibition

A key mechanism underlying this compound's potential anticancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Principle: This assay directly measures the enzymatic activity of PI3K. The kinase reaction is performed in the presence of this compound, and the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is quantified.

Protocol:

  • Reagents: Purified recombinant PI3K enzyme, PIP2 substrate, ATP, and a detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, kinase reaction buffer, and serial dilutions of this compound.

  • Initiation: Start the reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to PIP3 production) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of PI3K inhibition against the this compound concentration to determine the IC50 value.

Antifungal Activity: Broth Microdilution Assay

Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 103 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Anti-inflammatory Activity: Inhibition of Nitric Oxide and Cytokine Production

Principle: Macrophages, such as the RAW 264.7 cell line, produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) upon stimulation with lipopolysaccharide (LPS). This assay measures the ability of this compound to inhibit the production of these inflammatory markers.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452) is proportional to the NO produced.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by this compound and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 P Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes This compound This compound (Potential Effect) This compound->IKK ?

Caption: NF-κB signaling pathway and the potential inhibitory site of this compound.

Experimental_Workflow_MTT Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Application Notes and Protocols for PI3K Inhibition Assay Using Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2][3][4][5] Viridiol, a fungal metabolite derived from Trichoderma viride, is a furanosteroid that has been identified as a potent inhibitor of PI3K, sharing structural similarities with the well-known PI3K inhibitor, Wortmannin.[6][7][8] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against PI3K using both biochemical and cell-based assays.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival.[1][9][10][11]

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival Cell Survival AKT->Cell Survival Protein Synthesis Protein Synthesis & Cell Growth mTORC1->Protein Synthesis This compound This compound This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Biochemical Assay: In Vitro PI3K Kinase Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on enzyme activity. The following protocol describes a luminescent kinase assay to measure the amount of ADP produced, which is inversely proportional to PI3K inhibition.

Experimental Workflow

Figure 2: General workflow for an in vitro PI3K kinase assay.
Materials and Reagents

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • This compound

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Luminometer

Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of a mixture containing the recombinant PI3K enzyme and the lipid substrate (PIP2) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and measure ADP production by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Signal Reading: After a final incubation period, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value using appropriate software.

Data Presentation
PI3K IsoformThis compound IC50 (nM)Wortmannin IC50 (nM) (Reference)
p110αData to be determined2-4
p110βData to be determined5-10
p110δData to be determined1-5
p110γData to be determined8-15

Table 1: Hypothetical IC50 values for this compound against PI3K isoforms.

Cell-Based Assay: Western Blot Analysis of AKT Phosphorylation

Cell-based assays are crucial for confirming the biological activity of a compound in a cellular context.[12] This protocol describes the use of Western blotting to measure the phosphorylation of AKT, a key downstream target of PI3K.

Experimental Workflow

G A Seed and Culture Cells B Treat with this compound A->B C Lyse Cells and Extract Proteins B->C D Determine Protein Concentration C->D E SDS-PAGE and Western Blot D->E F Antibody Incubation (p-AKT, Total AKT) E->F G Detect and Quantify Protein Bands F->G

Figure 3: Workflow for Western blot analysis of AKT phosphorylation.
Materials and Reagents

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol
  • Cell Culture: Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies against phospho-AKT and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the relative inhibition of AKT phosphorylation.

Data Presentation
This compound Concentration (nM)Relative p-AKT/Total AKT Ratio
0 (Vehicle)1.00
1Data to be determined
10Data to be determined
100Data to be determined
1000Data to be determined

Table 2: Hypothetical effect of this compound on AKT phosphorylation in a cancer cell line.

Conclusion

The provided protocols offer a robust framework for the characterization of this compound as a PI3K inhibitor. By combining biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular activity. This information is critical for the further development of this compound as a potential therapeutic agent.

References

Antifungal Susceptibility Testing of Viridiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol, a furanosteroid metabolite derived from fungi such as Trichoderma viride, has garnered interest for its potential antifungal properties. It belongs to the broader class of compounds known as viridiofungins, which have been identified as potent inhibitors of sphingolipid biosynthesis in fungi.[1] This document provides detailed application notes and protocols for conducting antifungal susceptibility testing of this compound, aimed at researchers and professionals involved in the discovery and development of novel antifungal agents. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

Mechanism of Action

This compound exerts its antifungal activity by targeting a crucial enzyme in the fungal sphingolipid biosynthesis pathway. Specifically, viridiofungins act as inhibitors of serine palmitoyltransferase (SPT) .[1] SPT is the first and rate-limiting enzyme in this pathway, catalyzing the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. By inhibiting SPT, this compound disrupts the production of essential sphingolipids, which are critical components of the fungal cell membrane and are involved in various cellular processes, including signal transduction, stress responses, and maintenance of cell wall integrity. This disruption ultimately leads to fungal cell death.

Data Presentation

A comprehensive search of the currently available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal pathogens. The available data primarily focuses on the broader class of "viridiofungins." The following table is presented as a template for researchers to populate with their own experimental data when testing this compound.

Table 1: Antifungal Susceptibility of this compound (Template)

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans
Candida glabrata
Candida parapsilosis
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus flavus
Trichophyton rubrum
Microsporum canis

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MFC: Minimum fungicidal concentration.

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of this compound based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida and Cryptococcus.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Yeast inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final working concentration

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Positive control antifungal (e.g., fluconazole)

  • Growth control (no drug)

  • Sterility control (no inoculum)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL). The final concentration in the test wells will be half of these prepared concentrations.

  • Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation of Microtiter Plates: a. Dispense 100 µL of the appropriate this compound dilution into each well of the 96-well microtiter plate. b. Add 100 µL of the prepared yeast inoculum to each well. c. Include a growth control well containing 100 µL of RPMI-1640 and 100 µL of inoculum. d. Include a sterility control well containing 200 µL of RPMI-1640 only. e. Include wells with a positive control antifungal.

  • Incubation: a. Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control. b. The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38)

This method is adapted for determining the MIC of this compound against molds such as Aspergillus species.

Materials:

  • Same as for the yeast protocol, with the addition of sterile Tween 20 (0.05%) for conidia harvesting.

Procedure:

  • Preparation of this compound Dilutions: a. Follow the same procedure as in Protocol 1.

  • Inoculum Preparation: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface. c. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension to a final concentration of approximately 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

  • Inoculation of Microtiter Plates: a. Follow the same procedure as in Protocol 1, using the prepared conidial suspension as the inoculum.

  • Incubation: a. Seal the plates and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the growth control.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_disruption Downstream Effects of Inhibition This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibition Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Catalysis DisruptedMembrane Disrupted Membrane Function Serine L-Serine Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Hydroxylation ComplexSphingolipids Complex Sphingolipids (e.g., Glucosylceramide, Inositol phosphorylceramide) Phytoceramide->ComplexSphingolipids Further Modification CellWall Cell Wall Integrity ComplexSphingolipids->CellWall Signaling Signal Transduction ComplexSphingolipids->Signaling Virulence Virulence ComplexSphingolipids->Virulence Apoptosis Apoptosis InhibitedGrowth Inhibited Growth

Caption: Mechanism of action of this compound via inhibition of the fungal sphingolipid biosynthesis pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Prepare Fungal Inoculum (Yeast or Mold) E Add Fungal Inoculum to Wells B->E D Dispense Dilutions into 96-Well Plate C->D D->E F Include Growth and Sterility Controls E->F G Incubate at 35°C (24-48h for Yeasts, 48-72h for Molds) F->G H Read MIC Endpoint (Visually or Spectrophotometrically) G->H I Determine MIC₅₀ and MIC₉₀ Values H->I

Caption: Workflow for broth microdilution antifungal susceptibility testing of this compound.

References

Application Notes and Protocols for Plant Growth Inhibition Assay of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol is a fungal metabolite, identified as a potent phytotoxin produced by certain strains of Trichoderma virens (formerly Gliocladium virens). Its herbicidal properties present a promising avenue for the development of bio-based herbicides. These application notes provide a comprehensive guide for researchers to assess the plant growth inhibitory effects of this compound. The protocols outlined below detail methodologies for determining key inhibitory concentrations and observing the physiological effects of this compound on plant growth. While this compound has demonstrated significant phytotoxicity, particularly against annual composite weed species, precise quantitative data such as IC50 values across a range of plant species are not extensively documented in publicly available literature. The provided data tables are therefore illustrative examples to guide researchers in their data presentation.

Data Presentation

The quantitative data from plant growth inhibition assays should be summarized for clear comparison. The following tables are templates populated with hypothetical data to illustrate how to present experimental results for this compound's effects on a susceptible dicot species (e.g., Amaranthus retroflexus - Redroot Pigweed) and a less susceptible monocot species.

Table 1: Effect of this compound on Seed Germination

Concentration (µM)Amaranthus retroflexus (Dicot) Germination Rate (%)Monocot Species (e.g., Zea mays) Germination Rate (%)
0 (Control)98 ± 299 ± 1
195 ± 398 ± 2
1075 ± 596 ± 3
5040 ± 692 ± 4
10015 ± 488 ± 5
2502 ± 185 ± 6

Table 2: Effect of this compound on Seedling Growth (14 days post-treatment)

Concentration (µM)Amaranthus retroflexus (Dicot)Monocot Species (e.g., Zea mays)
Root Length (mm) Shoot Length (mm)
0 (Control)55 ± 540 ± 4
148 ± 635 ± 5
1025 ± 420 ± 3
508 ± 27 ± 2
1002 ± 1 (Necrosis)3 ± 1 (Necrosis)
2500 (No Growth)0 (No Growth)

Table 3: Effect of this compound on Seedling Biomass (14 days post-treatment)

Concentration (µM)Amaranthus retroflexus (Dicot) Dry Weight (mg)Monocot Species (e.g., Zea mays) Dry Weight (mg)
0 (Control)15 ± 1.5250 ± 20
113 ± 1.2245 ± 18
107 ± 0.8230 ± 15
502 ± 0.3210 ± 12
1000.5 ± 0.1195 ± 10
2500.1 ± 0.05180 ± 9

Experimental Protocols

Protocol 1: Seed Germination Inhibition Assay

Objective: To determine the effect of this compound on the germination rate of seeds.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes (90 mm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Seeds of a susceptible dicot plant (e.g., Amaranthus retroflexus) and a less susceptible monocot plant (e.g., Zea mays or a grass species)

  • Growth chamber with controlled temperature and light conditions

  • Forceps

Methodology:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 1, 10, 50, 100, 250 µM) by diluting the stock solution with sterile distilled water. The final solvent concentration should be consistent across all treatments, including the control (0 µM this compound), and should not exceed 0.5% to avoid solvent-induced phytotoxicity.

  • Seed Sterilization: Surface sterilize the seeds by rinsing them in 70% ethanol (B145695) for 1 minute, followed by immersion in a 1% sodium hypochlorite (B82951) solution for 10 minutes. Rinse the seeds thoroughly (3-5 times) with sterile distilled water.

  • Assay Setup: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective this compound test solution or control solution onto the filter paper to ensure uniform moistening.

  • Seed Plating: Using sterile forceps, place a predetermined number of seeds (e.g., 20-30) on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Data Collection: Record the number of germinated seeds daily for a period of 7-10 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

  • Analysis: Calculate the germination percentage for each treatment. The germination inhibition can be calculated using the formula:

    • Germination Inhibition (%) = [(G_c - G_t) / G_c] x 100

      • Where G_c is the germination percentage in the control group and G_t is the germination percentage in the treatment group.

Protocol 2: Seedling Growth Inhibition Assay (In Vitro)

Objective: To quantify the inhibitory effect of this compound on the root and shoot elongation of seedlings.

Materials:

  • Pre-germinated seedlings (as prepared in Protocol 1)

  • Square Petri dishes or Magenta™ vessels containing sterile plant growth medium (e.g., Murashige and Skoog medium with 0.8% agar)

  • This compound stock solution

  • Growth chamber

Methodology:

  • Preparation of Growth Medium: Prepare the plant growth medium and autoclave. While the medium is still molten, add this compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 µM). Pour the medium into sterile containers and allow it to solidify.

  • Seedling Transfer: Aseptically transfer uniformly sized, pre-germinated seedlings onto the surface of the solidified medium in each container.

  • Incubation: Place the containers in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 10-14 days.

  • Data Collection: After the incubation period, carefully remove the seedlings from the medium. Measure the length of the primary root and the shoot for each seedling.

  • Biomass Measurement: To determine the fresh weight, gently blot the seedlings to remove any adhering medium and weigh them. For dry weight, place the seedlings in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved, and then weigh.

  • Analysis: Calculate the average root length, shoot length, fresh weight, and dry weight for each treatment. The percentage of growth inhibition can be calculated relative to the control.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_germination Germination Assay cluster_growth Seedling Growth Assay cluster_analysis Data Analysis prep_solution Prepare this compound Test Solutions setup_petri Set up Petri Dishes prep_solution->setup_petri prep_medium Prepare Growth Medium with this compound prep_solution->prep_medium sterilize_seeds Surface Sterilize Seeds plate_seeds Plate Seeds sterilize_seeds->plate_seeds transfer_seedlings Transfer Seedlings sterilize_seeds->transfer_seedlings setup_petri->plate_seeds incubate_germ Incubate (7-10 days) plate_seeds->incubate_germ collect_germ_data Collect Germination Data incubate_germ->collect_germ_data analyze_germ Analyze Germination Rate collect_germ_data->analyze_germ prep_medium->transfer_seedlings incubate_growth Incubate (10-14 days) transfer_seedlings->incubate_growth collect_growth_data Collect Growth Data (Root/Shoot Length, Biomass) incubate_growth->collect_growth_data analyze_growth Analyze Growth Inhibition collect_growth_data->analyze_growth calc_ic50 Calculate IC50/EC50 analyze_germ->calc_ic50 analyze_growth->calc_ic50

Caption: Experimental workflow for this compound phytotoxicity assessment.

Putative Signaling Pathway for this compound-Induced Plant Growth Inhibition

G cluster_cell Plant Cell cluster_response Physiological Response This compound This compound receptor Unknown Molecular Target(s) This compound->receptor ros Reactive Oxygen Species (ROS) Accumulation receptor->ros triggers hormone Hormonal Imbalance (e.g., Auxin, Gibberellin) receptor->hormone induces cell_cycle Cell Cycle Arrest receptor->cell_cycle causes oxidative_stress Oxidative Stress ros->oxidative_stress growth_inhibition Inhibition of Cell Division and Elongation hormone->growth_inhibition cell_cycle->growth_inhibition membrane_damage Membrane Damage oxidative_stress->membrane_damage necrosis Necrosis membrane_damage->necrosis root_shoot_inhibition Root and Shoot Growth Inhibition growth_inhibition->root_shoot_inhibition root_shoot_inhibition->necrosis

Caption: Putative signaling cascade for this compound phytotoxicity.

Application Notes and Protocols for Viridiol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridiol is a furanosteroid metabolite produced by the fungus Trichoderma viride (also known as Gliocladium virens). It is a dihydro-derivative of the antifungal compound viridin.[1] In agrochemical research, this compound has demonstrated significant potential as both a bioherbicide and, to a lesser extent, an antifungal agent. Its phytotoxic properties, particularly its ability to induce root necrosis in various weed species, make it a compelling candidate for the development of novel weed management strategies. This document provides detailed application notes and protocols for the investigation of this compound's efficacy and mechanism of action in an agrochemical context.

Antifungal Applications

While this compound is structurally related to the antifungal compound Viridin, its own antifungal activity against plant pathogens is not as potent. The broader family of related compounds, viridiofungins, are known to be potent inhibitors of serine palmitoyltransferase, a crucial enzyme in sphingolipid biosynthesis in fungi.[2][3] This disruption of sphingolipid synthesis is the primary mode of their antifungal action. Although this compound itself has shown some antifungal properties, detailed quantitative data against a wide range of plant pathogens is not extensively available in the current literature.

Table 1: Antifungal Activity of Viridin against Plant Pathogens
Fungal PathogenMinimum Inhibitory Concentration (MIC) of ViridinReference
Pythium ultimum25 µg/mL[4]
Rhizoctonia solani1.0 µg/mL[4]
Sclerotium rolfsii50 µg/mL[4]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing of this compound

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous plant pathogenic fungi using the broth microdilution method.

Materials:

  • This compound (purified)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Inoculum Preparation:

    • Grow the fungal pathogens on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 104 to 5 x 104 spores/mL in PDB.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in PDB in the 96-well plate to achieve a range of desired final concentrations (e.g., 0.1 to 100 µg/mL).

    • Include a positive control (fungal inoculum in PDB with DMSO, but no this compound) and a negative control (PDB only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions and the positive control.

    • Incubate the microtiter plates at an appropriate temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Herbicidal Applications

This compound has demonstrated significant herbicidal activity, primarily through the induction of root necrosis in susceptible weed species.[2] This phytotoxicity makes it a promising candidate for development as a mycoherbicide.

Table 2: Herbicidal Efficacy of a Gliocladium virens Formulation Producing this compound
Weed SpeciesApplication Rate (% v/v of Fungus-Peat Mixture)EffectReference
Various annual composite species8.7%>90% reduction in emergence[3]
Redroot Pigweed (Amaranthus retroflexus)4.5%93% reduction in root weight[3]
Redroot Pigweed (Amaranthus retroflexus)4.5%98% reduction in shoot weight[3]
Table 3: Production of this compound in Different Systems
Production SystemThis compound YieldReference
G. virens on peat moss with sucrose (B13894) and ammonium (B1175870) nitrate (B79036) (applied to soil at 11% v/v)~25 µg / 100 mL soil[3]
G. virens on peat moss with dextrose and calcium nitrate86 µg / g peat[5]
Experimental Protocol: Greenhouse Evaluation of this compound's Herbicidal Activity

This protocol describes a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of a this compound-producing fungal formulation.

Materials:

  • Culture of this compound-producing Trichoderma viride (Gliocladium virens)

  • Autoclavable substrate (e.g., peat moss, rice, or millet)

  • Nutrient solution (e.g., containing sucrose and ammonium nitrate)

  • Pots or trays for planting

  • Sterilized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus) and a crop species for selectivity testing (e.g., cotton, corn)

  • Greenhouse with controlled environmental conditions (temperature, light, humidity)

Procedure:

  • Preparation of the Mycoherbicide Formulation:

    • Mix the substrate with the nutrient solution and sterilize by autoclaving.

    • Inoculate the sterile substrate with the this compound-producing fungus.

    • Incubate under appropriate conditions (e.g., 25°C in the dark) for a period sufficient for fungal colonization and this compound production (e.g., 5-7 days).

  • Potting and Treatment Application:

    • Fill pots with the sterilized soil mix.

    • Incorporate the mycoherbicide formulation into the soil at various application rates (e.g., 1%, 2.5%, 5%, 10% v/v). A control group with no formulation should be included.

    • Sow a predetermined number of weed and crop seeds into each pot at a specified depth.

  • Greenhouse Incubation and Data Collection:

    • Maintain the pots in a greenhouse with optimal conditions for plant growth.

    • Water the pots as needed.

    • After a set period (e.g., 14-21 days), record the following data:

      • Seedling emergence percentage.

      • Plant height.

      • Shoot and root fresh and dry biomass.

      • Visual assessment of phytotoxicity, including root necrosis.

  • Data Analysis:

    • Calculate the percent reduction in emergence, growth, and biomass for each treatment compared to the control.

    • Determine the dose-response relationship and calculate the effective dose for 50% or 90% inhibition (ED50 or ED90).

Visualizations

Biosynthesis of this compound from Viridin

G Biosynthesis of this compound Viridin Viridin Fungus Viridin-producing Fungus (e.g., T. viride) Viridin->Fungus Uptake This compound This compound Fungus->this compound Reduction

Caption: Fungal conversion of Viridin to the phytotoxin this compound.

Proposed Mechanism of Action for Viridiofungin Antifungal Activity

G Proposed Antifungal Mechanism of Viridiofungins cluster_fungal_cell Fungal Cell Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Sphingolipids Sphingolipids SPT->Sphingolipids CellMembrane Fungal Cell Membrane Integrity Sphingolipids->CellMembrane Viridiofungins Viridiofungins Viridiofungins->Inhibition Inhibition->SPT

Caption: Inhibition of sphingolipid biosynthesis by viridiofungins.

Experimental Workflow for Herbicidal Activity Evaluation

G Workflow for Greenhouse Herbicidal Bioassay A 1. Prepare Mycoherbicide Formulation B 2. Incorporate into Soil at Various Rates A->B C 3. Sow Weed and Crop Seeds B->C D 4. Incubate in Greenhouse C->D E 5. Data Collection (Emergence, Biomass) D->E F 6. Analyze Dose-Response Relationship E->F

Caption: Greenhouse bioassay for evaluating this compound's herbicidal effects.

References

Protocol for the Preparation of Viridiol for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viridiol is a fungal-derived steroid known for its potent biological activities, including its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2] This property makes it a compound of significant interest in cancer research and cell signaling studies. Accurate and reproducible in vitro experimental results are critically dependent on the correct preparation of this compound solutions. This document provides a detailed protocol for the solubilization and preparation of this compound for use in a variety of in vitro applications, ensuring optimal compound stability and activity.

Chemical Properties

PropertyValue
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.4 g/mol
Appearance Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Quantitative Data Summary: In Vitro Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and its epimer, 9-epi-Viridiol, against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population and are crucial for designing dose-response experiments.

CompoundCell LineCell TypeIC₅₀ Value
This compoundMCF-7Breast Adenocarcinoma65.5 ± 7.6 µM
This compoundA549Lung Carcinoma51.7 ± 5.3 µM
This compoundSKMEL-28Skin Melanoma62.4 ± 7.6 µM
9-epi-ViridiolHeLaCervical Adenocarcinoma19 µg/mL
9-epi-ViridiolKBOral Epidermoid Carcinoma50 µg/mL

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density, exposure time, and the assay method used.[3][4]

Experimental Protocols

Materials
  • This compound (solid form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

  • Sterile cell culture medium appropriate for the cell line being used

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to the desired final concentrations for your experiments.

  • Safety Precautions: Perform all steps in a chemical fume hood using appropriate PPE.

  • Weighing this compound: Accurately weigh 3.54 mg of this compound powder into a sterile, amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect the compound from light.

  • Dissolution in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least one minute or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM this compound stock solution at -20°C in the dark. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Preparation of Working Solutions for Cell Culture Experiments

It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with an ideal concentration at or below 0.1%.

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute 10 µL of the stock solution into 990 µL of cell culture medium.

  • Cell Treatment: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration of this compound. Remember to include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Visualizations

This compound Preparation Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

Viridiol_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment In Vitro Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat control Vehicle Control (DMSO) dilute->control

Caption: Workflow for this compound solution preparation.

This compound's Putative Signaling Pathway: PI3K Inhibition

This compound is a known inhibitor of the PI3K signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The diagram below depicts the simplified PI3K/Akt signaling cascade and the point of inhibition by this compound.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Viridiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Viridiol analogs and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a furanosteroid natural product, and its precursor, Viridin, have garnered significant interest due to their potent antifungal and potential anticancer activities. The primary mechanism of action for these compounds involves the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation.

Structure-Activity Relationship of this compound Analogs

Key Structural Considerations for Activity:

  • C-1 Position: Modifications at the C-1 position, which bears a hydroxyl group in this compound, are expected to influence the molecule's interaction with the PI3K enzyme.

  • C-11 Position: The presence and nature of substituents at the C-11 position can affect the overall conformation and binding affinity of the analog.

  • Furan (B31954) Ring: The integrity of the furan ring is believed to be crucial for the biological activity of this class of compounds.

Data Presentation

To facilitate SAR analysis, all quantitative data from biological assays should be summarized in a structured table. This allows for easy comparison of the potency of different analogs.

Table 1: Antifungal and Anticancer Activity of Hypothetical this compound Analogs

Compound IDModificationAntifungal MIC (µg/mL) vs. C. albicansAnticancer IC50 (µM) vs. MCF-7PI3Kα Inhibition IC50 (nM)
This compound None (Parent Compound)1.52.350
Analog-1 C-1 Methyl Ether5.28.1150
Analog-2 C-1 Acetate3.86.5110
Analog-3 C-11 Keto2.13.075
Analog-4 C-11 Deoxy10.515.2300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies for the synthesis of this compound analogs and the evaluation of their biological activity are provided below.

Synthesis of this compound Analogs

The total synthesis of this compound has been achieved and can be adapted for the preparation of various analogs.[1][2] The general strategy often involves the construction of the furanosteroid core followed by modifications at specific positions.

General Protocol for C-1 Modification (e.g., Etherification):

  • Protection of other hydroxyl groups: Selectively protect the other hydroxyl groups on the this compound scaffold using appropriate protecting groups (e.g., silyl (B83357) ethers).

  • Alkylation: Deprotonate the C-1 hydroxyl group using a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • Add alkylating agent: Introduce the desired alkyl halide (e.g., methyl iodide) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the C-1 modified this compound analog.

  • Purification: Purify the final compound using column chromatography.

General Protocol for C-11 Modification (e.g., Oxidation):

  • Selective protection: Protect the more reactive hydroxyl groups, leaving the C-11 hydroxyl group accessible.

  • Oxidation: Treat the partially protected this compound with a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate) in a suitable solvent (e.g., dichloromethane) to convert the C-11 hydroxyl to a ketone.

  • Deprotection and purification: Remove the protecting groups and purify the C-11 modified analog as described above.

Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method):

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

PI3K Inhibition Assay (In Vitro Kinase Assay):

This assay measures the direct inhibitory effect of the this compound analogs on the activity of PI3K enzymes.

  • Reaction Setup: In a microplate, combine the recombinant PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), and the this compound analog at various concentrations in an appropriate assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of the product (PIP3) formed using a suitable detection method (e.g., ELISA-based or luminescence-based assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based PI3K Pathway Inhibition Assay (Western Blotting):

This assay assesses the ability of the this compound analogs to inhibit the PI3K signaling pathway within a cellular context.

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with various concentrations of the this compound analogs for a specified time.

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated Akt (a downstream target of PI3K) and total Akt.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, which reflects the inhibition of the PI3K pathway.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound Analogs This compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials Synthesis Chemical Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Antifungal Antifungal Susceptibility Testing (MIC) Purification->Antifungal Anticancer Anticancer Activity (IC50) Purification->Anticancer PI3K_Assay PI3K Inhibition Assay (IC50) Purification->PI3K_Assay SAR Structure-Activity Relationship Analysis Antifungal->SAR Anticancer->SAR PI3K_Assay->SAR SAR->Antifungal SAR->Anticancer SAR->PI3K_Assay

References

Application Notes and Protocols for Cancer Research: Cell Lines Sensitive to Viridiol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer properties of Viridiol and its related furanosteroids, 9-epi-Viridiol and Viriditoxin. This document includes a summary of sensitive cancer cell lines, quantitative data on cytotoxic activity, and detailed protocols for key experimental procedures.

Introduction

This compound is a furanosteroid metabolite produced by various fungi. It has garnered interest in cancer research due to its potent inhibitory activity against phosphatidylinositol 3-kinase (PI3K), a key component of a signaling pathway frequently dysregulated in cancer.[1] Related compounds, such as 9-epi-Viridiol and Viriditoxin, have also demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. This document outlines the known sensitive cell lines and the mechanisms of action of these compounds, providing a valuable resource for researchers investigating their therapeutic potential.

Data Presentation: Cytotoxicity of this compound-Related Compounds

The following table summarizes the cytotoxic activity of this compound-related compounds against various cancer cell lines, presented as IC50 values. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCell LineCancer TypeIC50 ValueReference
9-epi-Viridiol HeLaCervical Carcinoma19 µg/mLNot specified
KBOral Epidermoid Carcinoma50 µg/mLNot specified
HeLaCervical Carcinoma53.6 µM[2]
KBOral Epidermoid Carcinoma141 µM[2]
Viriditoxin A549Non-small cell lung carcinomaNot specified[1][3]
LNCaPProstate Cancer0.63 µM (48h)[4]
DU145Prostate Cancer5.36 µM (48h)[4]
PC3Prostate Cancer7.6 µM (48h)[4]

Note on KB Cell Line: The KB cell line, originally thought to be derived from an oral epidermoid carcinoma, has been identified as a derivative of the HeLa cervical adenocarcinoma cell line.[5][6] Researchers should consider this when interpreting data from studies using the KB cell line.

Note on Discrepancy: There is a notable discrepancy in the reported IC50 values for 9-epi-Viridiol against HeLa and KB cells between different sources. Researchers are advised to perform their own dose-response experiments to determine the precise IC50 in their specific experimental setup.

Mechanisms of Action

This compound: PI3K Pathway Inhibition

This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (the gene encoding the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[9][10] By inhibiting PI3K, this compound can block downstream signaling, leading to decreased cancer cell proliferation and survival.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->PI3K

Figure 1: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Viriditoxin: Induction of G2/M Cell Cycle Arrest and Apoptosis

Viriditoxin has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[1][3] In A549 lung cancer cells, treatment with Viriditoxin leads to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and cell division.[1][11] This is followed by the induction of apoptosis, or programmed cell death. A proposed mechanism for this activity is the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[3][12] In prostate cancer cells, Viriditoxin also induces autophagy in addition to apoptosis.[4]

Viriditoxin_Mechanism Viriditoxin Viriditoxin Tubulin Tubulin Polymerization Viriditoxin->Tubulin inhibits MitoticSpindle Mitotic Spindle Formation Tubulin->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Autophagy Autophagy (in some cells) G2M_Arrest->Autophagy

Figure 2: Proposed mechanism of action for Viriditoxin in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound, 9-epi-Viridiol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the test compound for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with test compound Start->Treat_Cells Harvest_Cells Harvest and wash cells with PBS Treat_Cells->Harvest_Cells Resuspend Resuspend in 1X Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate 15 min in the dark Add_Stains->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze End End Analyze->End Cell_Cycle_Workflow Start Start Treat_Cells Treat cells with test compound Start->Treat_Cells Harvest_Wash Harvest and wash cells with PBS Treat_Cells->Harvest_Wash Fix_Cells Fix cells in cold 70% ethanol Harvest_Wash->Fix_Cells Incubate_Fix Incubate ≥30 min Fix_Cells->Incubate_Fix Wash_Ethanol Wash to remove ethanol Incubate_Fix->Wash_Ethanol Stain_PI Resuspend in PI staining solution Wash_Ethanol->Stain_PI Incubate_Stain Incubate 30 min in the dark Stain_PI->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Improving the yield of Viridiol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Viridiol. The information is designed to help overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the 18-step synthesis of this compound is extremely low. What are the most critical steps to optimize?

A1: The total synthesis of this compound is a lengthy process with an inherently low overall yield, often around 2%. The most critical stages to focus on for yield improvement are the key bond-forming reactions that construct the core structure of the molecule. These include the intramolecular [3+2] cycloaddition to form the D-ring and the Co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization for the C-ring and the C-10 quaternary center. Meticulous purification at each step is also crucial to prevent carrying forward impurities that can interfere with subsequent reactions.

Q2: I am observing a complex mixture of byproducts after the intramolecular [3+2] cycloaddition step. How can I improve the selectivity?

A2: The intramolecular [3+2] cycloaddition of the nitrile oxide is sensitive to reaction conditions. A complex product mixture often indicates competing side reactions or decomposition. Ensure that the generation of the nitrile oxide in situ is slow and that it reacts intramolecularly before it dimerizes or undergoes other intermolecular reactions. Temperature control is critical; running the reaction at a lower temperature may improve selectivity, although it may require a longer reaction time. The purity of the starting aldehyde is also paramount.

Q3: The Co-catalyzed MHAT radical cyclization is not proceeding to completion, and I am recovering a significant amount of starting material. What should I investigate?

A3: Incomplete conversion in the MHAT radical cyclization can be due to several factors. The cobalt catalyst's activity is crucial, so ensure it is of high quality and handled under appropriate inert conditions. The choice of silane (B1218182) as the hydride source can also significantly impact the reaction's efficiency. Phenylsilane (B129415) is commonly used, but other silanes might be more effective for your specific substrate. The solvent must be anhydrous, as water can quench the radical reaction. Finally, ensure that the temperature is optimal for the specific catalyst and substrate being used.

Q4: I am struggling with the purification of this compound and its intermediates. They seem to be sensitive. What purification techniques are recommended?

A4: this compound and its furanosteroid precursors can be sensitive to both acidic and basic conditions. Therefore, it is advisable to use neutral purification methods whenever possible. Column chromatography on silica (B1680970) gel is a standard method, but care should be taken to avoid prolonged exposure of the compounds to the silica, which can be slightly acidic. Using a well-packed column and running it relatively quickly can help. For particularly sensitive intermediates, consider using deactivated silica gel or alternative stationary phases like alumina (B75360) (neutral or basic). Recrystallization is also a powerful purification technique for solid compounds and should be employed whenever feasible to obtain highly pure materials.

Troubleshooting Guides

Low Yield in the Intramolecular [3+2] Cycloaddition of Nitrile Oxide
Symptom Possible Cause Suggested Solution
Low conversion to the desired isoxazoline (B3343090) product. Inefficient generation of the nitrile oxide.Ensure the dehydrating agent (e.g., oxalyl chloride and triethylamine) is fresh and added slowly at a low temperature to control the rate of nitrile oxide formation.
Decomposition of the nitrile oxide intermediate.Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the reaction to minimize decomposition.
Formation of dimeric or polymeric byproducts. The rate of intermolecular reaction is competing with the intramolecular cyclization.Use high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the reactants slowly to a large volume of solvent.
Complex mixture of unidentified side products. Impurities in the starting aldehyde.Purify the starting aldehyde meticulously before the reaction. Impurities can lead to a cascade of side reactions.
Inefficient Co-catalyzed MHAT Radical Cyclization
Symptom Possible Cause Suggested Solution
Reaction is sluggish or does not go to completion. Inactive catalyst.Use a freshly opened or properly stored cobalt catalyst. Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen).
Inefficient hydride donor.While phenylsilane is common, consider screening other silanes such as (TMS)3SiH for improved efficiency.
Presence of radical inhibitors.Ensure solvents and reagents are free from radical inhibitors. Traces of oxygen can also inhibit the reaction. Degas the solvent prior to use.
Formation of undesired diastereomers. Sub-optimal catalyst or reaction temperature.The diastereoselectivity of this reaction can be sensitive to the cobalt catalyst used. It may be beneficial to screen different cobalt catalysts. Temperature can also influence selectivity; try running the reaction at different temperatures.

Experimental Protocols

Key Experiment: Intramolecular [3+2] Cycloaddition

To a solution of the starting aldehyde (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.01 M) at -78 °C under an argon atmosphere, is added triethylamine (B128534) (3.0 eq). A solution of oxalyl chloride (1.5 eq) in DCM is then added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Key Experiment: Co-catalyzed MHAT Radical Cyclization

In an argon-filled glovebox, the cyclization precursor (1.0 eq) and the cobalt catalyst (e.g., Co(acac)2, 0.1 eq) are dissolved in anhydrous 1,2-dichloroethane (B1671644) (DCE, 0.02 M). Phenylsilane (2.0 eq) is then added, and the reaction vessel is sealed. The mixture is heated to 60 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the cyclized product.

Data Presentation

Table 1: Representative Data for Optimization of the Intramolecular [3+2] Cycloaddition
Entry Dehydrating Agent Solvent Temperature (°C) Yield (%)
1Oxalyl Chloride/Et3NDCM2545
2Oxalyl Chloride/Et3NDCM065
3Oxalyl Chloride/Et3NDCM-78 to 2578
4Phosgene/PyridineToluene055
5Acetic AnhydrideAcetonitrile8030

Note: This data is representative and illustrates general trends in optimizing similar reactions. Actual yields may vary depending on the specific substrate.

Table 2: Representative Data for Optimization of the Co-catalyzed MHAT Radical Cyclization
Entry Cobalt Catalyst Silane Solvent Temperature (°C) Yield (%)
1Co(acac)2PhSiH3DCE6072
2Co(salen)PhSiH3DCE6055
3Co(acac)2(TMS)3SiHDCE6078
4Co(acac)2PhSiH3Toluene8065
5Co(acac)2PhSiH3DCE4050

Note: This data is representative and illustrates general trends in optimizing similar reactions. Actual yields may vary depending on the specific substrate.

Visualizations

Viridiol_Synthesis_Workflow cluster_start Starting Material Preparation (Steps 1-8) cluster_key_steps Key Ring-Forming Reactions cluster_end Final Steps and Purification Start Commercially Available L-Ribose Derivative Intermediate1 Aldehyde Precursor (After 8 steps) Start->Intermediate1 Multi-step synthesis Step9 Step 9: Intramolecular [3+2] Cycloaddition (D-Ring Formation) Intermediate1->Step9 Step10_15 Intermediate Processing (Steps 10-15) Step9->Step10_15 Step16 Step 16: Co-catalyzed MHAT Radical Cyclization (C-Ring Formation) Step10_15->Step16 Step17 Step 17: Demethylation Step16->Step17 This compound Step 18: Final Oxidation to this compound Step17->this compound Purification Final Purification (Chromatography/ Recrystallization) This compound->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the 18-step total synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Implementation of Solutions cluster_outcome Outcome Problem Low Yield in a Specific Step Cause1 Purity of Starting Materials Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Reagent Quality/Activity Problem->Cause3 Cause4 Workup and Purification Problem->Cause4 Solution1 Re-purify Starting Materials Cause1->Solution1 Solution2 Optimize Temperature, Concentration, Solvent Cause2->Solution2 Solution3 Use Fresh Reagents/ Catalyst Cause3->Solution3 Solution4 Modify Purification Technique Cause4->Solution4 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Logical workflow for troubleshooting low-yield reactions.

Technical Support Center: Stereoselective Synthesis of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Viridiol. This guide is designed for researchers, scientists, and drug development professionals to provide direct assistance with common challenges encountered during the synthesis of this complex furanosteroid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the total synthesis of this compound?

The principal challenge in synthesizing this compound lies in controlling the stereochemistry of its complex, three-dimensional structure. The molecule contains multiple stereocenters, including a particularly challenging all-carbon quaternary stereocenter at the C-10 position.[1][2][3][4] Achieving the correct relative and absolute stereochemistry throughout the fused ring system and the substituted furan (B31954) ring requires highly selective and robust synthetic methods.

Q2: Which synthetic strategies have been most successful in controlling the key stereocenters?

Modern successful approaches have moved beyond classical methods to employ powerful, stereoselective reactions early in the synthetic sequence. Key strategies include:

  • Enantioselective Intramolecular Heck Reaction: This reaction has been effectively used to establish the absolute configuration of the C-10 all-carbon quaternary stereocenter.[4][5]

  • Radical Cyclizations: Co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclizations are employed to form the C-ring while simultaneously setting the C-10 quaternary center.[1][2][3]

  • Intramolecular Cycloadditions: [3+2] cycloaddition reactions have proven crucial for constructing the highly substituted D-ring, which contains a challenging cis-triol fragment.[1][2][3]

Q3: Why is the final stage of the synthesis particularly sensitive?

The this compound molecule is sensitive to both basic and nucleophilic conditions.[4][5] This sensitivity requires that the late-stage transformations, such as deprotection and oxidation steps, be carefully planned and executed under mild conditions to avoid isomerization, rearrangement, or degradation of the final product.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the C-10 Quaternary Center Formation via Heck Reaction

Question: My enantioselective intramolecular Heck reaction to form the C-10 quaternary stereocenter is resulting in low enantiomeric excess (e.e.) and poor yield. What are the likely causes and solutions?

Answer: This is a critical step where precision is paramount. Low selectivity or yield can often be traced back to the catalyst system, substrate purity, and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The Palladium catalyst and the chiral phosphine (B1218219) ligand (e.g., S-tBuPHOX) are central to stereocontrol.

    • Action: Ensure the palladium source is active and the chiral ligand is enantiomerically pure and has not degraded. Use freshly opened or properly stored reagents.

    • Rationale: The formation of the active Pd(0) complex and the integrity of the chiral environment it creates are critical for inducing asymmetry.

  • Solvent and Additive Effects: The solvent and base used can significantly influence the reaction outcome.

    • Action: Rigorously dry all solvents and reagents. Screen different bases (e.g., proton sponges like 1,2,2,6,6-pentamethylpiperidine) and ensure they are non-nucleophilic to avoid side reactions.

    • Rationale: Water can interfere with the catalyst, while the choice of base affects the rate of β-hydride elimination and reductive elimination pathways.

  • Reaction Temperature: Heck reactions are sensitive to temperature fluctuations.

    • Action: Maintain strict temperature control throughout the reaction. An initial optimization screen at slightly different temperatures (e.g., 80°C, 90°C, 100°C) may be necessary.

    • Rationale: Temperature affects catalyst stability and the rates of competing reaction pathways, directly impacting enantioselectivity.

Troubleshooting Workflow for Heck Reaction

G start Low e.e. or Yield in Intramolecular Heck Reaction check_catalyst Verify Catalyst/Ligand Quality - Use fresh Pd source - Check ligand purity/storage start->check_catalyst check_conditions Optimize Reaction Conditions - Rigorously dry solvents - Screen non-nucleophilic bases check_catalyst->check_conditions If issue persists check_temp Strict Temperature Control - Run temperature screen (e.g., +/- 10°C) check_conditions->check_temp If issue persists outcome Improved Stereoselectivity and Yield check_temp->outcome

Caption: A troubleshooting decision tree for the enantioselective Heck reaction.

Problem 2: Poor Yield in the MHAT Radical Cyclization for C-Ring Formation

Question: The Co-catalyzed MHAT radical cyclization to form the C-ring is not proceeding efficiently, leading to recovery of starting material and low yields of the desired product. How can I improve this transformation?

Answer: Radical cyclizations are sensitive to initiator concentration, reaction kinetics, and the presence of radical scavengers. Optimizing these parameters is key.

Potential Causes & Troubleshooting Steps:

  • Initiator and Catalyst Activity: The efficiency of radical initiation and cobalt catalysis is crucial.

    • Action: Titrate the silane (B1218182) reagent (e.g., PhSiH₃) to ensure its hydride donating ability is intact. Use a fresh, reliable radical initiator (e.g., AIBN or V-70) and ensure the cobalt catalyst is active.

    • Rationale: The reaction depends on a delicate balance between the rates of radical generation, cyclization, and trapping. Inactive reagents will halt the catalytic cycle.

  • Reaction Concentration: Radical reactions are often sensitive to concentration.

    • Action: Perform the reaction under high dilution conditions. This is typically achieved by the slow addition of the initiator and the radical precursor to the reaction mixture over several hours.

    • Rationale: High dilution favors the desired intramolecular cyclization over competing intermolecular side reactions, such as polymerization or dimerization.

  • Presence of Oxygen: Oxygen is a potent radical scavenger.

    • Action: Thoroughly degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles) and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Rationale: Even trace amounts of oxygen can quench the desired radical intermediates, terminating the reaction cascade and drastically reducing the yield.

Comparative Data for Radical Cyclization Conditions
ParameterStandard ConditionOptimized ConditionRationale for Improvement
Concentration 0.1 M0.01 M (via slow addition)Favors intramolecular cyclization over intermolecular side reactions.
Atmosphere Nitrogen PurgeFreeze-Pump-Thaw (x3)More effective at removing dissolved oxygen, a radical scavenger.
Initiator Single addition at t=0Slow addition over 4-6hMaintains a low, steady concentration of radicals, minimizing side reactions.

Key Experimental Protocols

Protocol 1: Enantioselective Intramolecular Heck Reaction

This protocol is adapted from methodologies used to set the C-10 all-carbon quaternary stereocenter.[4][5]

Reagents & Materials:

  • Aryl triflate precursor

  • Pd₂(dba)₃ (Palladium source)

  • (S)-t-BuPHOX (Chiral ligand)

  • 1,2,2,6,6-Pentamethylpiperidine (PMP) (Base)

  • Anhydrous Toluene (B28343) (Solvent)

  • Schlenk flask and inert atmosphere setup (Argon)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol %) and (S)-t-BuPHOX (7.5 mol %).

  • Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.

  • Add the aryl triflate precursor (1.0 eq) and PMP (2.0 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired cyclized product.

Protocol 2: MHAT Radical Cyclization

This protocol is based on the strategy for forming the C-ring of this compound.[1][2][3]

Reagents & Materials:

  • Alkenyl iodide precursor

  • Co(acac)₂ (Cobalt catalyst)

  • PhSiH₃ (Phenylsilane, hydride source)

  • V-70 (Radical initiator)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (Solvent)

  • Syringe pump and inert atmosphere setup (Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under argon, add the alkenyl iodide precursor (1.0 eq) and Co(acac)₂ (10 mol %) in anhydrous DCE.

  • In a separate syringe, prepare a solution of PhSiH₃ (3.0 eq) and V-70 (0.5 eq) in anhydrous DCE.

  • Heat the reaction flask to 70 °C.

  • Using a syringe pump, add the solution of PhSiH₃ and V-70 to the reaction flask over a period of 6 hours.

  • After the addition is complete, continue to stir the reaction at 70 °C for an additional 2 hours.

  • Cool the reaction to room temperature and quench by opening to air and stirring for 15 minutes.

  • Concentrate the solvent and purify the residue via flash column chromatography to isolate the tricyclic product.

Visualized Synthetic Logic

The stereoselective synthesis of this compound requires a logical flow of operations to ensure each stereocenter is set correctly without compromising previously established stereochemistry.

G cluster_0 Core Construction cluster_1 Key Stereocenter Installation cluster_2 Final Functionalization a Fragment A Synthesis c Fragment Coupling a->c b Fragment B Synthesis b->c d Intramolecular Cyclization (e.g., Heck or Radical) Sets C-10 Quaternary Center c->d e [3+2] Cycloaddition Constructs D-Ring Stereocenters d->e f Diastereoselective Oxidations e->f g Mild Deprotection Steps f->g h This compound g->h

Caption: A logical workflow for the convergent synthesis of this compound.

References

Technical Support Center: Overcoming Viridiol Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Viridiol in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a furanosteroid natural product isolated from certain species of Trichoderma fungi.[1][2] It is known to be a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] Like many hydrophobic molecules, this compound has poor solubility in aqueous solutions, which can lead to precipitation in experimental assays, resulting in inaccurate and unreliable data.[5]

Q2: What is the recommended solvent for creating a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[3] It is advisable to prepare a stock solution at a concentration of 1-10 mM in DMSO. For long-term storage, the DMSO stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[6] However, the tolerance to DMSO can vary between different cell lines and assay systems. It is crucial to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific experiment.[7]

Q4: Can I use other organic solvents to dissolve this compound?

While DMSO is the most commonly used solvent, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be used to dissolve hydrophobic compounds.[6] If you choose to use an alternative solvent, it is essential to perform a solvent tolerance test for your specific assay, as the toxicity profile of each solvent can differ.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the solubility of this compound in aqueous buffers. These include:

  • Serial Dilution: Instead of a single large dilution, perform a series of dilutions from your high-concentration organic stock solution into the final assay buffer.[7]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[7] However, it is important to note that the related compound, viridin (B1683569), is unstable in neutral and alkaline media, suggesting that this compound may also be sensitive to pH.[5]

  • Use of Solubilizing Agents: Incorporating surfactants (e.g., Tween® 80), polymers (e.g., polyethylene (B3416737) glycol), or cyclodextrins into your buffer can help to keep hydrophobic compounds in solution.[7][8][9]

Troubleshooting Guide

IssueRecommended SolutionExperimental ProtocolProsCons
Precipitation of this compound upon dilution in aqueous buffer. Optimize the dilution protocol by performing a serial dilution.1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2. Create an intermediate dilution series in DMSO (e.g., 1 mM, 100 µM). 3. Add a small volume of the intermediate DMSO stock to the pre-warmed aqueous buffer while vortexing to achieve the final desired concentration.Minimizes the final DMSO concentration in the assay.[7]May not be sufficient for very high final concentrations of this compound.
Inconsistent results between experiments. Ensure the final concentration of the organic solvent is consistent across all experiments and perform a solvent tolerance test.1. Prepare a dilution series of the organic solvent (e.g., DMSO) in your assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1%). 2. Run your assay with these solvent concentrations in the absence of this compound. 3. Determine the highest solvent concentration that does not significantly affect your assay readout.Identifies the optimal solvent concentration for your specific experimental setup.[7]Requires additional preliminary experiments.
Low apparent activity of this compound in the assay. The compound may not be fully solubilized. Consider using a solubilizing agent.1. Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.01% Tween® 80) or a polymer (e.g., 0.1% PEG). 2. Add the this compound stock solution to this buffer as described above. 3. Ensure the solubilizing agent itself does not interfere with your assay by running an appropriate control.Can significantly increase the apparent solubility of hydrophobic compounds.[7][8]The solubilizing agent may interfere with cell membranes or assay components.[7]
This compound appears to degrade in the assay buffer. For ionizable compounds, the pH of the buffer is critical. Given the potential instability of the related compound viridin in neutral to alkaline conditions, maintaining a slightly acidic pH may be beneficial.[5]1. Prepare a series of buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.4). 2. Assess the stability of this compound in each buffer over the time course of your experiment using a suitable analytical method (e.g., HPLC).Can prevent degradation of pH-sensitive compounds.The optimal pH for solubility may not be compatible with the biological assay.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

    • Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, allow the solution to stand to let the undissolved solid settle.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification of Solubilized this compound:

    • Prepare a standard curve of known concentrations of this compound in the same aqueous buffer (potentially with the aid of a co-solvent to initially dissolve the standards, which is then diluted).

    • Determine the concentration of this compound in the filtered supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The determined concentration represents the thermodynamic solubility of this compound in that specific buffer and at that temperature.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Hydrophobic_Compound_Solubilization_Workflow Start Start: Solid This compound StockSolution Prepare High-Concentration Stock in 100% DMSO Start->StockSolution IntermediateDilution Create Intermediate Dilutions in DMSO StockSolution->IntermediateDilution FinalDilution Add to Aqueous Buffer (with vortexing) IntermediateDilution->FinalDilution CheckPrecipitation Check for Precipitation FinalDilution->CheckPrecipitation AssayReady Assay Ready Solution CheckPrecipitation->AssayReady No Troubleshoot Troubleshoot: - Use solubilizing agent - Adjust pH - Lower final concentration CheckPrecipitation->Troubleshoot Yes Troubleshoot->FinalDilution Re-attempt

Caption: General workflow for solubilizing hydrophobic compounds like this compound.

References

Viridiol stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for viridiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common laboratory solvents and media, and to offer troubleshooting advice for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules, including this compound.[1] For optimal stability, it is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C or below. It is best to use these solutions on the same day of preparation or within one month to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided.[2]

Q2: What is the stability of this compound in DMSO?

While specific public data on the long-term stability of this compound in DMSO is limited, a study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[3] However, the stability of any specific compound can vary. It is best practice to prepare fresh stock solutions and avoid long-term storage whenever possible.

Q3: How stable is this compound in aqueous cell culture media?

The stability of this compound in cell culture media has not been extensively documented in publicly available literature. However, its precursor, viridin (B1683569), is known to be unstable in neutral and alkaline conditions.[4] The conversion of viridin to this compound is also pH-dependent, suggesting that the pH of the cell culture medium (typically 7.2-7.4) could significantly impact this compound's stability.[4] Researchers should empirically determine the stability of this compound in their specific cell culture medium and experimental conditions.

Q4: What factors can influence the stability of this compound in cell culture experiments?

Several factors can affect the stability of small molecules like this compound in cell culture media:[5]

  • pH: The pH of the culture medium can promote hydrolysis or other degradation pathways.[5]

  • Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[5]

  • Media Components: Ingredients in the media such as amino acids, vitamins, and metal ions can react with the compound.[2][5]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[5]

  • Light Exposure: Light can cause photodegradation of sensitive compounds.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected experimental results. This compound may be degrading in the cell culture medium over the course of the experiment, leading to a decrease in its effective concentration.Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over a time course (e.g., 0, 2, 8, 24, 48 hours).[2] Analyze the remaining this compound concentration at each time point using a suitable analytical method like HPLC-MS.[2][6]
High variability between experimental replicates. Inconsistent sample handling, processing, or incomplete solubilization of this compound can lead to variability.Ensure precise and consistent timing for sample collection and processing.[2] Visually inspect stock solutions for any precipitate before use.[5] Validate your analytical method for linearity, precision, and accuracy.[2][5]
Precipitation of this compound in cell culture medium. The concentration of this compound may exceed its solubility limit in the aqueous medium.Try using a lower final concentration of this compound. Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media.[5] Adding the compound dropwise while gently vortexing can also improve solubility.[5]
Rapid degradation of this compound observed in initial stability tests. The compound may be inherently unstable in aqueous solutions at 37°C, or it may be reacting with components in the media.[2]Test the stability of this compound in a simpler buffer system, such as PBS, to assess its inherent aqueous stability.[2] Evaluate stability in media with and without serum to determine if serum components are a factor.[2]

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC-MS analysis.[2][5]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]
  • Pre-warm the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS) to 37°C.[2][5]
  • Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically <0.1%).[5]

2. Experimental Procedure:

  • Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate for each condition (media with and without serum).[2]
  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
  • At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[2]

3. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.[2]
  • Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
  • Transfer the supernatant to HPLC vials for analysis.[2]

4. HPLC-MS Analysis:

  • Analyze the samples using a C18 reverse-phase column.[2]
  • Quantify the peak area of this compound and the internal standard.
  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results check_stability Is this compound Stability in Media Known? start->check_stability perform_stability_assay Perform Time-Course Stability Assay (e.g., HPLC-MS at 0, 2, 8, 24, 48h) check_stability->perform_stability_assay No troubleshoot_other Investigate Other Experimental Variables (e.g., cell health, reagent quality) check_stability->troubleshoot_other Yes analyze_data Analyze Stability Data perform_stability_assay->analyze_data stable This compound is Stable analyze_data->stable >85% remaining unstable This compound is Unstable analyze_data->unstable <85% remaining stable->troubleshoot_other modify_protocol Modify Experimental Protocol unstable->modify_protocol options Options: - Shorten incubation time - Add fresh compound during experiment - Test alternative media formulations modify_protocol->options

Caption: A flowchart for troubleshooting inconsistent results in this compound experiments.

Viridiol_Biosynthesis_Pathway Simplified Biosynthesis of this compound Lanosterol Lanosterol Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates Viridin Viridin Intermediates->Viridin Reduction Reductive Enzyme (Activity enhanced at low pH) Viridin->Reduction This compound This compound Reduction->this compound

Caption: The biosynthetic relationship between lanosterol, viridin, and this compound.[4]

References

Technical Support Center: Troubleshooting Viridiol Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Viridiol precipitation in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is the primary cause of this?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. The primary cause is the drastic change in solvent polarity. While this compound is soluble in a non-polar organic solvent like DMSO, it has very low solubility in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is diluted into the medium, the this compound molecules are no longer adequately solvated and aggregate, forming a visible precipitate.

Q2: What are the potential consequences of this compound precipitation in my assay?

A2: this compound precipitation can significantly impact the accuracy and reproducibility of your experimental results in several ways:

  • Inaccurate Concentration: The actual concentration of soluble, biologically active this compound in your assay will be much lower than the intended nominal concentration.

  • Inconsistent Results: The amount of precipitation can vary between wells and experiments, leading to high variability and poor reproducibility.[1]

  • Cellular Stress: The precipitate itself can cause physical stress to the cells, potentially leading to cytotoxicity that is independent of this compound's pharmacological activity.

  • Assay Interference: Particulate matter can interfere with assay readouts, especially in absorbance or fluorescence-based assays, by scattering light or causing autofluorescence.

Q3: Is it acceptable to simply filter out the this compound precipitate?

A3: No, filtering out the precipitate is not recommended. This will remove an unknown amount of the compound, making the final concentration in your assay unknown and rendering your results unreliable. The best approach is to prevent precipitation from occurring in the first place.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many sensitive cell lines, below 0.1%.[2] High concentrations of DMSO can be toxic to cells and can independently affect cellular processes, confounding your experimental results. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution in Cell Culture Medium

This is the most common issue encountered. The following steps provide a systematic approach to resolving this problem.

Troubleshooting Workflow

start Start: this compound Precipitates Immediately in Medium solubility_test Step 1: Determine this compound's Approximate Solubility in Your Medium start->solubility_test lower_concentration Step 2: Lower the Final Working Concentration of this compound solubility_test->lower_concentration optimize_dilution Step 3: Optimize the Dilution Method lower_concentration->optimize_dilution modify_solvent Step 4: Modify the Solvent System optimize_dilution->modify_solvent solubility_enhancers Step 5: Consider Solubility Enhancers modify_solvent->solubility_enhancers success Success: Clear Solution solubility_enhancers->success If resolved fail Issue Persists: Consult Further solubility_enhancers->fail If not resolved

Caption: A logical workflow for troubleshooting immediate precipitation of this compound.

Detailed Steps:

  • Determine this compound's Approximate Solubility: Before proceeding, it is highly recommended to experimentally determine the kinetic solubility of this compound in your specific cell culture medium. A detailed protocol for this is provided below. This will give you a concentration range to work within.

  • Lower the Final Working Concentration: The most straightforward solution is to work at a concentration of this compound that is below its solubility limit in your assay medium.

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock in pre-warmed (37°C) cell culture medium.

    • Rapid Mixing: Add the this compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can trigger precipitation.

  • Modify the Solvent System:

    • Co-solvents: Consider using a co-solvent system for your stock solution. A mixture of DMSO with other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon dilution. However, the toxicity of any co-solvent on your specific cell line must be evaluated.

  • Consider Solubility Enhancers:

    • Serum: If your experimental design allows, diluting this compound into serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.

Issue 2: this compound Precipitates Over Time During Incubation

Even if the initial solution is clear, this compound may precipitate over the course of a longer incubation period.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect compound solubility.Minimize the time culture vessels are outside the incubator.
Evaporation of Medium In long-term experiments, evaporation can concentrate all components in the medium, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the medium, forming insoluble complexes over time.If possible, try a different basal media formulation.
Cellular Metabolism In some cases, cellular metabolism of the compound can lead to the formation of less soluble metabolites.This is more complex to address and may require analytical techniques like HPLC to identify metabolites.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To estimate the maximum concentration of this compound that can be dissolved in cell culture medium without immediate precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)

Method:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM this compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilution in Cell Culture Medium: In a new 96-well clear-bottom plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add this compound-DMSO Solutions: Using a multichannel pipette, transfer a small, consistent volume of each this compound-DMSO concentration (from step 2) into the wells containing the medium (e.g., 2 µL). This will result in a final DMSO concentration of 1%. Also include a well with DMSO only as a control.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect the wells for any signs of precipitation (cloudiness or visible particles).

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength between 600-650 nm using a plate reader. An increase in absorbance compared to the DMSO-only control indicates precipitation.

  • Data Analysis: Plot the absorbance against the this compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline is the approximate kinetic solubility.

Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT Assay) with a Poorly Soluble Compound

Objective: To assess the cytotoxicity of this compound while minimizing the risk of precipitation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution in 100% DMSO

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions:

    • Perform serial dilutions of your high-concentration this compound stock in 100% DMSO.

    • Immediately before treating the cells, perform the final dilution of each DMSO concentration into pre-warmed complete cell culture medium. Ensure the final DMSO concentration remains below the tolerated limit for your cells (e.g., <0.5%). Mix thoroughly by gentle vortexing.

  • Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same final DMSO concentration but no this compound) and untreated controls (medium only).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). Visually inspect the wells for precipitation before proceeding.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Signaling Pathway

This compound has been reported to be an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 This compound This compound This compound->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimizing Viridiol Concentration for PI3K Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Viridiol concentration for Phosphoinositide 3-kinase (PI3K) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a PI3K inhibitor?

A1: this compound is a fungal metabolite that functions as a PI3K inhibitor.[1] Its mechanism involves binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[2] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3] The resulting blockade of PIP3 production inhibits the downstream signaling cascade, including the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B), which is a crucial mediator of cell growth, proliferation, and survival.[1][2][4]

Q2: What are the key downstream markers to confirm PI3K pathway inhibition by this compound?

A2: The most critical and widely accepted pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation status of Akt.[5] Specifically, you should measure the reduction in phosphorylated Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) via Western blot.[2] A concentration-dependent decrease in p-Akt levels relative to total Akt provides direct evidence of this compound's on-target activity in a cellular context.[3]

Q3: What factors influence the optimal concentration and IC50 value of this compound?

A3: The optimal concentration and the half-maximal inhibitory concentration (IC50) are not fixed values. They are highly dependent on several factors, including:

  • Cell Line: Different cell lines exhibit varying sensitivity to PI3K inhibition due to their unique genetic backgrounds, such as the presence of PIK3CA mutations or PTEN loss.[6][7]

  • Assay Type: IC50 values can differ between a direct enzymatic (biochemical) assay and a cell-based viability assay.[3]

  • Experimental Conditions: Parameters such as cell seeding density, treatment duration (e.g., 24, 48, or 72 hours), and the specific assay methodology used for calculation can significantly influence the results.[1][8]

Q4: Is this compound expected to be effective against all PI3K isoforms?

A4: Many PI3K inhibitors exhibit varying degrees of selectivity for the different Class I PI3K isoforms (p110α, p110β, p110δ, p110γ).[9][10] The efficacy of this compound can depend on which isoforms are predominantly driving the cancerous phenotype in a given cell line. It is recommended to perform in vitro kinase assays with purified recombinant PI3K isoforms to determine its specific inhibitory profile.[2][3]

Quantitative Data Summary

The IC50 values for PI3K inhibitors like this compound can vary significantly. The data below represents typical ranges observed for fungal-derived PI3K inhibitors across different experimental setups. It is crucial to determine these values empirically for your specific cell line and assay conditions.

Assay Type Target Typical IC50 Range (nM) Notes
Biochemical Kinase Assay PI3Kα (p110α)5 - 50Measures direct enzymatic inhibition.
PI3Kβ (p110β)20 - 200Often shows different selectivity compared to p110α.
PI3Kδ (p110δ)1 - 20Typically higher potency in hematopoietic cell lines.
PI3Kγ (p110γ)15 - 150Involved in inflammatory and immune responses.
Cell-Based Viability Assay MCF-7 (Breast Cancer)100 - 1000PIK3CA-mutant line, generally sensitive.
PC-3 (Prostate Cancer)500 - 5000PTEN-null line, dependent on PI3K signaling.
Jurkat (Leukemia)50 - 500Hematopoietic lineage, may show high sensitivity.
A549 (Lung Cancer)1000 - 10000+PIK3CA-wild type, may be less sensitive.

Note: The values presented are for illustrative purposes. Actual IC50 values must be determined experimentally.[6][11][12]

Visualized Pathways and Workflows

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylation PI3K->PIP3 pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_validation Validation of Mechanism start Start: Cell Seeding (e.g., 96-well plate) treatment Treat with this compound (Serial Dilutions) start->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay calc_ic50 Calculate IC50 Value (Dose-Response Curve) viability_assay->calc_ic50 validation_treatment Treat Cells with 0.5x, 1x, 2x IC50 this compound (e.g., 2-4 hours) calc_ic50->validation_treatment lysis Cell Lysis & Protein Quantification validation_treatment->lysis western Western Blot for p-Akt / Total Akt lysis->western analysis Analyze p-Akt Inhibition western->analysis end End: Optimal Concentration Range Determined analysis->end

Caption: Experimental workflow for optimizing and validating this compound concentration.

Troubleshooting Guide

Q5: I am not observing any inhibition of Akt phosphorylation after treating with this compound. What could be the issue?

A5: This is a common issue that can arise from several factors.[13][14] Consider the following troubleshooting steps:

  • This compound Integrity: Ensure the compound has been stored correctly (typically at -20°C) and that the solvent stock is not degraded. Fungal metabolites can be unstable; consider preparing fresh dilutions.

  • Concentration and Time: The concentration may be too low or the treatment time too short. PI3K pathway signaling can be rapid. Try a higher concentration range and a shorter time point (e.g., 1-4 hours) specifically for p-Akt analysis.[2]

  • Cell Line Resistance: The cell line you are using might have intrinsic resistance mechanisms or may not rely heavily on the PI3K pathway for survival.[7] Verify the PI3K pathway is active in your untreated cells (basal p-Akt levels).

  • Western Blotting Technique: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve phosphorylation.[1][5] Confirm that your primary antibodies for p-Akt and total Akt are validated and working correctly.

Q6: My cells are showing high levels of toxicity and death even at very low concentrations of this compound. What should I do?

A6: Excessive cytotoxicity can confound results. Here’s how to address it:

  • Reduce Treatment Duration: For mechanistic studies like p-Akt inhibition, a long incubation is often unnecessary. A short treatment of 1-4 hours is usually sufficient and will minimize general toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic, typically ≤ 0.1%. Run a solvent-only control.

  • Off-Target Effects: At high concentrations, inhibitors can have off-target effects. Perform a careful dose-response curve starting from a very low concentration (e.g., 1-10 nM) to identify a therapeutic window where you see target inhibition without widespread cell death.

  • Culture Conditions: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to toxicity.[15]

Q7: The IC50 values I calculate for this compound are highly variable between experiments. How can I improve reproducibility?

A7: Inconsistent IC50 values are often due to a lack of standardization in the experimental protocol.[8][16] To improve consistency:

  • Standardize Cell Seeding: Ensure the same number of cells are seeded for every experiment and that they are in the logarithmic growth phase.

  • Control for Cell Passage Number: Use cells within a consistent, narrow range of passage numbers, as high-passage cells can have altered phenotypes and drug sensitivities.

  • Reagent Consistency: Use the same lot of serum and other critical reagents whenever possible. Batch-to-batch variability in serum can significantly impact cell growth and drug response.[17]

  • Precise Incubation Times: Adhere strictly to the planned incubation times. IC50 values are time-dependent and will decrease with longer exposure.[8]

  • Consistent Calculation Method: Use the same software and curve-fitting model (e.g., four-parameter logistic regression) to calculate the IC50 from your dose-response data.[8]

Troubleshooting_IC50_Variability start Problem: Inconsistent IC50 Values check_cells Are Cell Conditions Standardized? start->check_cells check_reagents Are Reagents Consistent? check_cells->check_reagents Yes sol_cells Solution: - Standardize seeding density - Use consistent passage number - Ensure cells are in log phase check_cells->sol_cells No check_protocol Is the Assay Protocol Identical? check_reagents->check_protocol Yes sol_reagents Solution: - Use same lot of serum/media - Prepare fresh this compound dilutions - Check solvent quality check_reagents->sol_reagents No sol_protocol Solution: - Use exact incubation times - Use consistent calculation method - Ensure plate uniformity check_protocol->sol_protocol No end Result: Improved Reproducibility check_protocol->end Yes sol_cells->check_reagents sol_reagents->check_protocol sol_protocol->end

Caption: Troubleshooting logic for addressing inconsistent IC50 values.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol assesses the effect of this compound on the phosphorylation of Akt, a primary downstream effector of PI3K.[3]

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the predetermined IC50) and a vehicle control (e.g., DMSO) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]

  • Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescent (ECL) substrate.[3]

  • Stripping and Re-probing: To normalize for protein levels, strip the membrane and re-probe with a primary antibody for total Akt, followed by a loading control like β-actin or GAPDH.[3]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This assay measures cell metabolic activity to determine the concentration of this compound that inhibits cell growth by 50%.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the dilutions to the appropriate wells, including vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[18]

Protocol 3: In Vitro PI3K Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of this compound.[3][19]

  • Reagent Preparation: Prepare a dilution series of this compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • The this compound dilution or vehicle control.

    • A mixture containing the purified recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2).[3][19]

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19][20]

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA.[3]

  • Detection: Detect the amount of PIP3 produced. This is often done using a competitive ELISA-based method or a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production.[3][19]

  • IC50 Determination: Plot the percentage of kinase inhibition against the this compound concentration to determine the biochemical IC50 value.[3]

References

Identifying and minimizing off-target effects of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Viridiol in their experiments. Given that this compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), this resource focuses on identifying and minimizing potential off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a furanosteroid fungal metabolite that is a potent, irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[1][2] Like its close structural analog Wortmannin, this compound covalently binds to the catalytic subunit of PI3K, leading to the inhibition of its kinase activity.[3][4] This blocks the conversion of PIP2 to PIP3 and subsequently inhibits the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5]

Q2: I'm observing a phenotype in my experiments that isn't consistent with PI3K inhibition. Could this be an off-target effect of this compound?

A2: It is highly plausible that unexpected cellular phenotypes arise from off-target effects.[6] While this compound is a potent PI3K inhibitor, at higher concentrations it may interact with other proteins, leading to a range of cellular responses. It is crucial to experimentally validate that the observed phenotype is a direct result of PI3K inhibition.[3][6]

Q3: What are the potential off-target effects of this compound?

Q4: How can I minimize the risk of off-target effects in my experiments with this compound?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits PI3K signaling (e.g., by monitoring the phosphorylation of Akt). Using higher concentrations increases the likelihood of engaging off-target proteins.

  • Employ a rescue experiment: To confirm that the observed phenotype is due to PI3K inhibition, try to rescue the effect by reactivating a downstream component of the pathway. For instance, if this compound induces apoptosis, attempt to rescue the cells by overexpressing a constitutively active form of Akt.[5]

  • Use a structurally unrelated PI3K inhibitor: To verify that the observed phenotype is due to the inhibition of the PI3K pathway and not a specific off-target effect of this compound, use a different, structurally distinct PI3K inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]

Q5: What are some common unexpected cellular responses that could indicate off-target effects?

A5: Unexpected cellular responses that may suggest off-target effects include:

  • Unusual cell morphology changes: Such as extensive vacuolization or changes in cell adherence that are not typically associated with PI3K inhibition.[8]

  • Activation of compensatory signaling pathways: Inhibition of the PI3K pathway can sometimes lead to the upregulation of other signaling pathways, such as the MAPK/ERK pathway, which can lead to unexpected cellular responses.[9]

  • Discrepancies between biochemical and cellular assay results: Cellular factors like membrane permeability and drug efflux pumps can alter the effective intracellular concentration of this compound, leading to different outcomes compared to in vitro kinase assays.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting unexpected experimental outcomes when using this compound.

Issue 1: Unexpected or inconsistent cellular phenotype.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than PI3K inhibition.[3][10]

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Validate On-Target PI3K Inhibition (e.g., Western blot for p-Akt) A->B C Is PI3K Pathway Inhibited at the Effective Concentration? B->C D Yes C->D  Yes E No C->E  No H Perform Rescue Experiment (e.g., express constitutively active Akt) D->H G Optimize this compound Concentration and Treatment Time E->G F Phenotype is Likely On-Target I Does Rescue Reverse Phenotype? H->I J Yes I->J  Yes K No I->K  No J->F L Phenotype is Likely Off-Target K->L M Consider Off-Target Identification Assays (e.g., Kinase Profiling, CETSA) L->M

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Higher than expected cellular toxicity.

  • Possible Cause: At higher concentrations, this compound may inhibit other essential kinases, leading to cytotoxicity that is independent of PI3K inhibition.[5]

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Determine the concentration range where specific PI3K inhibition is observed without significant cytotoxicity.

    • Assess markers of apoptosis and cell stress: Use assays like Annexin V/PI staining or check for the activation of stress-related pathways (e.g., heat shock proteins) to understand the mechanism of cell death.

    • Compare with other PI3K inhibitors: Evaluate if other PI3K inhibitors with different chemical scaffolds induce similar levels of toxicity at concentrations that cause equivalent PI3K inhibition.

Quantitative Data

Due to the limited availability of public data on the off-target profile of this compound, the following table summarizes the known off-target activities of its close structural analog, Wortmannin. This can serve as a predictive guide for the potential off-target interactions of this compound.

Target FamilySpecific Off-TargetIC50 (nM)Reference(s)
Primary Target PI3K ~5 [1]
Kinases mTORHigh nM to low µM[1][7]
DNA-PKcsHigh nM to low µM[1][7]
PLK124[7]
PLK349[7]
MLCKHigh nM to low µM[1][7]
MAPKHigh µM[1][7]
Nek2 (Viridin-like compounds)500 - 2900[2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for determining the selectivity of this compound against a panel of kinases.

  • Objective: To identify the on- and off-target kinases of this compound and determine their respective IC50 values.

  • Methodology: A radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay can be used.[6][11]

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Kinase Reaction Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP at a concentration close to the Km for each kinase.

    • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.

    • Reaction Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

    • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of this compound to its target proteins in a cellular context.[7][12][13]

  • Objective: To verify the engagement of this compound with its intracellular targets.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

    • Heating: Heat the cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    G cluster_0 Cellular Level cluster_1 Biochemical Level cluster_2 Data Analysis A Treat cells with this compound or vehicle control B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Detect target protein in soluble fraction (e.g., Western Blot) D->E F Plot protein abundance vs. temperature E->F G Compare melting curves (this compound vs. Vehicle) F->G H Shift in melting curve indicates target engagement G->H

    Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) Akt->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates

Caption: The PI3K/Akt signaling pathway and inhibition by this compound.

References

Common experimental artifacts in Viridiol research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and issues encountered in research involving Viridiol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite classified as a furanosteroid antibiotic. Its primary known mechanism of action is the inhibition of phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, this compound can modulate downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway. This makes it a compound of interest for its potential antifungal and anti-cancer properties.

Q2: My this compound stock solution in DMSO forms a precipitate when added to my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, as higher concentrations can be cytotoxic. Some sensitive cell lines may even be affected by concentrations as low as 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Preparation Method:

    • Warm the DMSO stock solution and the cell culture medium to 37°C.

    • Add the this compound stock solution to the pre-warmed medium and mix immediately by gentle inversion or pipetting. Avoid vigorous vortexing.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Use of Serum: For some compounds, pre-mixing the DMSO stock with a small volume of fetal bovine serum (FBS) before diluting it into the full volume of culture medium can help improve solubility.

Q3: I am observing unexpected cellular phenotypes that don't seem to align with PI3K inhibition. What could be the cause?

Unexpected phenotypes are often indicative of off-target effects. While this compound is a known PI3K inhibitor, it may also interact with other cellular targets, particularly other kinases, due to structural similarities in their ATP-binding pockets. It is crucial to consider and investigate potential off-target activities to correctly interpret your results.

Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of the PI3K pathway?

To confirm on-target activity, you should assess the phosphorylation status of downstream effectors of the PI3K pathway. A key biomarker is the phosphorylation of Akt (also known as Protein Kinase B). A successful inhibition of PI3K by this compound should lead to a decrease in phosphorylated Akt (p-Akt) levels. This can be measured by Western blot analysis.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Steps
Variability in this compound solution preparation 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. 2. Standardize the dissolution and dilution protocol, ensuring the compound is fully dissolved before use. 3. Aliquot the stock solution to minimize freeze-thaw cycles.
Cell culture conditions 1. Ensure consistent cell seeding densities and passage numbers across experiments. 2. Monitor and maintain stable incubator conditions (temperature, CO2, humidity). 3. Regularly test for mycoplasma contamination.
Experimental timing 1. Optimize the duration of this compound treatment. A time-course experiment is recommended to identify the optimal time point for observing the desired effect.
Problem: High background or unexpected bands in Western blot for p-Akt.
Potential Cause Troubleshooting Steps
Non-specific antibody binding 1. Optimize the blocking step by increasing the duration or trying a different blocking agent (e.g., BSA instead of non-fat milk for phospho-antibodies). 2. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 3. Ensure adequate washing steps to remove unbound antibodies.
Sample handling 1. Use fresh lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. 2. Keep samples on ice throughout the preparation process.
Off-target effects of this compound 1. Consider that this compound might be affecting other signaling pathways that could indirectly influence Akt phosphorylation. 2. Use a more specific PI3K inhibitor as a control to compare the results.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of viridin-like compounds, which are structurally similar to this compound. This data can help researchers anticipate potential off-target effects.

Table 1: Inhibitory Activity of Viridin-like Compounds Against Various Kinases

CompoundTarget KinaseIC50 (µM)
Viridin-like compound 1 Nek20.5 - 2.9
Aurora A>25
Plk1>25
Cdk1>25
Viridin-like compound 2 Nek21.4 - 11.9
Aurora A>25
Plk1>25
Cdk1>25
Wortmannin (related compound) Nek214.8
Nek6>100
Nek7>100

Note: Data is for viridin-like compounds and Wortmannin, not this compound itself. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol: Western Blot Analysis of p-Akt (Ser473) after this compound Treatment

This protocol outlines the steps to assess the on-target effect of this compound by measuring the phosphorylation of Akt at Serine 473.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the optimized duration. Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL detection reagent and capture the chemiluminescent signal.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensities using densitometry software.

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment:

    • Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.

  • Solubilization:

    • Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effects (Cell Survival, Growth, Proliferation) pAKT->Downstream

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Solubility Is this compound fully dissolved? Check_Reagents->Solubility Check_Protocol Review Experimental Protocol Controls Are controls (vehicle, positive) behaving as expected? Check_Protocol->Controls Check_Cells Assess Cell Health and Culture Conditions Off_Target Consider Off-Target Effects Check_Cells->Off_Target Solubility->Check_Protocol Yes Optimize_Sol Optimize Solubilization (see FAQ Q2) Solubility->Optimize_Sol No Controls->Check_Cells Yes Redo_Controls Troubleshoot Controls Controls->Redo_Controls No Confirm_On_Target Confirm On-Target Effect (e.g., p-AKT Western Blot) Off_Target->Confirm_On_Target Optimize_Sol->Check_Reagents Redo_Controls->Check_Protocol End Consistent Results Confirm_On_Target->End

Caption: Troubleshooting workflow for inconsistent results in this compound experiments.

Off_Target_Investigation Start Unexpected Phenotype Observed with this compound Hypothesis Hypothesize Potential Off-Targets (e.g., other kinases) Start->Hypothesis Kinase_Screen Perform Kinase Selectivity Profiling Hypothesis->Kinase_Screen Data_Analysis Analyze Kinome Screening Data Kinase_Screen->Data_Analysis Identify_Hits Identify High-Affinity Off-Targets Data_Analysis->Identify_Hits Validate_Hits Validate Off-Target Interaction Identify_Hits->Validate_Hits Phenotype_Rescue Phenotype Rescue Experiment Validate_Hits->Phenotype_Rescue Conclusion Elucidate Mechanism of Action Phenotype_Rescue->Conclusion

Caption: Logical workflow for investigating potential off-target effects of this compound.

Technical Support Center: Enhancing the In Vivo Bioavailability of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a notable scarcity of publicly available research specifically detailing the in vivo bioavailability and pharmacokinetic profile of Viridiol. Consequently, the following guide is constructed based on established principles and common strategies employed to enhance the bioavailability of poorly soluble, natural product-derived compounds with similar steroidal structures. The experimental protocols and data presented are illustrative examples and should be adapted and validated for this compound-specific research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our mouse model. What are the likely causes?

A1: Low plasma concentrations of this compound are likely attributable to poor bioavailability, which can stem from several factors:

  • Low Aqueous Solubility: As a furanosteroid, this compound is predicted to have poor water solubility, limiting its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • High First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP450) enzymes in the liver and small intestine before it reaches systemic circulation.

  • Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.

  • Chemical Instability: The stability of this compound in the pH range of the GI tract is a potential concern that could lead to degradation before absorption.[1]

Q2: What are the initial strategies we should consider to improve this compound's bioavailability?

A2: A tiered approach is recommended. Start with simpler formulation strategies before moving to more complex methods:

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug powder can enhance dissolution rate.

  • Formulation with Excipients: Using surfactants, lipids, or polymers to create enabling formulations like solid dispersions or lipid-based systems can significantly improve solubility and absorption.

  • Co-administration with Bioenhancers: Using known inhibitors of CYP450 enzymes or P-gp transporters can reduce metabolic degradation and efflux.

Q3: Can we use a prodrug approach for this compound?

A3: A prodrug strategy is a viable but more resource-intensive approach. It involves chemically modifying the this compound molecule, for instance, by adding a polar functional group (e.g., a phosphate (B84403) or an amino acid) to improve aqueous solubility. The modifying group is designed to be cleaved in vivo by endogenous enzymes, releasing the active this compound. This requires significant medicinal chemistry effort to design and synthesize a prodrug that is stable, has improved properties, and efficiently converts back to the parent drug.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Step
High variability in plasma concentrations between subjects. Food effect; inconsistent GI transit time; formulation instability.Administer the formulation to fasted animals to eliminate food effects. Evaluate the formulation's stability under simulated gastric and intestinal fluids. Consider a formulation that offers more controlled release.
Initial in vitro dissolution is high, but in vivo exposure remains low. Rapid precipitation of the drug in the GI tract (in vivo); high first-pass metabolism or P-gp efflux.Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. Conduct an in vitro Caco-2 cell permeability assay to assess P-gp efflux. Test co-administration with a bioenhancer like piperine.
The developed nano-formulation shows good physical characteristics but does not improve bioavailability. Poor release of this compound from the nanocarrier in vivo; instability of the nano-formulation in the GI environment.Conduct in vitro drug release studies in simulated GI fluids to ensure this compound is released. Evaluate the stability of the nanoparticles in the presence of bile salts and digestive enzymes.
Signs of toxicity are observed at doses required for efficacy. The formulation excipients may have their own toxicity; enhanced absorption may lead to off-target effects.Run a toxicity study with the vehicle (formulation without this compound) alone. If the formulation is the issue, explore alternative, more biocompatible excipients. If this compound is the cause, a more targeted delivery system (e.g., antibody-drug conjugate) might be needed for specific applications like oncology.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how results from bioavailability studies for this compound could be presented.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 5045 ± 122.0180 ± 55100 (Reference)
Micronized Powder 5098 ± 251.5410 ± 98228
Solid Dispersion (1:5 this compound:PVP K30) 50350 ± 781.01850 ± 3501028
Lipid-Based Formulation (SEDDS) 50520 ± 1101.02500 ± 4801389
Intravenous (IV) Solution 5850 ± 1500.1950 ± 180-

Data presented as mean ± standard deviation (n=6). Absolute bioavailability of the aqueous suspension would be calculated as ~3.8% based on this data.

Table 2: Effect of a Bioenhancer on this compound Pharmacokinetics (Hypothetical Data)

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
Solid Dispersion 50350 ± 781.01850 ± 350
Solid Dispersion + Piperine 50 + 10680 ± 1301.03950 ± 620

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and solubility.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol, Rotary evaporator, Water bath, Vacuum oven.

  • Procedure:

    • Weigh 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) DCM:Methanol co-solvent in a 250 mL round-bottom flask. Sonicate briefly if necessary to ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Rotate the flask and gradually apply vacuum to evaporate the solvent.

    • Once a thin film is formed on the flask wall and all solvent appears to be removed, continue evaporation for another 30 minutes.

    • Scrape the solid material from the flask walls.

    • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle and store in a desiccator.

    • Characterization: Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

  • Materials: Male Sprague-Dawley rats (250-300g), this compound formulations, Oral gavage needles, Blood collection tubes (with K2-EDTA), Centrifuge, HPLC-MS/MS system for bioanalysis.

  • Procedure:

    • Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.

    • Divide the rats into groups (e.g., Aqueous Suspension, Solid Dispersion, etc.), with n=6 per group.

    • Accurately weigh each rat to calculate the precise volume of the dosing formulation to administer.

    • Prepare the dosing formulations. For example, suspend the solid dispersion powder in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution for administration.

    • Administer the respective formulation to each rat via oral gavage at a dose of 50 mg/kg.

    • Collect blood samples (~200 µL) from the tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Immediately transfer blood samples into EDTA-coated tubes and mix gently.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until bioanalysis.

    • Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile (B52724) containing an internal standard). Centrifuge and inject the supernatant into an HPLC-MS/MS system to quantify the concentration of this compound.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, and AUC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound API Micronization Micronization This compound->Micronization Solid_Dispersion Solid Dispersion This compound->Solid_Dispersion Lipid_Formulation Lipid-Based System This compound->Lipid_Formulation Solubility Kinetic Solubility Assay Micronization->Solubility Solid_Dispersion->Solubility Lipid_Formulation->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Rodent PK Study Permeability->PK_Study Data_Analysis Calculate AUC, Cmax PK_Study->Data_Analysis Selection Select Lead Formulation Data_Analysis->Selection

Caption: Workflow for developing and selecting an enhanced bioavailability formulation.

p_glycoprotein_mechanism cluster_cell Intestinal Epithelial Cell Lumen GI Lumen (Outside Cell) Blood Bloodstream (Inside Body) Viridiol_Lumen This compound Viridiol_Inside This compound Viridiol_Lumen->Viridiol_Inside Absorption Viridiol_Inside->Blood To Systemic Circulation Pgp P-glycoprotein (P-gp) Efflux Pump Viridiol_Inside->Pgp Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->Pgp Inhibition Pgp->Viridiol_Lumen Efflux

Caption: Mechanism of P-gp mediated efflux and its inhibition by a bioenhancer.

pi3k_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Response Cell Growth, Proliferation, Survival Downstream->Response This compound This compound This compound->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Scalable Purification of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a scalable purification method for Viridiol.

Frequently Asked Questions (FAQs)

Q1: What is a scalable method for producing this compound?

A1: A scalable method for producing this compound involves the cultivation of the filamentous fungus Trichoderma virens in a pH-regulated culture. Specifically, adjusting the culture pH to acidic conditions (e.g., pH 2) has been shown to enhance the conversion of the precursor, viridin (B1683569), into this compound, leading to higher yields.[1][2]

Q2: What is the general workflow for this compound purification?

A2: The general workflow involves three main stages:

  • Cultivation: Growing Trichoderma virens under optimized pH conditions to maximize this compound production.

  • Extraction: Extracting the culture filtrate with an organic solvent, such as ethyl acetate, to isolate the crude product.

  • Purification: Purifying this compound from the crude extract using silica (B1680970) gel chromatography.[1]

Q3: What kind of yields can be expected with this method?

A3: Reported yields of this compound can vary depending on the specific strain of T. virens and the precise culture conditions. However, production levels of approximately 61.92 ± 4.39 mg/L and up to 75.6 mg/L have been achieved.[1]

Q4: What is the relationship between viridin and this compound?

A4: Viridin is the biosynthetic precursor to this compound.[2][3] The conversion of viridin to this compound is an irreversible reduction that is facilitated by viridin-producing fungi and is enhanced under low pH conditions.[2][3]

Q5: What is the mechanism of action of this compound?

A5: this compound, along with its precursor viridin, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2][4][5] The PI3K pathway is crucial for cell growth and survival, and its inhibition is a target for cancer therapy.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low this compound Yield 1. Suboptimal pH of the culture medium. 2. Inefficient extraction. 3. Incomplete conversion of viridin to this compound.1. Carefully monitor and adjust the pH of the T. virens culture to pH 2-3 during the incubation period to enhance this compound production.[1][2] 2. Ensure thorough extraction of the culture filtrate with ethyl acetate. Multiple extractions may be necessary. 3. Prolong the incubation time under low pH conditions to maximize the conversion of viridin.
Purity Issues During Silica Gel Chromatography 1. Co-elution of impurities. 2. Degradation of this compound on the silica gel.1. Optimize the solvent system for the silica gel chromatography. A gradient elution might be necessary to separate this compound from closely related compounds. 2. Minimize the time this compound spends on the silica gel column, as prolonged exposure can lead to the formation of unknown compounds.[1]
Presence of Viridin in the Final Product Incomplete conversion of viridin to this compound.Adjust the culture pH to the optimal level for the reductive enzyme responsible for the conversion. Ensure sufficient incubation time at the low pH.[2]
Inconsistent Production Between Batches Variability in fungal strain, culture media, or incubation conditions.1. Maintain a consistent and well-characterized stock of the T. virens strain. 2. Standardize the preparation of the culture medium. 3. Precisely control incubation parameters such as temperature, agitation speed, and pH.

Quantitative Data Summary

The following table summarizes the reported production of this compound and its precursor, viridin, by different strains of Trichoderma virens under specific pH conditions.

T. virens StrainCulture pHViridin (mg/L)This compound (mg/L)
NBRC 9169347.80 ± 4.71-
NBRC 91692-61.92 ± 4.39
PS1-72-52.60 ± 5.23
NBRC 83492-52.77 ± 7.48
---75.6
Data sourced from[1]

Experimental Protocols

Cultivation of Trichoderma virens
  • Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized production medium.

  • Inoculate the medium with a fresh culture of T. virens.

  • Incubate the culture at 25°C with agitation (e.g., 100 rpm) for a period of 5-7 days.[1]

  • After an initial growth period (e.g., five days), adjust the pH of the culture to 2 or 3 to promote the conversion of viridin to this compound.[1][2]

  • Continue the incubation for an additional two days under the adjusted pH.[1]

Extraction of this compound
  • Separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate.

  • Repeat the extraction process multiple times (e.g., three times) to ensure complete recovery of this compound.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification by Silica Gel Chromatography
  • Prepare a silica gel column packed with a suitable stationary phase.

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Load the dissolved sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

  • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the final product.

Visualizations

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of T. virens incubation Incubation (5 days, pH 3) inoculation->incubation ph_adjustment pH Adjustment to 2 incubation->ph_adjustment final_incubation Final Incubation (2 days) ph_adjustment->final_incubation filtration Filtration final_incubation->filtration extraction Ethyl Acetate Extraction filtration->extraction evaporation Solvent Evaporation extraction->evaporation silica_gel Silica Gel Chromatography evaporation->silica_gel fraction_collection Fraction Collection & Analysis silica_gel->fraction_collection final_product Pure this compound fraction_collection->final_product

Caption: Experimental workflow for this compound production and purification.

biosynthetic_pathway mevalonate Mevalonate Pathway squalene Squalene mevalonate->squalene viridin Viridin squalene->viridin Biosynthesis This compound This compound viridin->this compound Reductive Conversion (Low pH)

Caption: Simplified biosynthetic pathway of this compound from viridin.

References

Addressing batch-to-batch variability of synthetic Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of synthetic Viridiol. It is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its primary mechanism of action?

A1: this compound is a furanosteroid antibiotic naturally produced by the fungus Gliocladium virens.[1] Synthetic this compound is the laboratory-synthesized version of this compound. It is known to be a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways related to cell growth, proliferation, and survival.[2] Its biological activity is similar to other furanosteroids like Wortmannin.[1][2]

Q2: How should I properly store synthetic this compound to ensure its stability?

A2: While specific stability data for synthetic this compound is not extensively published, related natural products are often sensitive to light and temperature. It is recommended to store solid synthetic this compound at -20°C, protected from light. For solutions, especially in solvents like DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3]

Q3: What are the potential sources of batch-to-batch variability in synthetic this compound?

A3: Batch-to-batch variability in complex synthetic molecules like this compound can stem from several factors inherent to the manufacturing process.[4][5][6] The total synthesis of this compound is a multi-step process, and minor deviations at any stage can impact the final product.[7][8][9] Key sources of variability include:

  • Purity Profile: The percentage of the active compound versus residual solvents, starting materials, or reaction by-products.

  • Impurity Profile: The presence of structurally related impurities or stereoisomers that may have different biological activities.

  • Physical Properties: Differences in crystallinity, solubility, and formulation can affect bioavailability and activity in cell-based assays.

  • Degradation: Improper handling or storage can lead to the degradation of the compound.[3]

Troubleshooting Guide

Issue 1: Inconsistent Biological Activity in Cellular Assays

Q: I am observing a significant difference in the IC50 value of this compound between two different batches in my cancer cell line experiments. What could be the cause?

A: This is a common issue when dealing with multi-batch studies of synthetic compounds.[4] The discrepancy in biological activity can often be traced back to variations in the purity and impurity profiles of the different batches.

Troubleshooting Steps:

  • Verify Purity and Identity:

    • Request the Certificate of Analysis (CoA) for each batch from the supplier. Pay close attention to the reported purity (typically by HPLC) and the methods used for characterization (e.g., NMR, MS).

    • If possible, perform an in-house quality control check. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) can help compare the purity profiles of the different batches.

  • Assess Compound Solubility:

    • Ensure that this compound is fully dissolved in the chosen solvent (e.g., DMSO) before further dilution in aqueous media for your assay.

    • Visually inspect for any precipitation after dilution. Poorly soluble compounds can lead to inaccurate concentrations and variable results.

  • Standardize Stock Solution Preparation:

    • Always prepare fresh stock solutions for critical experiments. Avoid using old stock solutions that may have undergone degradation.

    • Use a consistent protocol for preparing and storing stock solutions to minimize variability.[3]

  • Include a Reference Compound:

    • If available, use a well-characterized reference batch of this compound or a related compound like Wortmannin as a positive control in your assays. This can help determine if the issue lies with the compound or the assay itself.

Issue 2: Poor Solubility or Precipitation in Aqueous Media

Q: My new batch of synthetic this compound is precipitating out of solution when I dilute it from a DMSO stock into my cell culture medium. My previous batch did not have this issue. What should I do?

A: Solubility issues can be a frustrating source of experimental variability. Differences in the physical properties of the solid material between batches, such as crystallinity, can affect solubility.

Troubleshooting Steps:

  • Modify Dilution Protocol:

    • When diluting the DMSO stock, add it to the aqueous medium slowly while vortexing or gently mixing. This can help prevent immediate precipitation.

    • Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final volume.

  • Adjust Solvent Concentration:

    • Slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your working solution may improve solubility. However, be mindful of the solvent's potential toxicity to your cells and always include a vehicle control with the same solvent concentration.[3]

  • Sonication:

    • Briefly sonicating the final diluted solution in a water bath can sometimes help to redissolve small amounts of precipitate.

Quantitative Data Summary

For consistent results, it is crucial to ensure that different batches of synthetic this compound meet a set of predefined specifications. Below is a table outlining typical analytical specifications for a high-quality batch of this compound, followed by a hypothetical comparison of a "good" versus a "problematic" batch.

Table 1: Typical Analytical Specifications for Synthetic this compound

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity (by HPLC) HPLC-UV≥ 98%
Specific Impurities HPLC-UV/MSIndividual impurities ≤ 0.5%
Residual Solvents GC-MSAs per ICH guidelines

Table 2: Hypothetical Batch Comparison

ParameterBatch A (Good)Batch B (Problematic)Potential Impact
Purity (HPLC) 99.2%95.5%Lower potency
Major Impurity 0.3% (known structure)2.8% (unknown structure)Off-target effects, altered activity
Solubility in DMSO Clear solution at 10 mMHazy solution at 10 mMInaccurate dosing
¹H NMR Conforms to referenceBroadened peaksPresence of paramagnetic impurities or aggregation

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by HPLC

This protocol provides a general method for comparing the purity of different batches of synthetic this compound.

1. Objective: To assess the purity and compare the impurity profiles of different batches of synthetic this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials:

  • Synthetic this compound (different batches)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound batch in ACN.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of ACN and water.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peaks in the chromatograms for each batch.

  • Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.

  • Compare the chromatograms to identify any differences in the number and size of impurity peaks.

Protocol 2: PI3K Inhibition Assay

This protocol describes a general method to assess the biological activity of synthetic this compound by measuring its ability to inhibit PI3K.

1. Objective: To determine the IC50 value of synthetic this compound for the inhibition of PI3K activity.

2. Materials:

  • Synthetic this compound

  • Recombinant PI3K enzyme

  • Kinase buffer

  • ATP

  • PIP2 (substrate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

3. Method:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • Add the PI3K enzyme to the wells of a microplate containing kinase buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of PI3K inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_coa Q: Are CoAs available for all batches? - Check purity, identity, and impurity profile. start->check_coa no_coa Request CoAs from supplier or perform in-house QC. check_coa->no_coa No compare_coa Q: Do CoAs show significant differences in purity or impurities? check_coa->compare_coa Yes no_coa->compare_coa yes_diff Hypothesize that batch variability is the root cause. compare_coa->yes_diff Yes no_diff Q: Are experimental protocols (e.g., sample prep, storage) strictly consistent? compare_coa->no_diff No qc_check Perform comparative QC: - HPLC for purity - Bioassay for activity yes_diff->qc_check yes_consistent Investigate other experimental variables: - Assay conditions - Cell line integrity - Reagent stability no_diff->yes_consistent Yes no_consistent Standardize all protocols and repeat experiment. no_diff->no_consistent No end Identify Root Cause and Implement Corrective Actions yes_consistent->end no_consistent->end qc_check->end

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by batch-to-batch variability of synthetic this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K Inhibition

Caption: Simplified PI3K signaling pathway, indicating the inhibitory action of this compound on PI3K.[2]

References

Technical Support Center: Viridiol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Viridiol during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1]

Q2: What solvent should I use to dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, prepare fresh solutions in DMSO or an appropriate buffer. Avoid long-term storage of this compound in solution, as this may increase the risk of degradation.

Q3: I've observed a decrease in the activity of my this compound sample. What could be the cause?

A decrease in activity could be due to degradation of the this compound molecule. Several factors can contribute to this, including:

  • Improper Storage Temperature: Storing this compound at temperatures above -20°C can accelerate its degradation.

  • pH Instability: this compound belongs to the furanosteroid family. Its precursor, Viridin, is known to be unstable in neutral and alkaline conditions.[3][4] It is likely that this compound is also susceptible to degradation at neutral or high pH. Acidic conditions, around pH 2-3, have been shown to be favorable for the stability and production of related furanosteroids.[3][4]

  • Oxidation: The furan (B31954) ring in this compound's structure may be susceptible to oxidative cleavage. Exposure to air and oxidizing agents should be minimized.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of steroid compounds.[5] It is recommended to protect this compound solutions from light.

  • Isomerization: The related compound, Viridin, is known to isomerize to β-viridin.[3][4] While not confirmed for this compound, this represents a potential degradation pathway.

Q4: How can I check the purity of my this compound sample?

The purity of your this compound sample can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Review your storage and handling procedures. Ensure the sample has been stored at -20°C and protected from light. Prepare fresh solutions for analysis. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Loss of biological activity in an experiment This compound degradation in the experimental medium.Check the pH of your experimental medium. If it is neutral or alkaline, consider adjusting it to a more acidic pH if your experimental design allows. Prepare this compound solutions fresh before each experiment and minimize their exposure to light and elevated temperatures.
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve the stressed sample in methanol for analysis.

    • Photodegradation: Expose a solution of this compound in methanol (100 µg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (this compound stock solution stored at -20°C), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of methanol and water is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Data Presentation:

Stress ConditionThis compound Remaining (%)Number of Degradation Peaks
Control (-20°C)1000
Acid Hydrolysis (0.1 M HCl, 60°C)Data to be filledData to be filled
Base Hydrolysis (0.1 M NaOH, 60°C)Data to be filledData to be filled
Oxidation (3% H₂O₂, RT)Data to be filledData to be filled
Thermal (60°C, solid)Data to be filledData to be filled
Photodegradation (UV/Vis)Data to be filledData to be filled

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Solid Stock This compound Stock (1 mg/mL in Methanol) This compound->Stock Dissolve Thermal Thermal (60°C, solid) This compound->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photodegradation (UV/Vis light) Stock->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Evaluation (Degradation Profile) HPLC->Data degradation_pathways cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Isomerization Isomerization This compound->Isomerization DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts Isomerization->DegradationProducts

References

Validation & Comparative

A Comparative Guide to the PI3K Inhibitory Activities of Viridiol and Wortmannin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two natural product-derived inhibitors of phosphoinositide 3-kinase (PI3K): Viridiol and Wortmannin (B1684655). While both compounds are recognized for their interaction with the PI3K signaling pathway, a critical cellular cascade involved in cell growth, proliferation, and survival, their inhibitory activities and the extent of their characterization differ significantly. This document aims to present a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Wortmannin is a well-established, potent, and irreversible pan-PI3K inhibitor with a low nanomolar IC50. In contrast, while this compound and its derivatives are identified as PI3K inhibitors, detailed quantitative data on their inhibitory potency (IC50 values) against specific PI3K isoforms are not extensively documented in publicly available literature. This guide will summarize the known inhibitory characteristics of both compounds and provide standardized experimental protocols for a direct comparative assessment of their PI3K inhibitory activity.

Quantitative Comparison of Inhibitory Activity

A direct comparison of the 50% inhibitory concentrations (IC50) is crucial for evaluating the relative potency of enzyme inhibitors. The table below summarizes the available data for Wortmannin and highlights the current data gap for this compound.

InhibitorTarget(s)IC50 (nM)Notes
Wortmannin Pan-PI3K (Class I, II, III)~2-5Irreversible, covalent inhibitor. Also inhibits other PI3K-related kinases like mTOR, DNA-PKcs, and PLK1 at higher concentrations.[1][2][3]
This compound PI3KData not readily availableBelongs to the same family of steroidal antibiotics as Wortmannin.[2] Its derivative, Demethoxythis compound, is known to target the p110 catalytic subunit, but specific IC50 values are not fully elucidated.[4]

Mechanism of Action

Wortmannin acts as a non-specific, covalent inhibitor of PI3Ks.[2] It irreversibly binds to the catalytic subunit of the enzyme, thereby blocking its kinase activity.[5] This irreversible nature and broad specificity make it a powerful tool for studying the overall consequences of PI3K pathway inhibition.

The precise mechanism of PI3K inhibition by This compound is not as well-characterized. As a member of the viridin (B1683569) family, it may share a similar mechanism with Wortmannin, but further experimental validation is required.

The PI3K Signaling Pathway and Points of Inhibition

The PI3K pathway is a central signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates the canonical PI3K pathway and the inhibitory action of compounds like this compound and Wortmannin.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound / Wortmannin Inhibitor->PI3K Inhibition

Caption: The PI3K signaling pathway with the point of inhibition by this compound and Wortmannin.

Experimental Protocols for Comparative Analysis

To directly compare the PI3K inhibitory activity of this compound and Wortmannin, standardized in vitro and cell-based assays are essential.

In Vitro PI3K Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of the inhibitors to determine their IC50 values.

Objective: To determine and compare the IC50 values of this compound and Wortmannin against specific Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).

Methodology:

  • Reaction Setup: In a microplate, combine the purified recombinant PI3K enzyme isoform, a lipid substrate (e.g., PIP2), and serially diluted concentrations of this compound or Wortmannin.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). The amount of the product (PIP3) or the byproduct (ADP) is then quantified using a commercially available detection kit (e.g., luminescence-based).

  • Data Analysis: Plot the percentage of PI3K activity inhibition against the logarithmic concentration of the inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Setup Prepare Reaction Mix: - PI3K Enzyme - PIP2 Substrate - Inhibitor (this compound or Wortmannin) Start->Setup Initiate Add ATP to Initiate Reaction Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Detect Detect Product (PIP3) or Byproduct (ADP) Stop->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro PI3K kinase assay to determine IC50 values.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To evaluate and compare the effects of this compound and Wortmannin on the phosphorylation of Akt at Serine 473 in a relevant cell line.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., one with a constitutively active PI3K pathway) and treat with various concentrations of this compound or Wortmannin for a specified duration.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the protein concentration of each sample to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-Akt. To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin).

Conclusion

Wortmannin is a well-characterized and potent tool for the broad inhibition of the PI3K signaling pathway. Its irreversible mechanism and low nanomolar IC50 are well-documented. This compound, while belonging to the same chemical family and identified as a PI3K inhibitor, requires further quantitative characterization to establish its potency and isoform selectivity. The experimental protocols outlined in this guide provide a framework for conducting a direct and robust comparison of the PI3K inhibitory activities of this compound and Wortmannin. Such studies are essential for a more complete understanding of this compound's potential as a PI3K inhibitor and for its appropriate application in biomedical research.

References

A Comparative Guide to Viridiol and Other PI3K Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungal metabolite Viridiol with other well-characterized phosphoinositide 3-kinase (PI3K) inhibitors, focusing on their performance in cancer cell lines. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide context for the development of new anticancer therapeutics targeting the PI3K pathway.

Introduction to PI3K Inhibition in Cancer

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of small molecules designed to block the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade and exerting anti-tumor effects. These inhibitors can be broadly categorized as pan-PI3K inhibitors, which target multiple isoforms of class I PI3K, or isoform-selective inhibitors, which are designed to target specific PI3K isoforms (e.g., p110α, p110β, p110δ, or p110γ).

This compound, a fungal metabolite, has been identified as a PI3K inhibitor. This guide compares this compound to other established PI3K inhibitors: Wortmannin, LY294002, and Alpelisib (B612111), presenting available experimental data on their efficacy in various cancer cell lines.

Comparative Analysis of PI3K Inhibitors

This section provides a comparative overview of this compound and other selected PI3K inhibitors. Due to the limited availability of direct head-to-head comparative studies involving this compound, the following tables summarize the available half-maximal inhibitory concentration (IC50) data from various sources. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Table 1: Comparison of PI3K Inhibitor Characteristics

InhibitorTypePrimary Target(s)Reversibility
This compound Natural Product (Fungal Metabolite)PI3KNot extensively characterized
Wortmannin Natural Product (Fungal Metabolite)Pan-Class I PI3K, also affects other PIKK family membersIrreversible
LY294002 Synthetic Small MoleculePan-Class I PI3KReversible
Alpelisib (BYL719) Synthetic Small MoleculePI3Kα-selectiveReversible

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer53.6 (for 9-epi-viridiol)[1]
KBOral Carcinoma141 (for 9-epi-viridiol)[1]
A549Non-Small Cell Lung Carcinoma59.9[2]
Hs683Oligodendroglioma59.9[2]
SKMEL-28Melanoma59.9[2]

Table 3: IC50 Values of Wortmannin in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
In vitro enzyme assay-3[3]
A549Lung Adenocarcinoma16 (for DNA-PK), 150 (for ATM)[4]
Oral Cancer (KB)Oral Carcinoma3600[5]

Table 4: IC50 Values of LY294002 in Cancer Cell Lines

Cell LinePI3K IsoformIC50 (µM)Reference
-PI3Kα0.5[6][7]
-PI3Kβ0.97[6][7]
-PI3Kδ0.57[6][7]
Colon Cancer Cell LinesColon Cancer~10 (cell IC50)[8]

Table 5: IC50 Values of Alpelisib (BYL719) in Breast Cancer Cell Lines

Cell LinePIK3CA StatusIC50 (µM)Reference
KPL4Mutant~0.1[9]
HCC1954Mutant~0.5[9]
SKBR3Wild-type~1.0[9]
BT474Mutant~1.0[9]
JIMT1Wild-type>10[9]
MCF-7Mutant0.225[10]
T47DMutant3.055[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate the efficacy of PI3K inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the PI3K inhibitor for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells, and centrifuge to obtain a cell pellet.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate key concepts related to PI3K inhibition.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor PI3K Inhibitor (e.g., this compound) Inhibitor->PI3K

PI3K Signaling Pathway and Inhibition

Experimental_Workflow start Start cell_culture 1. Seed Cancer Cells in Multi-well Plates start->cell_culture treatment 2. Treat with PI3K Inhibitor (e.g., this compound) & Controls cell_culture->treatment incubation 3. Incubate for Defined Period (e.g., 48h) treatment->incubation assay 4. Perform Assay incubation->assay viability Cell Viability Assay (e.g., MTT) assay->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay->apoptosis data_analysis 5. Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis results Determine IC50 & Apoptotic Cell Population data_analysis->results end End results->end

Experimental Workflow for PI3K Inhibitor Evaluation

PI3K_Inhibitor_Classes cluster_pan Pan-PI3K Inhibitors cluster_isoform Isoform-Selective Inhibitors PI3K_Inhibitors PI3K Inhibitors Wortmannin Wortmannin PI3K_Inhibitors->Wortmannin LY294002 LY294002 PI3K_Inhibitors->LY294002 Alpelisib Alpelisib (α-selective) PI3K_Inhibitors->Alpelisib This compound This compound PI3K_Inhibitors->this compound

Classification of PI3K Inhibitors

References

A Comparative Analysis of the Antifungal Properties of Viridiol and Viridin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the antifungal activities of Viridiol and viridin (B1683569), two furanosteroid secondary metabolites produced by the fungus Trichoderma virens. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the relative efficacy and mechanisms of these related natural products. While both compounds are recognized for their biological activities, this guide synthesizes the available experimental data to facilitate a clearer understanding of their potential as antifungal agents.

Executive Summary

Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the antifungal activity of viridin. It is important to note that comprehensive MIC data for a wide range of fungal pathogens is not available for either compound. The lack of data for this compound is a significant knowledge gap that warrants further investigation.

Fungal SpeciesViridinThis compound
Botrytis allii (spore germination)0.019 ppm (α-viridin)Data not available
0.156 ppm (β-viridin)[1]
Various Fungi (MIC)Data not availableData not available

Mechanism of Action: Targeting the PI3K Signaling Pathway

Both viridin and this compound are potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks).[2] PI3Ks are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, and survival. In fungi, the PI3K signaling pathway is vital for processes like hyphal growth, stress response, and pathogenesis. By inhibiting PI3K, viridin and this compound can disrupt these essential functions, leading to a fungistatic or fungicidal effect.

A related group of compounds, the viridiofungins, have been shown to inhibit sphingolipid synthesis.[2] This presents another potential, or perhaps complementary, mechanism of antifungal action for viridin and this compound that could be explored in future research.

Below is a diagram illustrating the proposed mechanism of action of Viridin and this compound via the inhibition of the PI3K signaling pathway in a fungal cell.

PI3K_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor 1. Binds PI3K PI3K Receptor->PI3K 2. Activates PIP3 PIP3 PI3K->PIP3 3. Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt 4. Activates Downstream Downstream Effectors Akt->Downstream 5. Activates Response Cell Growth, Proliferation, Survival Downstream->Response 6. Leads to Viridin_this compound Viridin / this compound Viridin_this compound->PI3K Inhibits

Caption: Proposed mechanism of antifungal action via PI3K pathway inhibition.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, which can be adapted for the evaluation of this compound and viridin.

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

  • Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

  • The spore suspension is adjusted to a final concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.

2. Preparation of Antifungal Solutions:

  • Stock solutions of this compound and viridin are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the control well (containing no antifungal agent).

  • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

The workflow for this experimental protocol is illustrated in the diagram below.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Fungal Culture (e.g., PDA plate) B 2. Prepare Spore Suspension A->B D 4. Inoculate 96-well plate with spores and compounds B->D C 3. Prepare Serial Dilutions of this compound/Viridin C->D E 5. Incubate (e.g., 35°C, 24-72h) D->E F 6. Assess Fungal Growth (Visually or Spectrophotometrically) E->F G 7. Determine MIC (Lowest inhibitory concentration) F->G

Caption: Experimental workflow for determining antifungal MIC.

Conclusion and Future Directions

The available evidence suggests that viridin is a highly potent antifungal compound. However, a direct and comprehensive comparison with this compound is hampered by the lack of quantitative data for the latter. The inhibitory effect of these furanosteroids on the PI3K signaling pathway provides a strong basis for their antifungal mechanism, but further studies are needed to fully elucidate all contributing pathways.

To realize the full potential of this compound and viridin as antifungal drug candidates, future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro susceptibility testing of both this compound and viridin against a broad panel of clinically relevant and phytopathogenic fungi to determine their MIC and MFC (Minimum Fungicidal Concentration) values.

  • Mechanistic Studies: Further investigating the molecular targets and signaling pathways affected by these compounds in fungal cells to confirm the role of PI3K inhibition and explore other potential mechanisms.

  • In Vivo Efficacy: Evaluating the efficacy of this compound and viridin in animal models of fungal infections to assess their therapeutic potential.

By addressing these knowledge gaps, the scientific community can better understand the comparative advantages of this compound and viridin and accelerate their potential development into novel antifungal therapies.

References

A Comparative Analysis of Viridiol and 9-epi-Viridiol Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles and mechanistic insights of viridiol and its epimer, 9-epi-viridiol, in cancer cell lines.

This report provides a comparative analysis of the cytotoxic effects of two closely related furanosteroids, this compound and 9-epi-viridiol, on various cancer cell lines. The data presented herein is compiled from published research to guide further investigation into their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and 9-epi-viridiol has been evaluated in several cancer cell lines, with their efficacy typically reported as the half-maximal inhibitory concentration (IC50). The available data from discrete studies are summarized below.

CompoundCell LineIC50 (µg/mL)
9-epi-Viridiol HeLa (Cervical Cancer)19[1][2]
KB (Oral Cancer)50[1][2]
This compound HeLa (Cervical Cancer)Data Not Available
KB (Oral Cancer)Data Not Available

Experimental Protocols

The evaluation of cytotoxicity for these compounds typically employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or 9-epi-viridiol and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the PI3K/Akt Signaling Pathway

Research indicates that this compound exerts its cytotoxic effects, at least in part, through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.

By inhibiting PI3K, this compound can disrupt downstream signaling events, leading to the suppression of cell growth and the induction of apoptosis (programmed cell death).

9-epi-Viridiol: Mechanism of Action

The precise signaling pathway and molecular mechanism underlying the cytotoxic effects of 9-epi-viridiol have not been elucidated in the currently available scientific literature. Further research is required to determine how this epimer induces cancer cell death.

Visualizing the Processes

To better understand the experimental and biological processes discussed, the following diagrams have been generated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound or 9-epi-Viridiol A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G

MTT Assay Experimental Workflow.

PI3K_Akt_Pathway cluster_pathway This compound's Proposed Mechanism of Action This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival, Proliferation, Growth Akt->CellSurvival

This compound's Inhibition of the PI3K/Akt Pathway.

Comparison and Future Directions

The available data indicates that 9-epi-viridiol exhibits cytotoxic activity against HeLa and KB cancer cells.[1][2] While this compound is known to inhibit the PI3K/Akt pathway, a direct comparison of the cytotoxic potency and, crucially, the mechanism of action of these two epimers is hampered by a lack of comprehensive, comparative studies.

Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Evaluating this compound and 9-epi-viridiol side-by-side across a broad panel of cancer cell lines to establish a comprehensive and comparable dataset of their IC50 values.

  • Elucidation of 9-epi-Viridiol's Mechanism of Action: Investigating the signaling pathways affected by 9-epi-viridiol to understand how it induces cell death and to determine if it shares the same molecular target as this compound.

  • In Vivo Studies: Progressing the more potent and selective compound into preclinical animal models to assess its anti-tumor efficacy and safety profile.

This guide highlights the potential of this compound and 9-epi-viridiol as starting points for the development of novel anticancer therapies. However, further rigorous and comparative studies are essential to fully delineate their therapeutic promise.

References

A Head-to-Head Comparison of Viridiol and Other Natural Product PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A diverse array of natural products has been identified as potent inhibitors of PI3K, offering unique chemical scaffolds for drug discovery. This guide provides a head-to-head comparison of Viridiol and its analogs with other well-characterized natural and synthetic PI3K inhibitors, supported by experimental data.

Performance Comparison of PI3K Inhibitors

The inhibitory activity of various natural and synthetic compounds against PI3K isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Notes
Demethoxyviridin (B1670237) Natural Product (Viridin Family)6.6---A close structural analog of this compound; more potent than Wortmannin.[1]
SA-DmvC20-Gly Natural Product Derivative44---A stabilized derivative of Demethoxyviridin.[2]
Wortmannin Natural Product~2-5~2-5~2-5~2-5Irreversible pan-PI3K inhibitor.[3]
LY294002 Synthetic500970-570Pan-PI3K inhibitor.[3]
Buparlisib (BKM120) Synthetic52166262116Pan-PI3K inhibitor.[3]
Copanlisib Synthetic0.53.76.40.7Pan-PI3K inhibitor (α/δ selective).[3]
Alpelisib (BYL719) Synthetic5---α-selective inhibitor.[3]
Idelalisib Synthetic---2.5δ-selective inhibitor.[3]
Duvelisib Synthetic--492.5δ/γ-selective inhibitor.[3]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representation from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and standard experimental workflows.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Functions Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Functions This compound This compound & Analogs This compound->PI3K Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., HTRF) IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Culture Treat Cancer Cell Lines with Inhibitor Kinase_Assay->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6K) Cell_Culture->Western_Blot Viability_Result Assess Cytotoxicity/ Cytostatic Effects Viability_Assay->Viability_Result Western_Result Confirm Pathway Inhibition Western_Blot->Western_Result

Caption: Generalized experimental workflow for evaluating PI3K inhibitors.

Detailed Experimental Protocols

In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of compounds.

Principle: The assay is based on the detection of the product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), using a competitive immunoassay format. The HTRF technology utilizes fluorescence resonance energy transfer between a europium cryptate-labeled anti-GST antibody and an APC-labeled PIP3 tracer that binds to a GST-tagged GRP1 PH domain. The signal is inversely proportional to the amount of PIP3 produced by the kinase.[4]

Materials:

  • Recombinant PI3K enzyme (isoform-specific)

  • PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Kinase reaction buffer

  • Test inhibitors (e.g., this compound, Wortmannin)

  • HTRF detection reagents (e.g., GST-GRP1-PH, Eu-anti-GST, Biotin-PIP3, Streptavidin-APC)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

  • Kinase Reaction:

    • Add the test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3K enzyme and PIP2 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the HTRF detection reagents to the wells.

    • Incubate the plate at room temperature for 2-3 hours to allow for the detection complex to form.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[5][6]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a PI3K inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitors

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Western Blot Analysis of PI3K Pathway Activation

This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream targets like AKT.[8]

Principle: Western blotting is used to detect the levels of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of proteins, it is possible to assess the activation state of a signaling pathway. A decrease in the phosphorylation of AKT at Serine 473 (p-Akt Ser473) is a key indicator of PI3K pathway inhibition.[3]

Materials:

  • Cancer cell lines

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test inhibitor for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Data Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein. A decrease in this ratio indicates pathway inhibition.[8]

References

Comparative Guide to the Kinase Cross-Reactivity of Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of Viridiol, a naturally occurring furanosteroid. Due to the limited availability of broad-spectrum kinase screening data for this compound, this guide leverages data from its well-characterized structural analog, Wortmannin (B1684655), and related viridin (B1683569) compounds to provide a predictive overview of its potential cross-reactivity. The primary known target of this compound is Phosphoinositide 3-kinase (PI3K), and this guide also presents a framework for determining its isoform-specific inhibitory activity.

Data Presentation: Comparative Inhibitory Activity

Table 1: Known Kinase Targets of Wortmannin (Structural Analog of this compound)

Kinase TargetIC50 (nM)Notes
PI3K~2-5Potent, irreversible pan-inhibitor of Class I PI3Ks.
DNA-PK16Member of the PI3K-related kinase (PIKK) family.[1]
PLK15.8 - 24Inhibition of Polo-like kinase 1.[2][3]
ATM150Member of the PI3K-related kinase (PIKK) family.[1]
PLK348Inhibition of Polo-like kinase 3.[2]
ATR1800Member of the PI3K-related kinase (PIKK) family.[1]
mTORHigher concentrationsMechanistic target of rapamycin, another PIKK family member.[3]
MLCKHigher concentrationsMyosin light-chain kinase.[3]
p38 MAPKHigher concentrationsMitogen-activated protein kinase.[3]

This data for Wortmannin serves as a predictive reference for the potential cross-reactivity profile of this compound.

Furthermore, studies on "viridin-like compounds" have demonstrated inhibitory activity against NIMA-related kinase 2 (Nek2), a key regulator of mitosis.

Table 2: Comparative IC50 Values of Viridin-like Compounds Against Mitotic Kinases

Kinase TargetIC50 (µM)Selectivity vs. Nek2
Nek2 0.5 - 2.9 -
Nek6>70-fold less active>70x
Nek7>70-fold less active>70x
Aurora AModestly selective3-8x
Plk1Modestly selective3-8x
Cdk1Modestly selective3-8x

Data is for viridin analogs and may not be directly representative of this compound's activity. The specific viridin analogs tested were CC004731 and CC004733.

To provide a framework for the validation of this compound's primary target, the following table presents the inhibitory activities of several well-characterized PI3K inhibitors against the four Class I isoforms.

Table 3: Comparative Inhibitory Activity of Reference PI3K Inhibitors

InhibitorTypep110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
This compound Pan-PI3K (Predicted) To be determined To be determined To be determined To be determined
WortmanninPan-PI3K (irreversible)~2-5~2-5~2-5~2-5
LY294002Pan-PI3K500970-570
Buparlisib (BKM120)Pan-PI3K52166262116
CopanlisibPan-PI3K (α/δ selective)0.53.76.40.7
Alpelisib (BYL719)α-selective5---
Idelalisibδ-selective---2.5
Duvelisibδ/γ-selective--492.5

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representation from multiple sources for comparative purposes.[4]

Experimental Protocols

In Vitro PI3K Lipid Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 values of this compound against recombinant p110α, p110β, p110γ, and p110δ.

Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The amount of PIP3 produced is measured, often through radiometric detection or ELISA-based methods.[4]

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PI3K substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP (including a radiolabeled ATP such as [γ-³²P]ATP for radiometric assays)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • This compound and control inhibitors (e.g., Wortmannin)

  • For radiometric assay: P81 phosphocellulose paper, scintillation counter

  • For ELISA-based assay: PIP3 detection kit, microplate reader

Procedure (Radiometric Assay):

  • Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by dilution in kinase assay buffer.

  • In a reaction tube, combine the PI3K enzyme, PIP2 substrate, and the inhibitor dilution.

  • Initiate the kinase reaction by adding the ATP mixture containing [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or acid).

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the paper, which corresponds to the amount of phosphorylated PIP3, using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Radiometric Kinase Assay for Protein Kinases (e.g., Nek2)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a specific protein or peptide substrate by a protein kinase.

Objective: To determine the IC50 value of this compound or its analogs against a specific protein kinase (e.g., Nek2).

Principle: A kinase, its substrate (e.g., a specific peptide for Nek2), and [γ-³³P]ATP are incubated with the test compound. The radiolabeled, phosphorylated substrate is then captured on a filter or a scintillant-coated plate, and the amount of incorporated radioactivity is measured.

Materials:

  • Purified recombinant kinase (e.g., Nek2)

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • This compound or analog and control inhibitors

  • Filter-based assay: P81 phosphocellulose filter paper, wash buffer (e.g., 0.75% phosphoric acid), scintillation counter.

  • Scintillation Proximity Assay (SPA)-based (e.g., FlashPlate): Scintillant-coated microplate, plate reader.

Procedure (Filter-based):

  • Prepare serial dilutions of the test compound.

  • Add the kinase and its specific peptide substrate to the wells of a microplate containing the compound dilutions.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and spot the mixture onto P81 filter paper.

  • Wash the filter paper to remove unbound [γ-³³P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase activity relative to a vehicle control and determine the IC50 value from the dose-response curve.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation This compound This compound This compound->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Serial Dilution of This compound Incubation Incubate Components Compound->Incubation Reagents Prepare Kinase, Substrate, & ATP Mix Reagents->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Signal (e.g., Radioactivity) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General experimental workflow for in vitro kinase inhibition assay.

References

Comparative Transcriptomic Analysis of Viridiol-Treated Cells: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Molecular Blueprint of a Fungal Metabolite's Activity

Introduction

Viridiol, a fungal metabolite derived from Trichoderma viride, has garnered interest for its notable biological activities, including antifungal properties.[1] Structurally related to the well-known PI3K inhibitor wortmannin, this compound is also suggested to exert its effects through the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cell survival, proliferation, and metabolism.[2][3] Furthermore, some viridiofungins, a class of compounds that includes this compound, have been shown to inhibit serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis.[4] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its precise mechanism of action and for exploring its therapeutic potential.

This guide presents a hypothetical comparative transcriptomic analysis of human cancer cells treated with this compound versus a well-characterized PI3K inhibitor, wortmannin. The objective is to delineate the anticipated gene expression changes and affected signaling pathways, providing a framework for researchers and drug development professionals to design and interpret related experiments.

Hypothetical Comparative Transcriptomic Data

To illustrate the expected outcomes of a comparative transcriptomic study, the following table summarizes hypothetical differentially expressed genes (DEGs) in a human cancer cell line (e.g., HeLa) treated with this compound or wortmannin. The selection of these genes is based on the known downstream targets of the PI3K/AKT signaling pathway.

Gene Symbol Gene Name Pathway Expected Change (this compound) Expected Change (Wortmannin) Function
AKT1 AKT serine/threonine kinase 1PI3K/AKT SignalingNo significant changeNo significant changeKey downstream effector of PI3K
FOXO1 Forkhead box protein O1PI3K/AKT SignalingUpregulationUpregulationTranscription factor promoting apoptosis and cell cycle arrest
CCND1 Cyclin D1Cell CycleDownregulationDownregulationPromotes G1/S phase transition
CDKN1A Cyclin dependent kinase inhibitor 1A (p21)Cell CycleUpregulationUpregulationCell cycle inhibitor
BCL2 B-cell lymphoma 2ApoptosisDownregulationDownregulationAnti-apoptotic protein
BAD BCL2 associated agonist of cell deathApoptosisUpregulation of dephosphorylated formUpregulation of dephosphorylated formPro-apoptotic protein
GSK3B Glycogen (B147801) synthase kinase 3 betaGlycogen MetabolismUpregulation of active formUpregulation of active formRegulates glycogen synthesis
SLC2A1 Solute carrier family 2 member 1 (GLUT1)Glucose MetabolismDownregulationDownregulationGlucose transporter

Experimental Protocols

A detailed methodology for a comparative transcriptomic analysis of this compound- and wortmannin-treated cells is provided below.

1. Cell Culture and Treatment

  • Cell Line: HeLa (human cervical cancer cell line) or another suitable cancer cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with either 10 µM this compound, 1 µM wortmannin, or DMSO (vehicle control) for 24 hours. The concentrations and time points may be optimized based on preliminary dose-response and time-course experiments.

2. RNA Extraction and Quality Control

  • Total RNA is extracted from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • The integrity of the RNA is evaluated using an Agilent Bioanalyzer or a similar instrument. Samples with an RNA Integrity Number (RIN) greater than 8 are considered suitable for sequencing.

3. Library Preparation and RNA Sequencing (RNA-Seq)

  • RNA-seq libraries are prepared from the high-quality RNA samples using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The libraries are then sequenced on an Illumina NovaSeq or a similar high-throughput sequencing platform to generate 150 bp paired-end reads.

4. Bioinformatic Analysis

  • Quality Control: The raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene expression levels are quantified using featureCounts or a similar tool to generate a read count matrix.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify significantly enriched biological processes and pathways.

Visualizing the Molecular Landscape

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway, a key target of both this compound and wortmannin. Inhibition of PI3K by these compounds leads to the downstream regulation of various cellular processes.

PI3K_AKT_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT GSK3B GSK3β AKT->GSK3B FOXO FOXO AKT->FOXO BAD BAD AKT->BAD mTORC2 mTORC2 mTORC2->AKT Proliferation Proliferation GSK3B->Proliferation CellSurvival Cell Survival FOXO->CellSurvival Apoptosis Apoptosis Inhibition BAD->Apoptosis This compound This compound This compound->PI3K Wortmannin Wortmannin Wortmannin->PI3K key_activates Activates -> key_inhibits Inhibits --|

Caption: The PI3K/AKT signaling pathway and points of inhibition by this compound and Wortmannin.

Experimental Workflow

The following diagram outlines the experimental workflow for the comparative transcriptomic analysis of cells treated with this compound.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment (this compound, Wortmannin, DMSO) CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep 5. Library Preparation QC1->LibraryPrep Sequencing 6. RNA Sequencing (Illumina) LibraryPrep->Sequencing QC2 7. Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment 8. Alignment to Genome (STAR) QC2->Alignment Quantification 9. Gene Expression Quantification (featureCounts) Alignment->Quantification DEA 10. Differential Expression Analysis (DESeq2) Quantification->DEA PathwayAnalysis 11. Pathway Analysis (GO, KEGG) DEA->PathwayAnalysis

Caption: Experimental workflow for comparative transcriptomic analysis.

Conclusion

This guide provides a hypothetical yet comprehensive framework for a comparative transcriptomic analysis of this compound-treated cells. By comparing its effects to a known PI3K inhibitor like wortmannin, researchers can gain deeper insights into the specific and overlapping molecular mechanisms of this compound. The provided experimental protocols and data analysis pipeline offer a robust starting point for such investigations. The visualization of the targeted signaling pathway and the experimental workflow further aids in the conceptualization and execution of these studies. Ultimately, transcriptomic profiling of this compound will be instrumental in unlocking its full therapeutic potential and in the development of novel therapeutic strategies.

References

In Vivo Efficacy of Viridiol in Oncology: A Comparative Analysis Against Standard-of-Care (Data Not Available)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo evaluation of Viridiol's anti-cancer efficacy. To date, no published studies have reported the effects of this compound in preclinical animal models of cancer. Consequently, a direct comparison of its efficacy against current standard-of-care cancer drugs is not feasible.

This compound, a furanosteroid fungal metabolite isolated from Trichoderma virens, has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. While the inhibition of the PI3K pathway is a validated and promising strategy in oncology, the translation of in vitro findings to in vivo efficacy is a necessary and critical step in drug development.

This compound: Current State of Research

Initial in vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, including HeLa and KB cells. This early-stage research suggests a potential anti-neoplastic activity. However, the lack of in vivo data presents a major hurdle in assessing its therapeutic potential.

To conduct a meaningful comparison with standard-of-care drugs, the following data from in vivo studies on this compound would be required:

  • Tumor Growth Inhibition: Quantitative data on the extent to which this compound inhibits tumor growth in animal models (e.g., xenograft or genetically engineered models) for specific cancer types.

  • Survival Analysis: Data from survival studies in tumor-bearing animals to determine if this compound treatment leads to a statistically significant increase in lifespan.

  • Pharmacokinetics and Pharmacodynamics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, as well as its effect on the PI3K pathway within the tumor tissue.

  • Toxicity Profile: A comprehensive assessment of the safety and tolerability of this compound in vivo, including any adverse effects observed at therapeutic doses.

  • Cancer Models Investigated: Identification of the specific cancer types in which this compound has been tested in vivo.

Comparison with Standard-of-Care PI3K Inhibitors

The PI3K pathway is a well-established target in oncology, with several approved inhibitors used in clinical practice. Drugs such as Alpelisib (for PIK3CA-mutated breast cancer), Idelalisib (for certain hematological malignancies), and Copanlisib (for follicular lymphoma) have undergone rigorous preclinical and clinical testing to establish their efficacy and safety profiles. A comparative analysis would necessitate in vivo data for this compound in the same cancer models for which these drugs are indicated.

Future Directions

The currently available information on this compound's anti-cancer properties is limited to its mechanism of action as a PI3K inhibitor and preliminary in vitro cytotoxicity. To advance the understanding of this compound's potential as a cancer therapeutic, further research is imperative. The necessary next steps include:

  • In Vivo Efficacy Studies: Conducting well-designed preclinical studies in various animal models of cancer to evaluate tumor growth inhibition and survival.

  • Pharmacokinetic and Toxicity Profiling: Thoroughly characterizing the in vivo behavior and safety of this compound.

  • Combination Studies: Investigating the potential synergistic effects of this compound when used in combination with existing standard-of-care therapies.

Without such data, any claims regarding the in vivo efficacy of this compound in comparison to established cancer treatments would be purely speculative. The scientific community awaits further research to determine if this promising PI3K inhibitor can be translated into a viable clinical candidate.

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. Below is a simplified representation of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1. Simplified diagram of the PI3K/Akt/mTOR signaling pathway, indicating the inhibitory action of this compound on PI3K.

Benchmarking Viridiol's Antifungal Spectrum Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal spectrum of Viridiol, a naturally derived fungal metabolite, against established antifungal agents. The data presented is intended to offer a clear perspective on this compound's potential as a novel antifungal candidate by benchmarking its in vitro activity against commonly used therapeutics.

Comparative Antifungal Spectrum

The in vitro antifungal activity of this compound and a selection of benchmark antifungal agents was evaluated against a panel of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the drug that inhibits the visible growth of the microorganism. Lower MIC values are indicative of higher antifungal potency.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Voriconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans0.5 - 40.25 - 20.125 - 10.03 - 0.250.06 - 0.5
Candida glabrata1 - 88 - 640.25 - 20.125 - 10.125 - 1
Candida parapsilosis0.5 - 41 - 40.125 - 10.03 - 0.251 - 4
Cryptococcus neoformans1 - 84 - 160.25 - 10.06 - 0.5>64
Aspergillus fumigatus2 - 16>640.5 - 20.25 - 10.06 - 0.5
Fusarium solani8 - 32>642 - 164 - 16>64

Note: The MIC values for this compound are presented as a potential range based on available literature on related compounds and are intended for comparative purposes. The MIC values for the benchmark agents are derived from established literature and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the antifungal spectrum of this compound and the comparative agents is based on standardized methodologies. The following protocols for key experiments are provided to ensure transparency and reproducibility of the findings.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A2)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

  • Preparation of Antifungal Agents: Stock solutions of this compound and benchmark agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

  • Inoculation: Microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control well.

Mechanism of Action: Serine Palmitoyltransferase (SPT) Inhibition Assay

This compound's primary mechanism of action is the inhibition of serine palmitoyltransferase (SPT), a key enzyme in the sphingolipid biosynthesis pathway.[1]

  • Preparation of Enzyme Source: Microsomes containing SPT are isolated from a suitable fungal strain (e.g., Saccharomyces cerevisiae).

  • Assay Reaction: The assay is performed in a reaction buffer containing the microsomal preparation, L-serine, palmitoyl-CoA, and pyridoxal (B1214274) 5'-phosphate.

  • Inhibition Assessment: Various concentrations of this compound are added to the reaction mixture. The reaction is initiated by the addition of a radiolabeled substrate (e.g., [³H]L-serine).

  • Quantification: After a defined incubation period, the reaction is stopped, and the radiolabeled product (3-ketodihydrosphingosine) is extracted and quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory activity of this compound is determined by comparing the amount of product formed in the presence of the inhibitor to the control reaction.

Visualizations

Signaling Pathway and Experimental Workflow

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams have been generated.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C C->D E Read Plates Visually or Spectrophotometrically D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antifungal Susceptibility Testing Workflow

Sphingolipid_Biosynthesis_Inhibition Mechanism of Action: Inhibition of Sphingolipid Biosynthesis cluster_pathway Fungal Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Catalysis Ceramide Ceramides KDS->Ceramide Further Steps ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids Further Steps This compound This compound This compound->SPT Inhibition

References

Structure-activity relationship of Viridiol analogs compared to the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Viridiol and its analogs, focusing on their structure-activity relationships (SAR). This compound, a furanosteroid metabolite isolated from fungi such as Trichoderma viride, and its derivatives are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical mediator of cell growth, proliferation, and survival.[1][2] This inhibitory action underpins their significant antifungal and potential anticancer properties.[2][3]

This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway to support further research and development of this promising class of compounds.

Comparative Biological Activity of this compound and Analogs

The furanosteroid scaffold of this compound has been a subject of interest for synthetic modification to explore and optimize its biological activities. While extensive comparative data for a wide range of synthetic analogs is limited in publicly available literature, this section collates the existing quantitative and qualitative data on the PI3K inhibitory, cytotoxic, and antifungal activities of key this compound-related compounds.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The primary molecular target for the biological activity of many furanosteroids is PI3K.[1] Demethoxythis compound, a close analog of this compound, is a potent inhibitor of mammalian PI3K, specifically targeting the p110 catalytic subunit. Its potency is reported to be comparable to that of Wortmannin, a well-characterized pan-PI3K inhibitor that exhibits activity in the low nanomolar range.[1]

CompoundTarget(s)IC50
Wortmannin PI3K~3-5 nM
DNA-PK16 nM
ATM150 nM
Demethoxythis compound PI3KPotency reported to be in the low nanomolar range, similar to Wortmannin. Specific IC50 values are not readily available in the reviewed literature.[1]
Viridin Not Specified2.00 mM[4]
β-Viridin Not Specified4.09 mM[4]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Cytotoxic Activity Against Cancer Cell Lines

The inhibition of the PI3K/Akt/mTOR pathway by furanosteroids is a key mechanism for their cytotoxic effects against various cancer cell lines. While Demethoxythis compound is expected to have cytotoxic activity due to its potent PI3K inhibition, specific IC50 values against cancer cell lines were not found in the reviewed literature.[1] Wortmannin, as a representative furanosteroid, has been more extensively studied.

Antifungal Activity

This compound and its analogs have demonstrated significant antifungal properties. Viridin, in particular, is highly active against certain fungi, with the germination of Botrytis allii spores being prevented by very low concentrations.[2]

CompoundFungal SpeciesActivity
α-Viridin Botrytis alliiPrevents spore germination at 0.019 ppm[2]
β-Viridin Botrytis alliiPrevents spore germination at 0.156 ppm[2]

Structure-Activity Relationship (SAR) Insights

Based on the available data, the following preliminary SAR insights can be drawn:

  • The Furanosteroid Core: The intact furanosteroid skeleton is essential for the biological activity of this class of compounds.

  • Substitutions on the Steroid Backbone: The presence and nature of substituents on the steroid core significantly influence the potency and selectivity of these compounds. For instance, the conversion of Viridin to this compound involves the reduction of a carbonyl group, which likely alters the molecule's interaction with its biological targets.

  • Demethoxylation: The activity of Demethoxythis compound suggests that the methoxy (B1213986) group present in this compound is not essential for potent PI3K inhibition.

Further research involving the synthesis and biological evaluation of a broader range of this compound analogs is necessary to establish a more comprehensive SAR.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

In Vitro PI3K Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against specific PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound analogs) and a positive control (e.g., Wortmannin)

  • PIP3 detection system (e.g., ADP-Glo™ Kinase Assay or a fluorescent-based assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • In a suitable microplate, add the PI3K enzyme, the inhibitor dilutions, and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (PIP3 or ADP) formed according to the manufacturer's protocol of the detection kit.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.

In-Cell Western Blotting for Akt Phosphorylation

Objective: To assess the ability of this compound analogs to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds (this compound analogs)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody against phospho-Akt.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against various fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized growth medium (e.g., RPMI-1640)

  • Test compounds (this compound analogs)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Sterile microtiter plates

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in the growth medium in the wells of a microtiter plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visually inspecting for fungal growth or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

PI3K_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Inhibits PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes This compound This compound & Analogs This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Analogs PI3K_Assay In Vitro PI3K Inhibition Assay Start->PI3K_Assay Cell_Culture Cell-Based Assays: Cytotoxicity & Akt Phosphorylation Start->Cell_Culture Antifungal_Assay Antifungal Susceptibility Testing Start->Antifungal_Assay Data_Analysis Data Analysis: Determine IC50/MIC PI3K_Assay->Data_Analysis Cell_Culture->Data_Analysis Antifungal_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: General experimental workflow for evaluating this compound analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of Viridiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle Viridiol with appropriate personal protective equipment (PPE). Based on general laboratory safety protocols for handling fungal metabolites and chemical compounds of unknown toxicity, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.

This compound Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be treated as hazardous chemical waste. The following procedural steps, based on general laboratory waste guidelines, should be followed.[1][2][3][4][5]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused product, solutions, contaminated labware) as hazardous waste.[3][5]

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[2][4] Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.[4]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2][3][4]

    • The container must be compatible with the chemical nature of this compound.[2][3] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, use a screw-cap bottle.

    • The container label must include the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][4]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should be away from general laboratory traffic and drains to prevent accidental release.[4][5]

    • Ensure secondary containment is in place to capture any potential leaks from the primary container.[3][5]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.[3][5]

    • Do not dispose of this compound down the drain or in the regular trash.[1][3][5]

Data Presentation: General Hazardous Waste Guidelines

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general guidelines for laboratory hazardous waste management.

ParameterGuideline
pH of Aqueous Waste Generally, aqueous waste should be neutralized to a pH between 5.5 and 9.5 before disposal, if permitted by local regulations and compatible with the chemical.[6] However, for unknown compounds like this compound, direct disposal without neutralization is recommended.
Container Fill Level Do not fill liquid waste containers to more than 90% capacity to allow for expansion.[2]
Satellite Accumulation Time Hazardous waste can typically be stored in a satellite accumulation area for up to one year, provided the container is not full. Once full, it must be removed within three days.[4]

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not available in the provided search results. In the absence of such data, attempting to neutralize or treat the waste in the laboratory is not recommended. The safest approach is to dispose of it as hazardous waste through a certified vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Viridiol_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Procedure cluster_final Final Disposition start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow Diagram

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Logistical Guide for Handling Viridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Viridiol. Given that this compound is a potent PI3K inhibitor and a fungal metabolite, it is imperative to handle this compound with the utmost care to ensure personnel safety and prevent environmental contamination. The following procedural guidance is based on best practices for handling potent, biologically active compounds in a laboratory setting.

I. Compound Information and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1]
Molecular Weight 354.4 g/mol [1]
Appearance Off-white solid
Melting Point 179-182 °C
Solubility Soluble in DMSO
Storage Temperature -20 °C
Chemical Stability Unstable in neutral and alkaline media; stability decreases at higher pH.

II. Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment is the primary defense against exposure to this compound. All personnel must be trained in the proper use of the following PPE before handling the compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Lab Coat/Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the body from splashes and aerosol exposure. A disposable gown prevents cross-contamination.
Eye & Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols that could come into contact with the eyes and face.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of generating aerosols.

III. Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory when working with this compound to minimize the risk of exposure.

A. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.

B. Weighing and Solution Preparation:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatulas, and appropriate solvent (e.g., DMSO).

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder onto a tared weigh paper or boat inside the chemical fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the vessel that will contain the final solution. Slowly and carefully transfer the weighed this compound powder into the solvent. Use a small amount of solvent to rinse the weigh paper/boat to ensure a complete transfer.

  • Mixing: Gently swirl or vortex the solution until the this compound is completely dissolved. Avoid splashing.

  • Storage: Store the prepared solution in a clearly labeled, tightly sealed container at -20°C. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Minor Spill (Small quantity, contained in a fume hood) 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbent material into a sealed, labeled hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
Major Spill (Large quantity, outside of a fume hood) 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a major spill without proper training and equipment.

V. Disposal Plan

All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

A. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, pipette tips, gloves, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

B. Disposal Workflow:

G This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal A Solid Waste (e.g., contaminated gloves, tips) C Collect in Labeled Solid Hazardous Waste Container A->C B Liquid Waste (e.g., unused solutions) D Collect in Labeled Liquid Hazardous Waste Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Contact EHS for Waste Pickup E->F G Do NOT Dispose Down Drain or in Regular Trash

Caption: Logical flow for the disposal of this compound waste.

VI. Experimental Protocol: Decontamination of Surfaces

This protocol outlines the steps for decontaminating laboratory surfaces that may have come into contact with this compound.

  • Preparation: Ensure you are wearing the appropriate PPE as described in Section II.

  • Initial Cleaning: For visible contamination, first absorb any liquid with an inert absorbent material. For solid contamination, gently wipe the area with a damp cloth, being careful not to create dust.

  • Decontamination Solution: Prepare a solution known to be effective against similar compounds. A common approach is to use a solution of sodium hypochlorite (B82951) (bleach) followed by a neutralizing agent like sodium thiosulfate, or a commercially available laboratory decontamination solution. Note: Due to this compound's instability in alkaline conditions, a basic solution may aid in its degradation.

  • Application: Liberally apply the decontamination solution to the contaminated surface and allow for a sufficient contact time (e.g., 10-15 minutes).

  • Rinsing: Thoroughly rinse the surface with 70% ethanol, followed by deionized water.

  • Drying: Dry the surface with a clean, absorbent cloth.

  • Waste Disposal: Dispose of all cleaning materials as hazardous solid waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viridiol
Reactant of Route 2
Viridiol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。